molecular formula (C6H9O3SO3)n B602826 Fucoidan CAS No. 9072-19-9

Fucoidan

Cat. No.: B602826
CAS No.: 9072-19-9
M. Wt: 256.27
InChI Key: WZPKXSSMRAQGAC-DWOUCZDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fucoidan is a sulfated, fucose-rich polysaccharide predominantly extracted from the cell walls of brown seaweeds such as Fucus vesiculosus , Undaria pinnatifida , and Laminaria japonica . It is also found in some marine invertebrates like sea cucumbers . This complex heteropolysaccharide is characterized by its (1→3)- and/or alternating (1→3) and (1→4)-linked α-L-fucopyranose backbones, with sulfate esters predominantly at the C-2 and C-4 positions . The specific structural composition, including molecular weight and degree of sulfation, varies significantly based on the algal species, geographic origin, harvest season, and extraction method, all of which profoundly influence its bioactivity . This compound possesses a wide array of bioactivities with significant research value. In oncology, it has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins . It also exhibits anti-metastatic and anti-angiogenic properties by inhibiting cancer cell adhesion, migration, and the formation of new blood vessels that supply tumors . Furthermore, this compound shows potential as an immunomodulatory agent, activating immune cells such as natural killer (NK) cells, dendritic cells, and T-cells, which points to its utility as a potential vaccine adjuvant . In cardiovascular research, this compound's potent anticoagulant activity is a primary focus. It can prolong activated partial thromboplastin time (APTT) by inhibiting the intrinsic tenase complex (Factor Xase) and thrombin generation . Interestingly, at lower concentrations, it can also exhibit procoagulant activity by inhibiting Tissue Factor Pathway Inhibitor (TFPI), making it a subject of study for managing bleeding disorders like hemophilia . Its strong anti-inflammatory properties, mediated through the inhibition of pathways like NF-κB and MAPK, and the downregulation of inflammatory mediators such as COX-2 and PGE2, are relevant for research into inflammatory and autoimmune diseases . Additional areas of investigative interest include its antioxidant effects, neuroprotective potential, and ability to modulate gut microbiota . When planning experiments, researchers should note that the bioavailability of high-molecular-weight this compound is generally low, though it can be detected in serum and urine after oral administration, and uptake may be facilitated by active transport in the gut . Strategies to enhance delivery, such as the use of low-molecular-weight fractions or encapsulation in nanoparticles and liposomes, are active areas of methodological development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

9072-19-9

Molecular Formula

(C6H9O3SO3)n

Molecular Weight

256.27

InChI

InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1

InChI Key

WZPKXSSMRAQGAC-DWOUCZDBSA-N

SMILES

C[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1

Synonyms

Fucan; Sulfated α-L-Fucan

Origin of Product

United States

Foundational & Exploratory

Fucoidan's Structure-Bioactivity Relationship: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the intricate relationship between the structural characteristics of fucoidan and its diverse biological activities. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to offer a comprehensive overview of this compound's potential as a therapeutic agent. It details the structural features influencing its anticancer, anticoagulant, antiviral, and immunomodulatory effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways.

Introduction to this compound

This compound is a class of sulfated polysaccharides predominantly found in the cell walls of brown seaweeds.[1][2] Its complex and heterogeneous structure varies depending on the seaweed species, geographical location, and extraction method.[3][4] The primary monosaccharide constituent of this compound is L-fucose, often accompanied by other sugars such as galactose, mannose, xylose, and uronic acid.[5] The bioactivity of this compound is intrinsically linked to its specific structural attributes, including molecular weight, the degree and position of sulfation, and the monosaccharide composition and sequence.[6][7] These structural variations are key determinants of its wide-ranging pharmacological properties, which include anticancer, anticoagulant, antiviral, immunomodulatory, and antioxidant effects.[8][9]

The Structural Architecture of this compound

The fundamental structure of this compound consists of a backbone of sulfated L-fucose residues. Two main types of backbone structures have been identified: a repeating α-(1→3)-linked L-fucopyranose chain and a chain of alternating α-(1→3)- and α-(1→4)-linked L-fucopyranose residues.[3] Sulfate (B86663) groups are most commonly found at the C-2 and C-4 positions and occasionally at the C-3 position of the fucose units.[3] The presence of other monosaccharides and non-carbohydrate components like acetyl groups contributes to the structural diversity and, consequently, the functional versatility of fucoidans.[3]

Structure-Bioactivity Relationship of this compound

The biological activities of this compound are not uniform and are highly dependent on its structural characteristics. This section explores the specific relationships between this compound's structure and its key bioactivities, supported by quantitative data from various studies.

Anticancer Activity

This compound has demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. The anticancer efficacy of this compound is influenced by its molecular weight and degree of sulfation.

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Anticancer Signaling Pathways of this compound cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor JNK JNK This compound->JNK activates p38 p38 This compound->p38 activates Bax Bax (pro-apoptotic) This compound->Bax activates PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 inhibits NFkB NF-κB AKT->NFkB activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 activates JNK->AP1 activates Apoptosis Apoptosis p38->Apoptosis promotes Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis induces NFkB->Proliferation promotes AP1->Proliferation promotes

Caption: Anticancer signaling pathways modulated by this compound.

This compound SourceMolecular Weight (kDa)Sulfate Content (%)Cell LineIC50 (µg/mL)Reference
Undaria pinnatifida (New Zealand)<10 (LMWF)Not specifiedMCF-719.087 (72h)[10]
Undaria pinnatifida (New Zealand)<10 (LMWF)Not specifiedMDA-MB-231>300 (96h)[10]
Anticoagulant Activity

The anticoagulant effect of this compound is one of its most studied bioactivities. It primarily exerts this effect by potentiating the activity of antithrombin III and heparin cofactor II, which in turn inhibit thrombin and other coagulation factors. The anticoagulant activity is strongly correlated with the molecular weight and the degree and position of sulfation.

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Anticoagulant Mechanism of this compound cluster_this compound This compound cluster_coagulation Coagulation Cascade This compound This compound ATIII Antithrombin III This compound->ATIII potentiates HCII Heparin Cofactor II This compound->HCII potentiates Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Clot Fibrinogen->Fibrin ATIII->Thrombin inhibits HCII->Thrombin inhibits

Caption: Simplified mechanism of this compound's anticoagulant activity.

This compound SourceMolecular Weight (kDa)Sulfate/Sugar RatioAssayActivityReference
Ecklonia kuromeNot specified1.28aPTT38 units/mg[8]
Ecklonia kurome (Oversulfated)Not specified1.98aPTT173 units/mg[11]
Pelvetia canaliculata20 ± 5Not specifiedAnti-Factor IIa30 times less potent than heparin[12]
Fucus vesiculosus8 - 180Not specifiedaPTT50% increase at 4-25 µg/mL[13]
Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses such as Herpes Simplex Virus (HSV). The primary mechanism of action is the inhibition of viral attachment and entry into host cells. This activity is highly dependent on the molecular weight and sulfate content of the this compound.

This compound SourceMolecular Weight (kDa)Sulfate Content (%)VirusIC50 (µg/mL)Reference
Sargassum henslowianum (SHAP-1)65531.9HSV-10.89[14]
Sargassum henslowianum (SHAP-1)65531.9HSV-20.48[14]
Sargassum henslowianum (SHAP-2)58931.9HSV-10.82[14]
Sargassum henslowianum (SHAP-2)58931.9HSV-20.48[14]
Sargassum asperifolium (SPF2)Not specifiedNot specifiedHSV-1123 ± 2.6[15]
Immunomodulatory Activity

This compound can modulate the immune system by activating various immune cells, including macrophages, natural killer (NK) cells, and T cells. This leads to the production of cytokines and other immune mediators. The immunomodulatory effects are influenced by the this compound's structure, including its molecular weight and the presence of specific sugar residues.

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Immunomodulatory Signaling Pathways of this compound cluster_this compound This compound cluster_macrophage Macrophage This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines upregulates AP1 AP-1 MAPK->AP1 activates AP1->Cytokines upregulates NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: this compound-induced immunomodulatory signaling in macrophages.

This compound SourceMolecular Weight (kDa)ConcentrationCell LineEffectReference
Chnoospora minimaNot specifiedNot specifiedRAW 264.7Inhibition of NO production (IC50 = 27.82 µg/mL)[3]
Sargassum horneri>30Not specifiedRAW 264.7Inhibition of NO production (IC50 = 87.12 µg/mL)[16]
Laminaria japonica<3Not specifiedMurine splenocytesEnhanced IFN-γ and NO production[17]
Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and chelating metal ions. The antioxidant capacity is influenced by the molecular weight and sulfate content.

This compound SourceMolecular Weight (kDa)Sulfate Content (%)AssayIC50 (mg/mL)Reference
Ecklonia cava110.783.03DPPHNot specified[18][19]
Sargassum siliquosumNot specifiedNot specifiedDPPH2.58[9]
Dictyota dichotoma48.68.33DPPH4.59[20]

Experimental Protocols

This section provides an overview of the methodologies used for the characterization and bioactivity assessment of this compound.

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Experimental Workflow for this compound Analysis cluster_extraction Extraction & Purification cluster_characterization Structural Characterization cluster_bioactivity Bioactivity Assays Seaweed Brown Seaweed Extraction Hot Water or Acid Extraction Seaweed->Extraction Purification Ethanol Precipitation & Chromatography Extraction->Purification This compound Purified this compound Purification->this compound MW_Det SEC-MALLS (Molecular Weight) This compound->MW_Det Sulfate_Det Turbidimetry/ICP-MS (Sulfate Content) This compound->Sulfate_Det Mono_Comp HPLC (Monosaccharide Composition) This compound->Mono_Comp Struct_Eluc NMR & FT-IR (Structural Elucidation) This compound->Struct_Eluc Anticancer MTT Assay (Cell Viability) This compound->Anticancer Anticoagulant aPTT Assay This compound->Anticoagulant Antiviral Plaque Reduction Assay This compound->Antiviral Immunomodulatory NO Assay This compound->Immunomodulatory Antioxidant DPPH Assay This compound->Antioxidant

Caption: General experimental workflow for this compound research.

This compound Extraction and Purification
  • Preparation of Seaweed: Dried brown seaweed is milled into a fine powder.

  • Extraction: The seaweed powder is subjected to hot water extraction (e.g., 80-100°C for several hours) or dilute acid extraction to solubilize the this compound.

  • Filtration: The mixture is filtered to remove solid residues.

  • Precipitation: The this compound in the filtrate is precipitated by adding ethanol. The precipitate is collected by centrifugation.

  • Purification: The crude this compound is further purified using techniques such as dialysis to remove small molecules and salts, followed by anion-exchange or size-exclusion chromatography to obtain fractions with specific characteristics.

  • Lyophilization: The purified this compound solution is freeze-dried to obtain a powder.

Structural Characterization
  • Molecular Weight Determination: Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALLS) is used to determine the molecular weight distribution of the this compound.

  • Sulfate Content Analysis: The sulfate content is determined by the barium chloride-gelatin turbidimetric method after acid hydrolysis of the this compound. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can also be used for more precise quantification.

  • Monosaccharide Composition Analysis: this compound is hydrolyzed into its constituent monosaccharides using an acid (e.g., trifluoroacetic acid). The monosaccharides are then derivatized (e.g., with 1-phenyl-3-methyl-5-pyrazolone) and analyzed by High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to determine the glycosidic linkages, the position of sulfate groups, and the overall structural features of the this compound.

Bioactivity Assays
  • Anticancer Activity (MTT Assay): Cancer cells (e.g., MCF-7 breast cancer cells) are cultured in the presence of varying concentrations of this compound. After a specific incubation period (e.g., 24, 48, 72 hours), MTT reagent is added. The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, is measured spectrophotometrically to determine the cell viability and calculate the IC50 value.

  • Anticoagulant Activity (aPTT Assay): The activated partial thromboplastin (B12709170) time (aPTT) assay is performed using a coagulometer. Human plasma is incubated with the this compound sample and an aPTT reagent. The clotting time is measured after the addition of calcium chloride.

  • Antiviral Activity (Plaque Reduction Assay): A monolayer of host cells (e.g., Vero cells) is infected with a known amount of virus (e.g., HSV) in the presence of different concentrations of this compound. After an incubation period, the cells are stained, and the number of viral plaques is counted. The concentration of this compound that reduces the number of plaques by 50% (IC50) is determined.

  • Immunomodulatory Activity (Nitric Oxide Assay): Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of this compound. The production of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.

  • Antioxidant Activity (DPPH Assay): The free radical scavenging activity of this compound is assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction in the absorbance of the DPPH solution in the presence of this compound is measured spectrophotometrically to determine the scavenging activity.

Conclusion

The therapeutic potential of this compound is vast and is intricately linked to its structural diversity. A thorough understanding of the relationship between its molecular weight, degree and position of sulfation, and monosaccharide composition is crucial for the development of this compound-based drugs and nutraceuticals. This guide provides a foundational understanding for researchers to explore and harness the multifaceted bioactivities of this promising marine polysaccharide. Further research focusing on the precise structural characterization of fucoidans from different sources and their corresponding biological effects will pave the way for targeted therapeutic applications.

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Fucoidan_Structure_Bioactivity_Relationship cluster_structure Structural Features of this compound cluster_bioactivity Biological Activities MW Molecular Weight Anticancer Anticancer MW->Anticancer influences Anticoagulant Anticoagulant MW->Anticoagulant critical for Antiviral Antiviral MW->Antiviral affects Antioxidant Antioxidant MW->Antioxidant correlates with Sulfate Sulfate Content & Position Sulfate->Anticancer enhances Sulfate->Anticoagulant essential for Sulfate->Antiviral crucial for Immunomodulatory Immunomodulatory Sulfate->Immunomodulatory modulates Sulfate->Antioxidant contributes to Backbone Backbone Structure (α-1,3 vs. α-1,3/α-1,4) Backbone->Anticoagulant determines mechanism Monosaccharide Monosaccharide Composition Monosaccharide->Immunomodulatory influences

Caption: Logical relationship between this compound's structure and its bioactivities.

References

Fucoidan's Anti-Cancer Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular pathways and cellular effects of fucoidan, a promising marine-derived compound in oncology research and development.

This compound, a complex sulfated polysaccharide derived from brown seaweed, has garnered significant attention within the scientific community for its multifaceted anti-cancer properties. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit tumor growth, induce programmed cell death, and impede metastasis across a range of cancer types. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on its impact on key signaling pathways, apoptosis, angiogenesis, and metastasis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Induction of Apoptosis: Triggering Programmed Cell Death

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells without inducing an inflammatory response.[1] this compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][3]

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors.[4] This binding leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8. Activated caspase-8 then triggers a cascade of executioner caspases, including caspase-3, leading to the dismantling of the cell.[2] Studies have shown that this compound can upregulate the expression of death receptors, sensitizing cancer cells to apoptotic signals.[4]

The intrinsic pathway , on the other hand, is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane potential.[1] this compound can induce the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction.[5] This results in the release of cytochrome c from the mitochondria into the cytoplasm, which then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. This complex activates initiator caspase-9, which in turn activates executioner caspases.[3] Key regulators of the intrinsic pathway, the Bcl-2 family of proteins, are also modulated by this compound. It has been observed to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[6][7]

Ultimately, both pathways converge on the activation of executioner caspases, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[2]

Modulation of Key Signaling Pathways

This compound's ability to induce apoptosis and inhibit cancer cell proliferation is intricately linked to its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor progression and resistance to therapy.[7] this compound has been repeatedly shown to inhibit the PI3K/Akt pathway in various cancer cell lines.[7][8][9] It can decrease the phosphorylation and activation of both PI3K and its downstream effector, Akt.[9][10] By inhibiting this pathway, this compound can suppress the survival signals that protect cancer cells from apoptosis.[1] The inhibition of the PI3K/Akt pathway by this compound also contributes to its anti-proliferative effects by downregulating the expression of cell cycle regulators.[9]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth Akt->Proliferation

This compound inhibits the PI3K/Akt signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7] The effect of this compound on the MAPK pathway appears to be context-dependent.

In some cancer types, this compound has been shown to inhibit the ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation.[8] By reducing the phosphorylation of ERK, this compound can lead to cell cycle arrest and apoptosis.[7] Conversely, in other contexts, this compound has been reported to activate the JNK and p38 MAPK pathways.[8] The activation of these stress-activated pathways can contribute to the induction of apoptosis.[6] For instance, this compound-induced JNK activation has been shown to be critical for apoptosis in breast cancer cells.[8]

MAPK_Pathway This compound This compound ERK ERK This compound->ERK JNK_p38 JNK / p38 This compound->JNK_p38 Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK_p38->Apoptosis

This compound's differential effects on the MAPK pathway.
The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. In cancer, constitutive activation of NF-κB promotes cell proliferation, prevents apoptosis, and contributes to inflammation-associated tumorigenesis.[11] this compound has been shown to inhibit the NF-κB signaling pathway.[12][13] It can prevent the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[14] By blocking the nuclear translocation and DNA binding activity of NF-κB, this compound can downregulate the expression of NF-κB target genes involved in cell survival and inflammation.[11][14]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[15][16] this compound exhibits potent anti-angiogenic properties by targeting key molecules involved in this process.[2][17]

A primary target of this compound's anti-angiogenic activity is Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[17] this compound has been shown to inhibit the expression of VEGF in cancer cells.[18] Furthermore, it can directly bind to VEGF and block its interaction with its receptor, VEGFR2, on endothelial cells.[17] This inhibition of VEGF/VEGFR2 signaling disrupts downstream pathways, such as the PI3K/Akt and MAPK pathways, in endothelial cells, thereby preventing their proliferation, migration, and tube formation.[17] this compound has also been found to downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that controls the expression of VEGF in response to hypoxic conditions within the tumor microenvironment.[19]

Prevention of Metastasis

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality.[20] this compound has demonstrated significant potential in inhibiting the metastatic cascade at multiple steps.

This compound can suppress the migration and invasion of cancer cells by modulating the expression and activity of matrix metalloproteinases (MMPs).[20] MMPs are a family of enzymes that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and enter the bloodstream. This compound has been shown to decrease the expression of MMP-2 and MMP-9.[18] Additionally, this compound can interfere with the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire a more migratory and invasive phenotype.[20] It has been reported to inhibit the signaling of transforming growth factor-beta (TGF-β), a key inducer of EMT.[18] The structural similarity of this compound to heparin also allows it to interfere with the adhesion of cancer cells to endothelial cells, a crucial step in the formation of distant metastases.[20]

Synergistic Effects with Chemotherapy

In addition to its direct anti-cancer activities, this compound has been shown to enhance the efficacy of conventional chemotherapeutic agents.[8] It can act synergistically with drugs like cisplatin (B142131) and tamoxifen, leading to a greater reduction in cancer cell viability compared to either agent alone.[8] For example, this compound can enhance the sensitivity of oral cancer cells to cisplatin by inhibiting the PI3K/Akt pathway.[21] This suggests that this compound could be a valuable adjuvant in cancer therapy, potentially allowing for lower doses of cytotoxic drugs and reducing their associated side effects.[1][8]

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeThis compound SourceIC50 (µg/mL)Exposure Time (h)
DU-145Prostate CancerFucus vesiculosus~50024
HT-29Colon CancerFucus vesiculosus~80048
SMMC-7721Hepatocellular CarcinomaUndaria pinnatifida~20048
LM3Hepatocellular CarcinomaNot Specified~40048
T24Bladder CancerNot Specified (LMWF)Not Specified24
SCC-25Oral CancerNot Specified~312.548

Note: IC50 values can vary depending on the specific this compound extract, its molecular weight, and the assay conditions.

Table 2: Effects of this compound on Key Protein Expression in Cancer Cells

Cancer Cell LineProteinEffect of this compound
DU-145p-Akt, p-PI3K, p-ERK, p-p38Decreased
DU-145Bax, Cleaved Caspase-9Increased
DU-145Bcl-2Decreased
LM3p-p38 MAPKIncreased
LM3p-ERKDecreased
LM3Bcl-2/Bax ratioDecreased
T24 (hypoxic)HIF-1α, VEGFDecreased
T24 (hypoxic)p-PI3K, p-Akt, p-mTORDecreased
SCC-25p-AktDecreased

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways and apoptosis.

Procedure:

  • Treat cancer cells with this compound as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.

Procedure:

  • Treat cells with this compound and collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound is a promising natural compound with a diverse and potent range of anti-cancer activities. Its ability to induce apoptosis, modulate key signaling pathways, inhibit angiogenesis, and prevent metastasis underscores its potential as a therapeutic agent in oncology. The synergistic effects of this compound with conventional chemotherapy further highlight its value in a combination therapy setting. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical utility of this compound in the treatment of various cancers.[15][22][23] This guide provides a foundational understanding of the core mechanisms of action of this compound, offering valuable insights for researchers and drug development professionals in the field of cancer therapeutics.

References

The Multifaceted Biological Activities of Fucoidan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucoidan, a complex sulfated polysaccharide predominantly found in the cell walls of brown seaweeds, has garnered significant attention within the scientific community. Its unique structural composition, primarily consisting of L-fucose and sulfate (B86663) ester groups, underpins a wide spectrum of biological activities. These properties, including anticancer, anti-inflammatory, anticoagulant, antiviral, and immunomodulatory effects, position this compound as a promising candidate for the development of novel therapeutic agents and functional foods. The bioactivity of this compound is intrinsically linked to its structural characteristics, such as molecular weight, degree of sulfation, and the specific arrangement of its monosaccharide units, which can vary depending on the seaweed species, geographical origin, and extraction methodology. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic signaling pathways for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound exhibits potent anticancer properties against a variety of cancer types through multiple mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors), and the modulation of the immune system to enhance anti-tumor responses.[1][2]

Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. Notably, this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the executive enzymes of apoptosis.[3] Furthermore, this compound can interfere with proliferative signaling cascades, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells.[4][5]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Fucoidan_ext This compound DR Death Receptors (e.g., DR4/DR5) Fucoidan_ext->DR Upregulates ProCasp8 Pro-Caspase-8 DR->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Fucoidan_int This compound ROS ROS Generation Fucoidan_int->ROS Bax Bax Fucoidan_int->Bax Upregulates Bcl2 Bcl-2 Fucoidan_int->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_transcription Gene Transcription cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK This compound This compound This compound->IKK This compound->MAPK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation AP1 AP-1 MAPK->AP1 Activates ProInflam_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflam_Genes AP1->ProInflam_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ProInflam_Genes->Cytokines iNOS_COX2 iNOS, COX-2 ProInflam_Genes->iNOS_COX2 cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition by this compound FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX + FVIIIa FXa FXa FX->FXa + FVIIIa FX->FXa Prothrombin Prothrombin FXa->Prothrombin + FVa TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX Thrombin Thrombin Prothrombin->Thrombin + FVa Fibrinogen Fibrinogen Thrombin->Fibrinogen Clot Formation Fibrin Fibrin Fibrinogen->Fibrin Clot Formation This compound This compound ATIII Antithrombin III This compound->ATIII Potentiates HCII Heparin Cofactor II This compound->HCII Potentiates ATIII->FXa ATIII->Thrombin HCII->Thrombin cluster_workflow Viral Entry Inhibition Workflow Virus Virus Particle (with envelope glycoproteins) Binding Binding to Host Cell Receptor Virus->Binding This compound This compound This compound->Virus Binds to glycoproteins This compound->Binding HostCell Host Cell (with receptors) Binding->HostCell Entry Viral Entry & Replication Binding->Entry Inhibition Inhibition of Binding cluster_activation Immune Cell Activation cluster_response Cellular Response This compound This compound Macrophage Macrophage This compound->Macrophage Activates NK_Cell Natural Killer (NK) Cell This compound->NK_Cell Activates DC Dendritic Cell (DC) This compound->DC Promotes Maturation Cytokine_Release Cytokine Release (TNF-α, IL-6, IFN-γ) Macrophage->Cytokine_Release Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis NK_Cell->Cytokine_Release Cytotoxicity Increased Cytotoxicity (against tumor/infected cells) NK_Cell->Cytotoxicity Antigen_Presentation Enhanced Antigen Presentation DC->Antigen_Presentation

References

Fucoidan's Molecular Targets in Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoidan, a complex sulfated polysaccharide derived from brown seaweeds, has garnered significant attention in the scientific community for its diverse range of biological activities. These include anticancer, anti-inflammatory, immunomodulatory, and anti-angiogenic effects.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate multiple intracellular signaling pathways by interacting with a variety of molecular targets. The bioactivity of this compound is influenced by several factors, including its molecular weight, source, and degree of sulfation.[1] This technical guide provides an in-depth overview of the key molecular targets of this compound and its impact on critical signaling cascades, presenting quantitative data and detailed experimental protocols to support further research and development.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting central nodes in signaling networks that regulate cell proliferation, survival, apoptosis, inflammation, and angiogenesis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation, and is often dysregulated in cancer.[2][3] this compound has been shown to be a potent inhibitor of this pathway at multiple levels.

This compound treatment has been demonstrated to decrease the phosphorylation of PI3K and its downstream effector Akt in various cancer cell lines.[2][4][5] This inhibition of Akt activation, in turn, affects a multitude of downstream targets. For instance, the downregulation of the PI3K/Akt pathway by this compound leads to a reduced expression of cyclin D1, CDK4, and CDK6, resulting in cell cycle arrest.[2][5] Furthermore, this compound-mediated inhibition of the PI3K/Akt pathway can suppress the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1, leading to the suppression of cancer cell migration, invasion, and proliferation.[1][2][5]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival Akt->CellSurvival p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth MAPK_Pathway This compound This compound Ras Ras This compound->Ras modulates MKK3_6 MKK3/6 This compound->MKK3_6 modulates MKK4_7 MKK4/7 This compound->MKK4_7 modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation p38 p38 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK JNK MKK4_7->JNK JNK->Apoptosis NFkB_Pathway cluster_0 Cytoplasm This compound This compound IKK IKK This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w GeneExpression Pro-inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus translocates Nucleus->GeneExpression activates VEGF_Pathway This compound This compound VEGF VEGF This compound->VEGF binds to VEGFR2 VEGFR2 This compound->VEGFR2 binds to VEGF->VEGFR2 activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis TGFb_Pathway This compound This compound TGFb TGF-β This compound->TGFb binds to TGFbR TGF-β Receptor (I and II) TGFb->TGFbR activates Smad2_3 Smad2/3 TGFbR->Smad2_3 phosphorylates Smad4 Smad4 Smad2_3->Smad4 complexes with Nucleus Nucleus Smad4->Nucleus translocates GeneExpression Target Gene Expression Nucleus->GeneExpression regulates Western_Blot_Workflow start Cell Lysis & Protein Extraction sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Fucoidan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoidan, a complex sulfated polysaccharide predominantly found in the cell walls of brown seaweeds, has garnered significant attention within the scientific and pharmaceutical communities.[1][2] Its diverse and potent biological activities, including anticoagulant, antiviral, anti-inflammatory, and anticancer properties, are intricately linked to its unique and variable chemical structure.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical and chemical properties of this compound, offering detailed experimental protocols for its characterization and visual representations of key biological pathways it modulates. Understanding these fundamental properties is critical for the targeted development of this compound-based therapeutics and nutraceuticals.

Physicochemical and Chemical Properties

The structure and composition of this compound are not uniform; they are highly dependent on the seaweed species from which it is extracted, as well as geographical location, season of harvest, and the extraction and purification methods employed.[5][6] This inherent heterogeneity presents a significant challenge in its characterization but also offers a broad spectrum of potential bioactivities. The key chemical characteristics of this compound include its molecular weight, monosaccharide composition, the degree and position of sulfation, and the types of glycosidic linkages forming its backbone.[5][7]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative physicochemical and chemical properties of this compound extracted from various brown seaweed species, as reported in the scientific literature. This comparative data highlights the structural diversity of this fascinating biopolymer.

Table 1: Molecular Weight of this compound from Various Brown Seaweed Species

Seaweed SpeciesMolecular Weight (kDa)Reference
Ascophyllum nodosum2.7 - 136.3[8]
Fucus vesiculosus48[9][10]
Hizikia fusiforme92.7[11]
Laminaria japonica10.5[5]
Undaria pinnatifida5 - 100[12]
Sargassum binderiVaries from commercial sources[13]

Table 2: Monosaccharide Composition of this compound from Various Brown Seaweed Species (Molar Percentage)

Seaweed SpeciesFucose (%)Galactose (%)Glucose (%)Xylose (%)Mannose (%)Uronic Acid (%)Reference
Fucus vesiculosus44.1-----[11]
Undaria pinnatifida (Southern form)83.516.5----[14]
Undaria pinnatifida (Northern form)87.412.6----[14]
Undaria pinnatifida (Samcheok form)62.732.94.4---[14]
Sargassum siliquosum47.1324.838.539.076.97-[15]
Laminaria hyperborea97.82.2Traces---[16]

Table 3: Sulfate (B86663) Content of this compound from Various Brown Seaweed Species

Seaweed SpeciesSulfate Content (%)Reference
Fucus vesiculosus26.3[11]
Hizikia fusiforme21.8[11]
Sargassum binderiVaries from commercial sources[13]
Laminaria hyperborea25.6[16]
Saccharina japonica24.7 - 28.7[7]
Ascophyllum nodosum22.6[7]
Fucus serratus21.54[7]
Fucus distichus subsp. evanescens46.88[7]

Experimental Protocols

Accurate and reproducible characterization of this compound is paramount for structure-activity relationship studies and the development of standardized products. The following section details the methodologies for key experiments used to determine the physicochemical and chemical properties of this compound.

Extraction and Purification of this compound

The initial step in this compound analysis is its extraction from the raw seaweed material, followed by purification to remove other polysaccharides like alginates and laminarians, as well as proteins and polyphenols.

Extraction Workflow:

Extraction_Workflow seaweed Dried Seaweed Biomass milling Milling to Powder seaweed->milling extraction Hot Water or Acid Extraction (e.g., 0.1N HCl, 70°C, 2-4h) milling->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Supernatant (Crude this compound Extract) centrifugation1->supernatant1 precipitation Ethanol (B145695) Precipitation (e.g., 2-3 volumes of 95% ethanol) supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 precipitate Crude this compound Precipitate centrifugation2->precipitate redissolve Redissolve in Water precipitate->redissolve dialysis Dialysis (vs. distilled water) redissolve->dialysis freeze_drying Freeze-Drying dialysis->freeze_drying purified_this compound Purified this compound Powder freeze_drying->purified_this compound

Caption: General workflow for the extraction and purification of this compound from brown seaweed.

Detailed Protocol:

  • Preparation of Seaweed: Wash fresh seaweed with tap water to remove sand and epiphytes, followed by a final rinse with distilled water. Dry the seaweed at 60°C for 24 hours and then mill it into a fine powder.

  • Extraction: Suspend the seaweed powder in a dilute acid solution (e.g., 0.1 M HCl) or distilled water at a solid-to-liquid ratio of 1:20 (w/v). Heat the suspension at a specific temperature (e.g., 70°C) for a defined period (e.g., 3 hours) with constant stirring.[17]

  • Isolation of Crude this compound: Cool the extract to room temperature and centrifuge at 8000 rpm for 20 minutes to remove the algal residue. Collect the supernatant and precipitate the this compound by adding 2-3 volumes of 95% ethanol and leaving it overnight at 4°C.[6]

  • Purification: Collect the precipitate by centrifugation, redissolve it in distilled water, and dialyze against distilled water for 48 hours using a dialysis membrane (e.g., 10-14 kDa MWCO) to remove low molecular weight impurities.

  • Final Product: Lyophilize (freeze-dry) the dialyzed solution to obtain the purified this compound powder.[17]

Determination of Molecular Weight

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the molecular weight distribution of this compound.

Methodology:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Column: A series of size-exclusion columns (e.g., TSKgel G4000SWxl, G3000SWxl, and G2000SWxl in series).

  • Mobile Phase: 0.1 M sodium nitrate (B79036) (NaNO₃) containing 0.02% sodium azide (B81097) (NaN₃).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C.

  • Calibration: Use pullulan standards of known molecular weights to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1-5 mg/mL, filter through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.

Analysis of Monosaccharide Composition

The monosaccharide composition of this compound can be determined by hydrolyzing the polysaccharide into its constituent monosaccharides, followed by chromatographic analysis.

Methodology:

  • Hydrolysis: Hydrolyze a known amount of this compound (e.g., 5-10 mg) with trifluoroacetic acid (TFA) (e.g., 2 M TFA at 121°C for 90 minutes).[9]

  • Derivatization (Optional but recommended for GC): Neutralize the hydrolysate with NaOH, and then derivatize the monosaccharides to make them volatile for Gas Chromatography (GC) analysis. A common method is the conversion to alditol acetates.

  • Chromatographic Analysis:

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a direct method that does not require derivatization. Use a specific carbohydrate column (e.g., CarboPac PA20) and an appropriate gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) as the eluent.[18]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the derivatized monosaccharides on a GC-MS system. Identify and quantify the monosaccharides by comparing their retention times and mass spectra with those of known standards.

Determination of Sulfate Content

The sulfate content is a critical parameter for the biological activity of this compound. It can be determined using various methods.

Barium Chloride-Gelatin Turbidimetric Method:

  • Hydrolysis: Hydrolyze the this compound sample with 1 M HCl at 100°C for 2 hours to release the sulfate groups.

  • Precipitation: Add a barium chloride-gelatin reagent to the hydrolyzed sample. The sulfate ions will react with barium ions to form a fine precipitate of barium sulfate.

  • Turbidity Measurement: Measure the turbidity of the suspension using a spectrophotometer at a specific wavelength (e.g., 500 nm).

  • Quantification: Determine the sulfate concentration by comparing the turbidity with a standard curve prepared using potassium sulfate (K₂SO₄).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a more sensitive and accurate method for determining the total sulfur content, from which the sulfate content can be calculated.

Analysis of Glycosidic Linkages

Determining the glycosidic linkages is essential for elucidating the structural backbone of this compound. This is typically achieved through methylation analysis followed by GC-MS.

Methylation Analysis Workflow:

Methylation_Analysis_Workflow This compound This compound Sample methylation Permethylation (e.g., with methyl iodide) This compound->methylation hydrolysis Acid Hydrolysis (e.g., 2M TFA) methylation->hydrolysis reduction Reduction (e.g., with NaBD4) hydrolysis->reduction acetylation Acetylation (e.g., with acetic anhydride) reduction->acetylation gcms GC-MS Analysis acetylation->gcms linkage_determination Determination of Glycosidic Linkages gcms->linkage_determination

Caption: Workflow for the determination of glycosidic linkages in this compound via methylation analysis.

Detailed Protocol:

  • Permethylation: Methylate the free hydroxyl groups of the this compound sample using a methylating agent like methyl iodide in the presence of a strong base (e.g., sodium hydride).

  • Hydrolysis: Hydrolyze the permethylated this compound to break the glycosidic bonds and yield partially methylated monosaccharides.

  • Reduction: Reduce the partially methylated monosaccharides with a reducing agent such as sodium borodeuteride (NaBD₄).

  • Acetylation: Acetylate the newly formed hydroxyl groups with acetic anhydride. This results in partially methylated alditol acetates (PMAAs).

  • GC-MS Analysis: Analyze the PMAAs by GC-MS. The fragmentation patterns in the mass spectra and the retention times on the GC column allow for the identification of the original positions of the glycosidic linkages.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by interacting with various cellular receptors and modulating downstream signaling pathways. A comprehensive understanding of these interactions is crucial for drug development.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

This compound has been shown to exhibit potent anti-inflammatory properties by inhibiting the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20]

Anti_inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibits IKK IKK MyD88->IKK p38 p38 MyD88->p38 JNK JNK MyD88->JNK ERK ERK MyD88->ERK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) p38->Pro_inflammatory_genes JNK->Pro_inflammatory_genes ERK->Pro_inflammatory_genes NFkB_nuc->Pro_inflammatory_genes Induces Transcription LPS LPS LPS->TLR4 Activates

Caption: this compound's inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways.

This compound can interfere with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), thereby preventing the downstream activation of MyD88-dependent signaling. This leads to the inhibition of IKK phosphorylation, which in turn prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB. Consequently, the transcription of pro-inflammatory genes is suppressed. Similarly, this compound can inhibit the phosphorylation of MAPKs such as p38, JNK, and ERK, further contributing to its anti-inflammatory effects.

Anticancer Activity: Induction of Apoptosis via PI3K/Akt and MAPK Pathways

This compound has demonstrated anticancer activity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation and metastasis. These effects are often mediated through the modulation of the PI3K/Akt and MAPK signaling pathways.[4][20]

Anticancer_Signaling cluster_pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits p38 p38 MAPK This compound->p38 Activates JNK JNK This compound->JNK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes Caspase3 Caspase-3 p38->Caspase3 Activates JNK->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: this compound's dual role in inhibiting cell proliferation and inducing apoptosis.

This compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival. By downregulating this pathway, this compound can suppress cancer cell proliferation. Concurrently, this compound can activate the pro-apoptotic p38 MAPK and JNK pathways, leading to the activation of executioner caspases, such as caspase-3, and ultimately inducing apoptosis in cancer cells.

Conclusion

This technical guide has provided a detailed overview of the physicochemical and chemical properties of this compound, along with standardized experimental protocols for their determination. The inherent structural heterogeneity of this compound, largely dependent on its natural source and processing methods, directly influences its biological activity. The visualization of key signaling pathways modulated by this compound offers insights into its mechanisms of action and highlights its therapeutic potential. For researchers, scientists, and drug development professionals, a thorough understanding and characterization of these fundamental properties are indispensable for the successful translation of this compound from a promising natural product to a clinically effective agent. Future research should focus on establishing clear structure-activity relationships and developing standardized this compound preparations to ensure consistent and predictable therapeutic outcomes.

References

Unraveling the Anti-inflammatory Mechanisms of Fucoidan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoidan, a complex sulfated polysaccharide derived from brown seaweeds, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, intended for researchers, scientists, and professionals in drug development. We delve into the core signaling pathways modulated by this compound, including the NF-κB, MAPK, and JAK-STAT pathways, and its role in the inhibition of the NLRP3 inflammasome and activation of the antioxidant Nrf2/HO-1 pathway. This document summarizes key quantitative data from various studies in structured tables for comparative analysis, offers detailed experimental protocols for essential assays, and presents visualized signaling pathways and workflows using Graphviz to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] this compound, a fucose-rich sulfated polysaccharide, has emerged as a promising natural compound with a wide range of biological activities, including potent anti-inflammatory effects.[4] The therapeutic potential of this compound is attributed to its unique and complex structure, which can vary depending on the seaweed species, extraction method, and geographical location.[3] This guide aims to provide a comprehensive technical overview of the anti-inflammatory mechanisms of this compound, supported by experimental evidence, to aid in the research and development of this compound-based therapeutics.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]

This compound has been shown to effectively suppress the NF-κB pathway by:

  • Preventing the degradation of IκBα: By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB inactive in the cytoplasm.[3]

  • Inhibiting the nuclear translocation of the p65 subunit: this compound treatment has been observed to obstruct the movement of the p65 subunit into the nucleus, thus preventing the transcription of target inflammatory genes.[5]

These actions lead to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB (p65/p50) (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation Fucoidan_cyto This compound Fucoidan_cyto->IKK Inhibition Fucoidan_cyto->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Translation

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, comprising cascades like ERK1/2, JNK, and p38, plays a pivotal role in cellular responses to external stimuli, including inflammation.[7] this compound has been shown to regulate the phosphorylation of key MAPK proteins. For instance, in various cell models, this compound treatment has been observed to decrease the phosphorylation of ERK and p38, thereby inhibiting downstream inflammatory processes.[7][8] The specific effects of this compound on the MAPK pathway can be cell-type and stimulus-dependent, highlighting the complexity of its regulatory actions.[9]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Activation MEK1_2 MEK1/2 Receptor->MEK1_2 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation ERK1_2->AP1 Activation Fucoidan_cyto This compound Fucoidan_cyto->p38 Inhibition of Phosphorylation Fucoidan_cyto->ERK1_2 Inhibition of Phosphorylation Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression Transcription

Caption: this compound modulates the MAPK signaling pathway.

Attenuation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the expression of inflammatory genes. This compound has been shown to inhibit the JAK-STAT pathway by down-regulating the phosphorylation of JAK2 and preventing the nuclear translocation of STAT1/3, thereby suppressing the expression of pro-inflammatory mediators.[10][11]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation p_JAK p-JAK STAT STAT p_JAK->STAT Phosphorylation p_STAT p-STAT p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer Dimerization & Translocation Fucoidan_cyto This compound Fucoidan_cyto->JAK Inhibition of Phosphorylation DNA DNA p_STAT_dimer->DNA Transcription Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Translation

Caption: this compound attenuates the JAK-STAT signaling pathway.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[12][13] this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[13][14] This inhibitory effect is partly mediated by the enhancement of autophagy, which can selectively target and degrade components of the inflammasome.[12][13] By suppressing NLRP3 inflammasome activation, this compound effectively reduces the release of potent inflammatory mediators.

NLRP3_Inflammasome cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome (Assembled) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (Active) Inflammasome->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β (Mature) IL1b_secreted Secreted IL-1β IL1b->IL1b_secreted Secretion Fucoidan_cyto This compound Autophagy Autophagy Fucoidan_cyto->Autophagy Enhances Autophagy->Inflammasome Degradation

Caption: this compound inhibits NLRP3 inflammasome activation.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intricately linked with inflammation. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can promote the dissociation of Nrf2 from Keap1, leading to its translocation into the nucleus.[15] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase-1 (SOD-1).[15][16] By enhancing the cellular antioxidant defense, this compound mitigates oxidative stress and its pro-inflammatory consequences.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 (Inactive) Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Dissociation Fucoidan_cyto This compound Fucoidan_cyto->Nrf2_Keap1 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD-1) ARE->Antioxidant_Enzymes Transcription experimental_workflow_lps start Start seed_cells Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well in 96-well plate) start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 pretreat Pre-treat with this compound (various concentrations) for 1h incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate collect Collect supernatant and/or cell lysate stimulate->collect analyze Analyze for inflammatory markers (NO, Cytokines, Protein expression) collect->analyze end End analyze->end

References

The Immunomodulatory Landscape of Fucoidan Polysaccharides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucoidan, a class of sulfated polysaccharides predominantly found in brown seaweeds, has garnered significant attention within the scientific community for its diverse and potent immunomodulatory activities. These complex fucose-rich polymers have demonstrated the ability to interact with and modulate various components of both the innate and adaptive immune systems. This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

The biological activity of this compound is intrinsically linked to its structural characteristics, including its molecular weight, degree of sulfation, and the constituent monosaccharide composition. These structural variations, which are dependent on the seaweed species, extraction method, and even seasonal and geographical factors, can significantly influence the polysaccharide's immunomodulatory profile.[1][2][3]

Data Presentation: Quantitative Effects of this compound on Immune Parameters

The immunomodulatory effects of this compound have been quantified across a range of in vitro and in vivo studies. The following tables summarize the key quantitative findings on cytokine production, dendritic cell maturation, and natural killer (NK) cell activity.

Table 1: Effect of this compound on Cytokine Production in Macrophages and Other Immune Cells

This compound SourceCell TypeConcentration (µg/mL)CytokineChangeReference
Fucus vesiculosusTHP-1200TNF-α~40% inhibition of LPS-induced production[4]
Fucus vesiculosusTHP-1200IL-1β~40% inhibition of LPS-induced production[4]
Laminaria japonicaTHP-1200TNF-α~80% inhibition of LPS-induced production[4]
Sargassum siliquastrum (Low Molecular Weight)RAW 264.7100IL-1βSignificant dose-dependent reduction in LPS-induced production[5]
Sargassum siliquastrum (Low Molecular Weight)RAW 264.7100IL-6Significant dose-dependent reduction in LPS-induced production[5]
Sargassum siliquastrum (Low Molecular Weight)RAW 264.7100TNF-αSignificant dose-dependent reduction in LPS-induced production[5]
Undaria pinnatifidaHuman PBMCs10, 50, 100TNF-αSignificant dose-dependent inhibition of LPS-induced secretion[4]
Undaria pinnatifidaHuman PBMCs10, 50, 100IL-6Significant dose-dependent inhibition of LPS-induced secretion[4]

Table 2: this compound-Induced Maturation of Dendritic Cells (DCs)

This compound SourceModelDoseMaturation MarkerChange (vs. Control)Reference
GenericIn vivo (mice)10 mg/kgCD40 (MFI)~2-fold increase[6][7]
GenericIn vivo (mice)10 mg/kgCD80 (MFI)~1.5-fold increase[6][7]
GenericIn vivo (mice)10 mg/kgCD86 (MFI)~2.5-fold increase[6][7]
GenericIn vivo (mice)10 mg/kgMHC class II (MFI)~2-fold increase[6][7]
Macrocystis pyriferaIn vivo (mice)50 mg/kgCD86 (MFI)Significant increase[8]
Fucus vesiculosusIn vivo (mice)50 mg/kgCD86 (MFI)Significant increase[8]

MFI: Mean Fluorescence Intensity

Table 3: Enhancement of Natural Killer (NK) Cell Activity by this compound

This compound SourceStudy PopulationDoseDurationKey FindingReference
Cladosiphon okamuranusHealthy Adults (Male)3.0 g/day 8 weeksSignificant increase in NK cell activity compared to baseline and placebo[9][10]
Cladosiphon okamuranusMale Cancer Survivors3 g/day 4 monthsSignificant increase in NK cell activity from baseline[11]

Signaling Pathways in this compound-Mediated Immunomodulation

This compound exerts its effects on immune cells by interacting with cell surface receptors, such as Toll-like receptors (TLRs), which in turn triggers downstream signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound TLR4 TLR4 This compound->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression

This compound-induced NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades This compound This compound Receptor Cell Surface Receptor (e.g., TLRs) This compound->Receptor Activates MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK p38_path p38 MAPK MAPKKK->p38_path JNK_path JNK MAPKKK->JNK_path ERK_path ERK MAPKKK->ERK_path Transcription_Factors Transcription Factors (e.g., AP-1) p38_path->Transcription_Factors JNK_path->Transcription_Factors ERK_path->Transcription_Factors Immune_Response Immune Response (Cytokine Production, Cell Proliferation) Transcription_Factors->Immune_Response

This compound-activated MAPK signaling cascades.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for assessing the immunomodulatory effects of this compound.

Macrophage Stimulation and Cytokine Analysis

Objective: To quantify the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no this compound or LPS, a group with LPS only, and groups with this compound only.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.[4][5]

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described above for shorter time points (e.g., 15, 30, 60 minutes) to capture signaling events. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[5]

Experimental_Workflow cluster_assays Downstream Assays Start Start: Immune Cell Culture (e.g., RAW 264.7) Pre_treatment This compound Pre-treatment (Various Concentrations) Start->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Cytokine_Analysis Cytokine Analysis (ELISA) (Supernatant) Stimulation->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) (Cell Lysate) Stimulation->Signaling_Analysis Gene_Expression Gene Expression (RT-qPCR) (RNA) Stimulation->Gene_Expression Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Gene_Expression->Data_Analysis

A generalized experimental workflow.

Structure-Activity Relationship

The immunomodulatory effects of this compound are not uniform and are heavily influenced by its structural properties. Understanding these relationships is crucial for the development of targeted this compound-based therapeutics.

Structure_Activity_Relationship cluster_properties Fucoidan_Structure This compound Structural Properties MW Molecular Weight Fucoidan_Structure->MW Sulfation Degree of Sulfation Fucoidan_Structure->Sulfation Fucose_Content Fucose Content Fucoidan_Structure->Fucose_Content Monosaccharide_Comp Monosaccharide Composition Fucoidan_Structure->Monosaccharide_Comp Immunomodulatory_Activity Immunomodulatory Activity MW->Immunomodulatory_Activity Sulfation->Immunomodulatory_Activity Fucose_Content->Immunomodulatory_Activity Monosaccharide_Comp->Immunomodulatory_Activity

This compound structure-activity relationship.
  • Molecular Weight: Both high and low molecular weight fucoidans have been shown to possess immunomodulatory activities, although their effects can differ. For instance, some studies suggest that lower molecular weight fucoidans may have better bioavailability and distinct signaling effects.[2]

  • Sulfate (B86663) Content: The degree and position of sulfation are critical for the biological activity of this compound. Higher sulfate content is often associated with stronger immunomodulatory effects.[3]

  • Fucose Content: As the primary monosaccharide, fucose plays a significant role in the immunomodulatory properties of this compound.

  • Monosaccharide Composition: The presence and ratio of other monosaccharides such as galactose, mannose, and xylose can also influence the overall biological activity.[2]

Conclusion

This compound polysaccharides represent a promising class of natural compounds with significant potential for immunomodulation. Their ability to activate key immune cells, modulate cytokine production, and influence major signaling pathways underscores their potential application in various therapeutic areas, including as adjuvants in cancer therapy and as agents to manage inflammatory conditions. Further research focused on elucidating the precise structure-activity relationships and conducting well-designed clinical trials will be crucial in translating the therapeutic potential of this compound into clinical practice. This guide provides a foundational resource for researchers and developers to navigate the complex and exciting field of this compound immunology.

References

Fucoidan's Role in Cell Cycle Arrest and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoidan, a complex sulfated polysaccharide derived from brown seaweed, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic properties. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces cell cycle arrest and apoptosis in cancer cells. We delve into the core signaling pathways, present quantitative data from various studies in a structured format, and offer detailed experimental protocols for key assays. Visual representations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of this compound's multifaceted anti-cancer activity.

Introduction

Cancer is characterized by uncontrolled cell proliferation and the evasion of programmed cell death (apoptosis). Current therapeutic strategies often target these hallmark characteristics. This compound has emerged as a promising natural compound that can modulate these processes in various cancer cell lines.[1][2] It has been shown to induce cell cycle arrest, primarily at the G0/G1 or G1/S phase, and to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5][6] The anti-cancer effects of this compound are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[1][7] This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound.

This compound-Induced Cell Cycle Arrest

This compound has been demonstrated to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[3][5][8] This arrest prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and cell division.

Molecular Mechanisms of Cell Cycle Arrest

The progression of the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). This compound exerts its cell cycle inhibitory effects by modulating the expression and activity of these key regulatory proteins.

  • Downregulation of Cyclins and CDKs: Studies have shown that this compound treatment leads to a significant decrease in the protein expression levels of G1 phase-associated cyclins, such as Cyclin D1 and Cyclin E, and their corresponding kinases, CDK4 and CDK6.[3][8]

  • Upregulation of CDK Inhibitors (CKIs): this compound can also upregulate the expression of CDK inhibitors like p21/WAF1/CIP1 and p27/KIP1.[5][9] These inhibitors bind to and inactivate cyclin-CDK complexes, leading to a halt in cell cycle progression.

  • Modulation of the pRB-E2F Pathway: The retinoblastoma protein (pRB) is a key regulator of the G1/S transition. In its hypophosphorylated state, pRB binds to the E2F transcription factor, inhibiting the transcription of genes required for S phase entry. This compound treatment has been associated with a decrease in the phosphorylation of pRB, leading to the sequestration of E2F and subsequent cell cycle arrest.[8][9]

Quantitative Data on this compound-Induced Cell Cycle Arrest

The following table summarizes the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.

Cell LineThis compound Concentration (µg/mL)Treatment Duration (h)% of Cells in G1 Phase (Control)% of Cells in G1 Phase (Treated)Reference
T24 (Bladder Cancer)504834.2%52.1%[5]
T24 (Bladder Cancer)1004834.2%61.7%[5]
T24 (Bladder Cancer)1504834.2%67.8%[5]
HT-29 (Colon Cancer)100489.0% (Sub-G1)15.3% (Sub-G1)[10]
HT-29 (Colon Cancer)1000489.0% (Sub-G1)48.3% (Sub-G1)[10]
CL-6 (Cholangiocarcinoma)100, 200, 30048Not SpecifiedDose-dependent increase in G0/G1[11]
HepG2 (Liver Cancer)50, 100, 200Not SpecifiedNot SpecifiedSignificant accumulation in G0/G1[12]

This compound-Induced Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in a wide range of cancer cell lines through the activation of both the intrinsic and extrinsic pathways.[1][6][13]

Signaling Pathways in this compound-Induced Apoptosis

3.1.1. The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[1][3][14]

  • Inhibition of PI3K and Akt Phosphorylation: this compound treatment can lead to a reduction in the expression of PI3K and the phosphorylation of its downstream target, Akt.[3][14]

  • Downstream Effects: The inhibition of Akt phosphorylation can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[3]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt p-Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Figure 1: this compound inhibits the PI3K/Akt signaling pathway.

3.1.2. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 MAPK subfamilies, plays a complex role in cell fate decisions. This compound can modulate these pathways to induce apoptosis.

  • Activation of p38 MAPK and JNK: this compound has been shown to induce the phosphorylation and activation of p38 MAPK and JNK.[1][15] These kinases can, in turn, activate downstream targets that promote apoptosis.

  • Inhibition of ERK: In some cancer cell lines, this compound has been observed to inhibit the phosphorylation of ERK, a kinase typically associated with cell proliferation and survival.[1]

MAPK_Pathway This compound This compound p38_MAPK p-p38 MAPK This compound->p38_MAPK JNK p-JNK This compound->JNK ERK p-ERK This compound->ERK Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis Proliferation Proliferation ERK->Proliferation

Figure 2: this compound modulates the MAPK signaling pathway.

3.1.3. Intrinsic and Extrinsic Apoptosis Pathways

This compound can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1][6]

  • Intrinsic Pathway: this compound can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1][11]

  • Extrinsic Pathway: this compound can upregulate the expression of death receptors like Fas and death receptor 4 (DR4), leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[16][17]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fucoidan_ext This compound Death_Receptors Death Receptors (Fas, DR4) Fucoidan_ext->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bid Bid -> tBid Caspase8->Bid Fucoidan_int This compound Bcl2_family Bax/Bcl-2 ratio ↑ Fucoidan_int->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid->Mitochondria

Figure 3: this compound induces both intrinsic and extrinsic apoptosis pathways.

Quantitative Data on this compound-Induced Apoptosis

The following table summarizes the quantitative effects of this compound on apoptosis in various cancer cell lines.

Cell LineThis compound Concentration (µg/mL)Treatment Duration (h)% Apoptotic Cells (Control)% Apoptotic Cells (Treated)Assay MethodReference
LM3 (Hepatocellular Carcinoma)Not Specified48Not SpecifiedSignificantly greaterFlow Cytometry[1]
HT-29 (Colon Cancer)100485.17%7.43%Annexin V/PI[10]
HT-29 (Colon Cancer)1000485.17%22.5%Annexin V/PI[10]
MDA-MB-231 (Breast Cancer)30048~5.5%13.93%Not Specified[18]
MDA-MB-231 (Breast Cancer)30072~12%20.94%Not Specified[18]
HepG2 (Liver Cancer)50-200Not SpecifiedNot Specified~20-40%Not Specified[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation after this compound treatment.[19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to attach overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µg/mL).[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of this compound-treated cells.[11][20]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[11]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic cells.[19][21]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins involved in cell cycle and apoptosis pathways.[10][21]

  • Cell Lysis: Treat cells with this compound, then wash with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Fucoidan_Treatment This compound Treatment (Dose & Time Dependent) Cell_Culture->Fucoidan_Treatment MTT MTT Assay (Cell Viability) Fucoidan_Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Fucoidan_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Fucoidan_Treatment->Western_Blot Data_Viability Quantitative Analysis of Cell Viability MTT->Data_Viability Data_Cycle Cell Cycle Distribution Analysis Flow_Cytometry->Data_Cycle Data_Apoptosis Quantification of Apoptotic Cells Flow_Cytometry->Data_Apoptosis Data_Protein Protein Level Quantification Western_Blot->Data_Protein

References

The Intricate Architecture of Fucose-Containing Sulfated Polysaccharides: A Technical Guide to Structural Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucose-containing sulfated polysaccharides (FCSPs), a diverse group of macromolecules primarily found in brown seaweeds, have garnered significant attention in the scientific community for their wide array of biological activities, including anticoagulant, antiviral, anti-inflammatory, and anticancer properties. The therapeutic potential of these compounds is intimately linked to their complex and heterogeneous structures. A thorough understanding of their structural characteristics is therefore paramount for elucidating structure-function relationships and for the development of novel FCSP-based therapeutics. This technical guide provides an in-depth overview of the methodologies employed in the structural characterization of FCSPs, presenting quantitative data, detailed experimental protocols, and visual representations of analytical workflows and relevant signaling pathways.

Core Structural Features of Fucose-Containing Sulfated Polysaccharides

The structural complexity of FCSPs arises from variations in several key features:

  • Monosaccharide Composition: While L-fucose is the principal monosaccharide, FCSPs can also contain other neutral sugars such as galactose, mannose, xylose, and rhamnose, as well as uronic acids (e.g., glucuronic acid). The relative proportions of these monosaccharides vary significantly depending on the seaweed species, geographical location, and extraction method.[1][2][3]

  • Glycosidic Linkages: The fucose residues in the polysaccharide backbone are typically linked by α-(1→3) and α-(1→4) glycosidic bonds. Some FCSPs exhibit a simple repeating structure of alternating linkages, while others have more complex and branched structures.[4][5]

  • Sulfate (B86663) Content and Position: The sulfate ester groups confer a negative charge to the polysaccharide and are crucial for many of its biological activities. The degree of sulfation and the specific positions of the sulfate groups on the fucose and other sugar residues are highly variable.[4][6]

  • Molecular Weight: The molecular weight of native FCSPs can range from tens to hundreds of kilodaltons. This property significantly influences their bioavailability and biological effects.[5][6]

Quantitative Analysis of FCSP Composition

The following tables summarize the quantitative data on the chemical composition and molecular weight of FCSPs isolated from various brown seaweed species. This data highlights the structural diversity within this class of polysaccharides.

Table 1: Monosaccharide Composition of Fucose-Containing Sulfated Polysaccharides from Various Brown Algae Species

Seaweed SpeciesFucose (mol%)Galactose (mol%)Mannose (mol%)Xylose (mol%)Glucose (mol%)Uronic Acid (mol%)Reference
Fucus vesiculosus44.1-----[4]
Sargassum sp.64.55----25.19[3]
Turbinaria sp.67.42----12.69[3]
Padina sp.62.90----12.91[3]
Undaria pinnatifida (Southern form)83.516.5----[7]
Undaria pinnatifida (Northern form)87.412.6----[7]
Undaria pinnatifida (Samcheok form)62.732.9--4.4-[7]
Sargassum binderiHighPresentPresentPresentPresentPresent[8]

Table 2: Sulfate Content and Molecular Weight of Fucose-Containing Sulfated Polysaccharides

Seaweed SpeciesSulfate Content (%)Molecular Weight (kDa)Reference
Fucus vesiculosus26.3-[4]
Hizikia fusiforme21.892.7[4]
Sargassum sp.0.013-[3]
Turbinaria sp.19.47-[3]
Padina sp.0.016-[3]
Laminaria hyperborea53.8469[9]
Sargassum binderi30.7-[8]
Sargassum hemyphyllum (LMW)-<10[10]
Sargassum hemyphyllum (HMW)->10,000[10]

Experimental Protocols for Structural Characterization

A multi-faceted approach employing a combination of chromatographic, spectroscopic, and chemical methods is essential for the comprehensive structural elucidation of FCSPs.

Experimental Workflow

The general workflow for the structural characterization of FCSPs is outlined below.

G cluster_0 Extraction & Purification cluster_1 Primary Structural Analysis cluster_2 Detailed Structural Elucidation A Raw Seaweed Material B Extraction (e.g., Hot Acid Extraction) A->B C Crude FCSP Extract B->C D Purification (Anion-Exchange Chromatography) C->D E Purified FCSP D->E F Monosaccharide Composition (GC-MS) E->F G Glycosidic Linkage (Methylation Analysis, GC-MS) E->G H Sulfate Content (Turbidimetry/ICP-MS) E->H I Molecular Weight (SEC-MALS) E->I J Functional Group Analysis (FTIR Spectroscopy) E->J K Anomeric Configuration & Linkage Position (1D/2D NMR Spectroscopy) E->K G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation Translocation & Activation Fucoidan This compound This compound->Inhibition1 This compound->Inhibition2 Inhibition2->NFkB_active Inhibits Translocation G Stimuli Inflammatory Stimuli (e.g., LPS) Upstream Upstream Kinases Stimuli->Upstream ERK ERK Upstream->ERK Phosphorylate JNK JNK Upstream->JNK Phosphorylate p38 p38 Upstream->p38 Phosphorylate AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->Inhibition

References

Fucoidan's Interaction with Growth Factor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucoidan, a complex sulfated polysaccharide derived from brown seaweed, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. A growing body of evidence suggests that a key mechanism underlying these effects is this compound's ability to modulate critical growth factor signaling pathways. This technical guide provides an in-depth analysis of the molecular interactions between this compound and key pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades. This document summarizes quantitative data on this compound's efficacy, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Growth factor signaling pathways are fundamental to cellular processes including proliferation, differentiation, migration, and survival. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the receptors and downstream effectors of these pathways are prime targets for therapeutic intervention. This compound has emerged as a promising natural compound that can interfere with these signaling networks at multiple levels. This guide will explore the specific interactions of this compound with major growth factor signaling pathways, providing a technical overview for further research and development.

This compound and Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Its aberrant activation is a key driver in many cancers. This compound has been shown to inhibit EGFR signaling through various mechanisms.

Molecular Interactions

This compound has been demonstrated to directly bind to the cell surface EGFR, which can impede the translocation of the receptor to lipid rafts and its subsequent nuclear distribution.[1] This interaction can restore sensitivity to EGFR inhibitors like sorafenib (B1663141) in resistant cancer cells.[1] Furthermore, this compound treatment has been shown to inhibit the EGF-induced phosphorylation of EGFR, which in turn downregulates the phosphorylation and activation of downstream signaling molecules such as ERK and JNK.[2]

Quantitative Data on this compound's Effect on EGFR Signaling
Cell LineThis compound ConcentrationEffectReference
HepG2-SR (Sorafenib-Resistant)Not specifiedOvercame sorafenib resistance by suppressing EGFR redistribution and downstream signaling.[1]
Mouse Epidermal CellsNot specifiedInhibited EGF-induced phosphorylation of EGFR and downstream ERK and JNK activation.[2]
HT-29 and HCT116 (Colon Cancer)Not specifiedSuppressed the activity of epidermal growth factor.[3]
Kelly and SH-SY5Y (Neuroblastoma)50 µg/mlEnhanced the antitumor effect of the EGFR inhibitor erlotinib.[4]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival This compound This compound This compound->EGFR Inhibits Binding & Phosphorylation

Caption: this compound inhibits EGFR signaling by blocking ligand binding and receptor phosphorylation.

This compound and Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Inhibiting this pathway is a key strategy in cancer therapy to cut off the tumor's blood supply.

Molecular Interactions

This compound has been reported to exert anti-angiogenic effects by interfering with VEGFR signaling. It can inhibit the binding of VEGF to its receptor, VEGFR-2, thereby suppressing downstream signaling cascades.[5] Studies have shown that this compound downregulates the expression of VEGFR3 and its co-receptor PROX1 in human lymphatic endothelial cells.[6] This leads to the inhibition of lymphangiogenesis. The anti-angiogenic activity of low molecular weight this compound (LMWF) in bladder cancer under hypoxic conditions is associated with the suppression of the HIF-1α/VEGF signaling pathway.[7] LMWF was found to strongly inhibit the hypoxia-induced phosphorylation of VEGFR2 and the subsequent activation of the PI3K/AKT/mTOR pathway.[7]

Quantitative Data on this compound's Effect on VEGFR Signaling
Cell Line/ModelThis compound ConcentrationEffectReference
Human Lymphatic Endothelial Cells (HLECs)100, 200, 400 µg/mlDose-dependent decrease in VEGFR3 and PROX1 expression.[6]
Human Bladder Cancer Cells (T24) under hypoxiaNot specifiedLMWF inhibited hypoxia-induced VEGFR2 phosphorylation.[7]
Retinal Pigment Epithelium (ARPE-19) cells100 µg/mlReduced VEGF secretion after 3 and 5 days.[5]
Neuroblastoma cells (SH-SY5Y)50 µg/mlReduced mRNA levels of VEGF by 38% (S.l. This compound) and 22% (F.v. This compound).[4]
Neuroblastoma cells (Kelly)50 µg/mlReduced the release of VEGF by 49% (S.l. This compound) and 25% (F.v. This compound).[4]

Signaling Pathway Diagram

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCγ PLCγ VEGFR->PLCγ PI3K PI3K VEGFR->PI3K DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Migration Migration PKC->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis This compound This compound This compound->VEGF Downregulates Expression This compound->VEGFR Inhibits Binding & Phosphorylation

Caption: this compound disrupts VEGFR signaling, inhibiting angiogenesis.

This compound and Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway is involved in a wide range of biological processes, including embryonic development, tissue repair, and angiogenesis.

Molecular Interactions

The interaction of this compound with the FGFR signaling pathway appears to be complex and context-dependent. Some studies suggest that certain this compound fractions can facilitate FGF-1, -2, -8, and -9-based signaling.[8] The sulfate (B86663) content and molecular weight of the this compound fraction were identified as major contributing factors to this activity.[8] Conversely, other research indicates that this compound can activate the PI3K/FGFR2 pathway.[9] This highlights the need for further investigation to elucidate the precise mechanisms and the factors that determine whether this compound acts as an agonist or antagonist of FGFR signaling.

Quantitative Data on this compound's Effect on FGFR Signaling
Cell LineThis compound FractionEffectReference
BaF3 cells expressing FGFR1cLow molecular weight this compound from S. japonica (LMWF-2M)Potent activation of signaling with FGF-1, -2, -7, -8, -9, and -10.[8]
BaF3 cells expressing FGFR1cLow sulfated heteropolysaccharide fraction (LMWF-0.5M)Activated only the FGF-2/FGFR1c pair.[8]
Bone marrow-derived dendritic cells (BMDCs)Not specifiedUpregulated gene sets related to 'activation of PI3K FGFR2'.[9]

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Differentiation Cell_Differentiation ERK->Cell_Differentiation Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival This compound This compound This compound->FGFR Modulates Signaling

Caption: this compound's complex interaction with FGFR signaling.

This compound and Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

The PDGFR signaling pathway is instrumental in cell growth, proliferation, and migration, particularly in connective tissue cells.

Molecular Interactions

This compound has been shown to inhibit the proliferation of airway smooth muscle cells (ASMCs) stimulated by PDGF. This inhibitory effect is mediated through the suppression of downstream signaling pathways, specifically the ERK1/2 and Akt pathways. Oligo-fucoidan was found to reduce PDGF-stimulated phosphorylation of both ERK1/2 and Akt.

Quantitative Data on this compound's Effect on PDGFR Signaling
Cell LineThis compound ConcentrationEffectReference
Airway Smooth Muscle Cells (ASMCs)100, 500, 1000 µg/mlReduced PDGF-stimulated proliferation by 75%-99% after 48 hours.
Airway Smooth Muscle Cells (ASMCs)100, 500, 1000 µg/mlReduced PDGF-stimulated ERK1/2 and Akt phosphorylation.

Signaling Pathway Diagram

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR Grb2 Grb2 PDGFR->Grb2 PI3K PI3K PDGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Migration Cell_Migration Akt->Cell_Migration This compound This compound This compound->PDGFR Inhibits Downstream Signaling

Caption: this compound inhibits PDGF-induced proliferation via downstream pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's interaction with growth factor signaling pathways.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation following this compound treatment.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with various concentrations of this compound Incubate_24h->Treat_this compound Incubate_Time Incubate for desired time (e.g., 24, 48, 72 hours) Treat_this compound->Incubate_Time Add_MTT Add MTT reagent Incubate_Time->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizing_Agent Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizing_Agent Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizing_Agent->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µg/mL).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Western Blotting

This protocol is for detecting changes in protein expression and phosphorylation levels.

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of this compound on the kinase activity of growth factor receptors.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and this compound solutions Start->Prepare_Reagents Add_Components Add kinase, substrate, and this compound to wells Prepare_Reagents->Add_Components Initiate_Reaction Initiate reaction by adding ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate Stop_Reaction Stop reaction and deplete remaining ATP Incubate->Stop_Reaction Detect_ADP Detect ADP using a luminescence-based method Stop_Reaction->Detect_ADP Measure_Luminescence Measure luminescence Detect_ADP->Measure_Luminescence Analyze_Data Analyze data and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase assay to assess this compound's inhibitory activity.

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant kinase (e.g., EGFR, VEGFR), a specific peptide substrate, ATP, and varying concentrations of this compound in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and this compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This is typically a luminescence-based measurement.

  • Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.

Conclusion

The evidence presented in this technical guide strongly indicates that this compound is a potent modulator of key growth factor signaling pathways, including those mediated by EGFR, VEGFR, and PDGFR. Its ability to interfere with ligand-receptor binding, inhibit receptor phosphorylation, and suppress downstream signaling cascades provides a molecular basis for its observed anti-proliferative, anti-angiogenic, and anti-cancer effects. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of different this compound fractions and their synergistic effects with existing targeted therapies is warranted to fully harness the therapeutic potential of this marine-derived polysaccharide.

References

Methodological & Application

Application Notes and Protocols: Fucoidan Extraction from Brown Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of fucoidan from brown algae. It is intended for researchers, scientists, and professionals in drug development who are interested in isolating and studying this bioactive polysaccharide. The following sections cover various extraction techniques, from conventional methods to novel, more efficient approaches. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Introduction to this compound

This compound is a complex sulfated polysaccharide found in the cell walls of brown seaweeds (Phaeophyceae).[1][2][3] It has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anticoagulant, antiviral, antioxidant, and anticancer properties.[4][5][6][7] The structure and bioactivity of this compound can vary depending on the seaweed species, geographical location, harvest season, and, critically, the extraction method employed.[6][8] Therefore, selecting an appropriate extraction technique is crucial for obtaining this compound with desired characteristics for research and drug development.

This compound Extraction Techniques: A Comparative Overview

A variety of methods have been developed for extracting this compound from brown algae. These can be broadly categorized into conventional and novel techniques.

Conventional Extraction Techniques involve the use of hot water or acidic solutions to break down the algal cell wall and release this compound.[1][9] These methods are simple and have been in use for over a century.[1][8][9] However, they often require long extraction times, high energy consumption, and large volumes of solvents.[1] Harsher conditions can also lead to the degradation of the this compound structure and co-extraction of contaminants like alginates and polyphenols.[1]

Novel Extraction Techniques have emerged to overcome the limitations of conventional methods. These include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Enzyme-Assisted Extraction (EAE).[1][2] These techniques generally offer shorter extraction times, higher yields, and can be more environmentally friendly.[2] They often result in the extraction of this compound with a more preserved structure and potentially higher bioactivity.[1][10][11]

The following table summarizes the key parameters and outcomes of different this compound extraction methods, providing a comparative overview to aid in the selection of the most suitable technique for a specific application.

Extraction TechniqueSeaweed SpeciesSolventTemperature (°C)TimeYield (%)Fucose Content (%)Sulfate Content (%)Reference
Hot Water Extraction Fucus vesiculosusWater60-1001-8 h0.1 - 40Varies3 - 38[1]
Undaria pinnatifidaWater1007 h---[12]
Acid Extraction Fucus vesiculosus0.1 M HCl701 h (x3)>80 (of total fucose)4426[9]
Sargassum henslowianum0.03 M HCl904 h~7--[9]
Sargassum sp.0.15 M HCl855 h0.13 ± 0.050.22 ± 0.7-[13]
Alkaline Extraction Sargassum sp.0.15 M CaCl2653 h3.81 ± 0.733.80 ± 0.91-[13]
Microwave-Assisted Extraction (MAE) Fucus vesiculosusWater-1 min---[14]
Sargassum plagiophyllum0.1 M HCl-5 min19.205.956.14[15]
Laminaria digitata0.1 M HCl-----[16]
Ultrasound-Assisted Extraction (UAE) Ecklonia maximaWater58.75-7.9--[17]
Sargassum mcclureiWater5449 min7.12 (mg/g)--[18]
Fucus vesiculosusWater-55 min---[19]
Enzyme-Assisted Extraction (EAE) Sargassum echinocarpumWater5024 h4.25--[20][21]
Fucus evanescensWater (with Cellulase & Alginate Lyase)40-Comparable to acid--[10]
Saccharina latissimaWater (with Cellulase & Alginate Lyase)40-Comparable to acid--[10]

Experimental Protocols

This section provides detailed step-by-step protocols for the most common this compound extraction techniques.

General Pre-treatment of Brown Algae

Prior to extraction, the raw seaweed material must be properly prepared to remove impurities and improve extraction efficiency.[1]

  • Harvesting and Cleaning: Collect fresh brown algae and wash thoroughly with distilled water to remove sand, epiphytes, and other debris.[22]

  • Drying: Dry the cleaned seaweed. This can be done by air-drying or using an oven at a low temperature (e.g., 35-50°C) to a constant weight.[22][23]

  • Milling: Grind the dried seaweed into a fine powder (e.g., 0.5 mm mesh) to increase the surface area for extraction.[22]

  • Depigmentation and Defatting (Optional but Recommended): To remove pigments (like chlorophylls (B1240455) and carotenoids) and lipids, the powdered seaweed is often pre-treated with organic solvents. A common method is to stir the powder in 95% ethanol (B145695) (v/v) for several hours at room temperature, followed by centrifugation and washing the pellet with acetone.[22]

Pretreatment_Workflow Harvest Harvest & Clean Algae Drying Drying Harvest->Drying Milling Milling to Powder Drying->Milling Depigmentation Depigmentation & Defatting Milling->Depigmentation Ready Pre-treated Powder Depigmentation->Ready

Caption: General workflow for the pre-treatment of brown algae.
Protocol 1: Conventional Hot Water Extraction

This method utilizes hot water to extract this compound. It is a simple and widely used technique.

  • Extraction: Mix the pre-treated seaweed powder with distilled water at a solid-to-liquid ratio of 1:20 to 1:50 (w/v). Heat the mixture at 60-100°C for 1-8 hours with continuous stirring.[1]

  • Solid-Liquid Separation: After extraction, cool the mixture and separate the solid residue from the liquid extract by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

  • Alginate Precipitation: To remove co-extracted alginate, add calcium chloride (CaCl₂) to the supernatant to a final concentration of 1-2% (w/v) and stir.[1] Let the mixture stand overnight at 4°C to allow for the precipitation of calcium alginate.

  • Removal of Alginate: Centrifuge the mixture to pellet the precipitated alginate and collect the supernatant containing this compound.

  • This compound Precipitation: Add ethanol to the supernatant to a final concentration of 70-80% (v/v) to precipitate the crude this compound.[1] Allow precipitation to occur overnight at 4°C.

  • Harvesting and Drying: Collect the precipitated this compound by centrifugation. Wash the pellet with ethanol and then dry it (e.g., freeze-drying or oven drying at low temperature) to obtain the crude this compound powder.

Protocol 2: Conventional Acid Extraction

This method employs a dilute acid solution to enhance the extraction efficiency of this compound.

  • Extraction: Resuspend the pre-treated seaweed powder in a dilute acid solution (e.g., 0.1 M HCl, pH 2-3) at a solid-to-liquid ratio of 1:20 to 1:50 (w/v).[9] Heat the mixture at 70-90°C for 1-4 hours with constant stirring.[9]

  • Solid-Liquid Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.

  • Neutralization: Neutralize the acidic extract to pH 7.0 using a base (e.g., NaOH).

  • Purification: Follow steps 3-6 from the Hot Water Extraction protocol (Alginate Precipitation, Removal of Alginate, this compound Precipitation, and Harvesting and Drying).

Conventional_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Powder Pre-treated Powder Solvent Add Hot Water or Dilute Acid Powder->Solvent Heating Heating & Stirring Solvent->Heating Centrifugation1 Centrifugation Heating->Centrifugation1 CaCl2 Add CaCl2 Centrifugation1->CaCl2 Centrifugation2 Centrifugation CaCl2->Centrifugation2 Ethanol Add Ethanol Centrifugation2->Ethanol Centrifugation3 Centrifugation Ethanol->Centrifugation3 Drying Drying Centrifugation3->Drying This compound Crude this compound Drying->this compound

Caption: Workflow for conventional this compound extraction.
Protocol 3: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and seaweed mixture, leading to a more rapid extraction.

  • Sample Preparation: Place the pre-treated seaweed powder in a microwave-safe extraction vessel and add the solvent (e.g., water or dilute acid) at a specified solid-to-liquid ratio (e.g., 1:25 g/mL).[14]

  • Microwave Irradiation: Place the vessel in a closed MAE system.[24][25] Set the extraction parameters, such as microwave power (e.g., 300-700 W), time (e.g., 1-15 minutes), and maximum temperature (e.g., 90°C).[15][22]

  • Cooling: After the extraction is complete, allow the vessel to cool down.

  • Purification: Separate the extract from the solid residue and follow the purification steps outlined in the Hot Water Extraction protocol (steps 2-6).

Protocol 4: Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles, which disrupt the algal cell walls and enhance the release of this compound.

  • Extraction Setup: Place the pre-treated seaweed powder and solvent in a vessel equipped with an ultrasonic probe or in an ultrasonic bath.

  • Sonication: Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-400 W) for a defined period (e.g., 30-60 minutes).[17][18] Maintain the temperature of the mixture using a cooling system if necessary.

  • Purification: After sonication, separate the extract from the solid residue and proceed with the purification steps as described in the Hot Water Extraction protocol (steps 2-6).

Protocol 5: Enzyme-Assisted Extraction (EAE)

EAE uses specific enzymes to degrade the non-fucoidan components of the algal cell wall, facilitating the release of this compound under mild conditions.[1]

  • Enzyme Selection: Choose appropriate enzymes based on the composition of the seaweed cell wall. Common enzymes include cellulases, xylanases, and alginate lyases.[1][10]

  • Extraction: Suspend the pre-treated seaweed powder in a buffer solution with the optimal pH and temperature for the selected enzymes (e.g., pH 5-6, 40-50°C).[20][26] Add the enzyme(s) at a predetermined concentration.

  • Incubation: Incubate the mixture for several hours (e.g., 2-24 hours) with gentle agitation to allow for enzymatic hydrolysis.

  • Enzyme Inactivation: After incubation, inactivate the enzymes by heating the mixture (e.g., to 90-100°C for 10-15 minutes).

  • Purification: Cool the mixture and follow the purification steps from the Hot Water Extraction protocol (steps 2-6) to isolate the crude this compound.

Novel_Extraction_Workflow Powder Pre-treated Powder MAE Microwave-Assisted Extraction Powder->MAE UAE Ultrasound-Assisted Extraction Powder->UAE EAE Enzyme-Assisted Extraction Powder->EAE Purification Purification Steps (Centrifugation, Precipitation, etc.) MAE->Purification UAE->Purification EAE->Purification This compound Crude this compound Purification->this compound

Caption: General workflow for novel this compound extraction techniques.

Biological Activities and Signaling Pathways

This compound exhibits a variety of biological activities by modulating different cellular signaling pathways. Understanding these mechanisms is crucial for its application in drug development.

Anti-inflammatory Activity: this compound can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] One of the key mechanisms is the inhibition of the NF-κB signaling pathway.[6]

Anticancer Activity: The antitumor effects of this compound are mediated through various pathways, including the induction of apoptosis and the inhibition of angiogenesis and metastasis.[6] It has been shown to modulate signaling pathways such as PI3K/Akt, MAPK, and TGF-β.[6]

Immunomodulatory Effects: this compound can modulate the immune system by interacting with immune cells like macrophages and natural killer (NK) cells.[5][6] It can activate macrophages through scavenger receptors, leading to the production of cytokines and nitric oxide.[5]

Fucoidan_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_immune Immunomodulatory Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB PI3K_Akt ↓ PI3K/Akt Pathway This compound->PI3K_Akt MAPK ↑ ERK1/2, ↓ p38 MAPK This compound->MAPK Macrophages Macrophage Activation This compound->Macrophages NK_cells ↑ NK Cell Activity This compound->NK_cells Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Angiogenesis ↓ Angiogenesis PI3K_Akt->Angiogenesis MAPK->Apoptosis

Caption: Signaling pathways modulated by this compound.

Conclusion

The choice of this compound extraction technique significantly impacts the yield, purity, structural integrity, and ultimately, the biological activity of the final product. While conventional methods are simple and well-established, novel techniques like MAE, UAE, and EAE offer significant advantages in terms of efficiency and the quality of the extracted this compound. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in selecting and implementing the most appropriate method for their specific research goals, paving the way for further exploration of this compound's therapeutic potential.

References

Application Notes and Protocols for Fucoidan Purification from Seaweed Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoidan, a complex sulfated polysaccharide found in the cell walls of brown seaweeds, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, anti-inflammatory, antiviral, and immunomodulatory effects.[1][2] The therapeutic potential of this compound is intrinsically linked to its structural characteristics, such as molecular weight, degree of sulfation, and monosaccharide composition, which can vary depending on the seaweed species, geographical location, and the extraction and purification methods employed.[3][4] Therefore, standardized and well-characterized purification protocols are crucial for obtaining high-purity this compound fractions suitable for research and drug development.

These application notes provide detailed protocols for the purification of this compound from seaweed extracts, covering the key stages of extraction, precipitation, and chromatographic separation. The methodologies are compiled from established scientific literature to guide researchers in obtaining well-defined this compound preparations for their studies.

Data on this compound Purification

The yield and characteristics of purified this compound are highly dependent on the source and the methods used for extraction and purification. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of this compound Extraction Yields from Different Seaweed Species and Methods

Seaweed SpeciesExtraction MethodYield (% dry weight)Reference
Sargassum glaucescensHot Water13.13[5]
Sargassum horneriHot Water24.00[5]
Laminaria japonicaHot Water22.67[5]
Sargassum glaucescensCaCl24.20[5]
Sargassum horneriCaCl24.80[5]
Laminaria japonicaCaCl24.64[5]
Sargassum binderiAlcalase Enzyme5.58[6]
Ascophyllum nodosumConventional Chemical11.9[7][8]
Ascophyllum nodosumMicrowave-Assisted5.71[7][8]

Table 2: Biochemical Composition of this compound Extracts

Seaweed SpeciesExtraction MethodCarbohydrate (%)Protein (%)Sulfate (%)Uronic Acid (%)Reference
Sargassum binderiHot Water30.83 - 40.2718.72 - 23.7512.92 - 20.055.73 - 22.08[6]
Sargassum binderiCrude this compound74.25 (fucose)5.510.290.28[6]
Laminaria japonicaCaCl259.083.3318.368.30[5]

Table 3: Molecular Weight of Purified this compound

Seaweed SpeciesPurification MethodMolecular Weight (kDa)Reference
Ascophyllum nodosumMWCO (10 kDa)~5.4[8][9]
Fucus vesiculosusNot specified<10 (LMWF)[10][11]
General RangeVarious13 - 950[10][11]
Fucus evanescensAnion-Exchange~400 - ~800[12]
Saccharina latissimaAnion-Exchange~300 - >800[12]

Experimental Workflow for this compound Purification

The general workflow for this compound purification involves several key stages, from the initial extraction from raw seaweed to the final characterization of the purified product.

Fucoidan_Purification_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Initial Purification cluster_3 Chromatographic Purification cluster_4 Final Product Raw_Seaweed Raw Seaweed Washing Washing & Drying Raw_Seaweed->Washing Milling Milling to Powder Washing->Milling Extraction Extraction (Hot Water, Acid, or Enzymatic) Milling->Extraction Filtration Filtration Extraction->Filtration Precipitation Precipitation (Ethanol or CaCl2) Filtration->Precipitation Anion_Exchange Anion-Exchange Chromatography Precipitation->Anion_Exchange Size_Exclusion Size-Exclusion Chromatography Anion_Exchange->Size_Exclusion Drying Drying (Freeze or Spray Drying) Size_Exclusion->Drying Characterization Characterization (HPLC, FTIR, NMR, MS) Drying->Characterization Purified_this compound Purified this compound Powder Drying->Purified_this compound Fucoidan_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cell Surface Receptor (e.g., TLRs) IKK IKK Complex Receptor->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Gene_Expression Gene Transcription (Inflammatory Cytokines, Growth Factors) NFkB_nuc->Gene_Expression Induces

References

Application Notes and Protocols for Spectrometric Characterization of Fucoidan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of fucoidan, a complex sulfated polysaccharide from brown seaweeds, using various spectrometric methods. This compound's intricate structure, which includes a backbone of sulfated L-fucose residues and other monosaccharides, necessitates a multi-faceted analytical approach to elucidate its structure-activity relationship for applications in drug development and other biomedical fields.[1][2]

Introduction to Spectrometric Methods for this compound Analysis

The structural heterogeneity of this compound, influenced by factors such as species, geographical location, and extraction methods, presents a significant analytical challenge.[2] Spectrometric techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for elucidating key structural features such as monosaccharide composition, glycosidic linkages, sulfation patterns, and molecular weight.[3][4][5]

Experimental Workflow for this compound Characterization:

Fucoidan_Characterization_Workflow cluster_extraction This compound Extraction & Purification cluster_spectrometry Spectrometric Analysis cluster_data Data Analysis & Structural Elucidation Raw_Seaweed Raw Seaweed Biomass Extraction Hot Water/Acid Extraction Raw_Seaweed->Extraction Purification Purification (e.g., precipitation, dialysis) Extraction->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Groups, Sulfation NMR NMR Spectroscopy (1D & 2D) Purification->NMR Glycosidic Linkages, Sulfation Position, Anomeric Configuration MS Mass Spectrometry (MALDI-TOF/ESI) Purification->MS Molecular Weight, Oligosaccharide Sequencing Data_Analysis Spectral Interpretation & Data Integration FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structural_Elucidation Structural Characterization of this compound Data_Analysis->Structural_Elucidation

Caption: General experimental workflow for this compound characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the preliminary characterization of this compound by identifying its characteristic functional groups.[6][7]

Quantitative Data: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Assignment of Vibrational ModeReference
~3400O-H stretching of hydroxyl groups[8]
~2920-2940C-H stretching of methyl and methylene (B1212753) groups in the pyranose ring[4][8]
~1618-1634C=O stretching of uronic acids or asymmetric stretching of carboxylate[4][8]
~1220-1255S=O asymmetric stretching of sulfate (B86663) esters[8][9]
~1020-1100C-O stretching of C-O-C glycosidic bonds and C-O-H of sugar rings[8]
~820-845C-O-S stretching of sulfate groups (often indicative of sulfation at C-2 or C-4)[4][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation:

    • Ensure the this compound sample is in a dry, powdered form. Lyophilization is recommended to remove residual water.

    • No further preparation is typically needed for ATR-FTIR.

  • Instrumentation:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the powdered this compound sample onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000 to 650 cm⁻¹.[9]

  • Data Analysis:

    • Perform baseline correction and normalization of the acquired spectrum.

    • Identify the characteristic absorption bands and compare them to literature values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detailed structural elucidation of this compound, providing information on anomeric configurations (α or β), glycosidic linkage positions, and the precise location of sulfate groups.[4] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.[4]

Quantitative Data: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Chemical Shifts (ppm):

Chemical Shift (ppm)AssignmentReference
~5.0-5.4Anomeric protons (H-1) of α-L-fucopyranose residues[4]
~3.8-4.5Ring protons (H-2, H-3, H-4, H-5)[4]
~1.2-1.45Methyl protons (H-6) of L-fucose residues[4][10]

¹³C NMR Chemical Shifts (ppm):

Chemical Shift (ppm)AssignmentReference
~99-105Anomeric carbons (C-1)[11]
~68-80Ring carbons (C-2, C-3, C-4, C-5)
~16-18Methyl carbons (C-6) of L-fucose[11]
Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 10-20 mg of purified, lyophilized this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).[12]

    • To reduce the HDO signal, samples can be repeatedly dissolved in D₂O and lyophilized.[12]

    • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.[12]

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at a controlled temperature (e.g., 25°C or 60°C).[12][13]

    • Acquire ¹³C NMR spectra, potentially using techniques like Attached Proton Test (APT) to differentiate between CH, CH₂, and CH₃ groups.[11]

    • For detailed structural assignment, acquire 2D NMR spectra such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within a sugar residue.[14]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[14]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining glycosidic linkages.[12]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals in the ¹H NMR spectrum to estimate the relative proportions of different residues.

    • Assign the signals in the 1D and 2D spectra by comparing with published data and using the correlations observed in the 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of this compound and for sequencing this compound oligosaccharides. Due to the high molecular weight and lability of the sulfate groups, this compound is often partially hydrolyzed to produce smaller oligosaccharides before analysis.[4][15] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used.[15]

Quantitative Data: Exemplary Mass Spectrometry Fragments of this compound
m/z (negative ion mode)AssignmentReference
243[FucSO₃]⁻ (Monosulfated fucose)[1][5]
389[Fuc₂SO₃]⁻ (Disaccharide with one sulfate group)[1]
405[FucGal(SO₃)]⁻ (Disaccharide of fucose and galactose with one sulfate group)[5]
491[Fuc₂(SO₃)₂]⁻ (Disaccharide with two sulfate groups)[5]
Experimental Protocol: MALDI-TOF and ESI-MS of this compound Oligosaccharides
  • Sample Preparation (Partial Hydrolysis):

    • Partially hydrolyze the this compound sample to generate a mixture of oligosaccharides. This can be achieved by mild acid hydrolysis (e.g., with 0.01-0.1 M HCl or trifluoroacetic acid at elevated temperatures).

    • Neutralize the hydrolysate and desalt it using techniques like size-exclusion chromatography or solid-phase extraction.

  • MALDI-TOF MS Protocol:

    • Matrix Selection: Choose a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).

    • Sample Spotting: Mix the desalted oligosaccharide sample with the matrix solution on a MALDI target plate and allow it to air-dry to form crystals.

    • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The negative ion mode is often preferred for sulfated oligosaccharides.

  • ESI-MS Protocol:

    • Sample Infusion: Dissolve the desalted oligosaccharide sample in a suitable solvent system (e.g., acetonitrile/water with a small amount of a volatile salt like ammonium (B1175870) acetate).

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Data Acquisition: Acquire the mass spectrum, typically in negative ion mode.

    • Tandem MS (MS/MS): To obtain sequence information, perform collision-induced dissociation (CID) on selected precursor ions to generate fragment ions.[1]

  • Data Analysis:

    • Analyze the mass spectra to identify the molecular weights of the oligosaccharides.

    • In MS/MS spectra, analyze the fragmentation patterns to determine the monosaccharide sequence, branching points, and positions of sulfate groups.

Workflow for Mass Spectrometry Analysis of this compound:

Fucoidan_MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation Purified_this compound Purified this compound Hydrolysis Partial Acid Hydrolysis Purified_this compound->Hydrolysis Desalting Desalting Hydrolysis->Desalting MALDI MALDI-TOF MS Desalting->MALDI Molecular Weight Distribution ESI ESI-MS(/MS) Desalting->ESI Oligosaccharide Sequencing MS_Analysis Mass Spectrum Analysis MALDI->MS_Analysis ESI->MS_Analysis MSMS_Analysis MS/MS Fragmentation Analysis ESI->MSMS_Analysis Structure Oligosaccharide Structure MS_Analysis->Structure MSMS_Analysis->Structure

Caption: Workflow for this compound analysis by mass spectrometry.

By integrating the data from these spectrometric techniques, a comprehensive structural characterization of this compound can be achieved, which is crucial for understanding its biological activities and for the development of this compound-based therapeutic agents.

References

Application Notes and Protocols for Fucoidan Bioactivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to testing the bioactivity of fucoidan, a sulfated polysaccharide from brown seaweed, with a focus on its anticancer, anti-inflammatory, and anticoagulant properties. Detailed protocols for key in vitro and in vivo assays are provided, along with quantitative data from various studies to facilitate experimental design and data comparison.

Section 1: Anticancer Bioactivity

This compound has demonstrated significant anticancer effects across a variety of cancer cell types. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and metastasis, and modulating key signaling pathways.[1][2][3]

Quantitative Data: In Vitro Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 Value (µg/mL)Exposure Time (h)This compound SourceReference
MCF-7Breast CancerMTT115.2124Turbinaria conoides[4][5]
A549Lung CancerMTT346.49 - 396.4624Turbinaria conoides[4][5]
HT-29Colon CancerMTT~40048Not Specified[6]
HelaCervical CancerMTT~40048Not Specified[6]
HepG2Liver CancerMTT>20048Not Specified[7]
L929 (Normal)Mouse FibroblastMTT441.8024Turbinaria conoides[4]
Experimental Protocols: In Vitro Anticancer Assays

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following this compound treatment.[8][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[8]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µg/mL).[8] Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8][11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][11]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

This protocol quantifies the percentage of cells undergoing apoptosis after this compound treatment.[8][12]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.[8]

  • Cell Harvesting: Harvest both adherent and floating cells and centrifuge the cell suspension at 1,500 rpm for 5 minutes.[8]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.[8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

Signaling Pathways in this compound-Induced Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[13][14][15]

This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK modulates p38 p38 This compound->p38 activates JNK JNK This compound->JNK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: this compound anticancer signaling pathways.

In Vivo Anticancer Models

This protocol is used to evaluate the in vivo antitumor efficacy of this compound.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 mouse breast cancer cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Once tumors are established, administer this compound via intraperitoneal injection (e.g., 10 mg/kg body weight) or oral gavage daily or on a set schedule.[1][2] A control group should receive a vehicle control (e.g., PBS).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).

Quantitative Data: In Vivo Anticancer Activity of this compound
Animal ModelCancer TypeThis compound Dose & RouteTreatment DurationOutcomeThis compound SourceReference
MiceLewis Lung Carcinoma10 mg/kg, i.p.20 days33% tumor growth inhibition, 29% reduction in metastasesFucus evanescens[1][16]
Mice4T1 Breast Cancer10 mg/kg, i.p.20 daysMarkedly reduced microvessel numberFucus vesiculosus[1]
MiceColon CancerOral administration-Suppressed tumor growthCladosiphon okamuranus[2]

Section 2: Anti-inflammatory Bioactivity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[17][18]

Quantitative Data: In Vitro Anti-inflammatory Activity of this compound
Cell LineMediatorThis compound ConcentrationInhibitionThis compound SourceReference
LPS-stimulated RAW 264.7COXIC50: 44.03 µg/mL-Sargassum wightii[19]
LPS-stimulated RAW 264.7LOXIC50: 28.26 µg/mL-Sargassum wightii[19]
LPS-stimulated RAW 264.7NOIC50: 17.88 µg/mL-Sargassum wightii[19]
LPS-stimulated PBMCsTNF-α, IL-1β, IL-6Dose-dependentReduction in cytokine productionUndaria pinnatifida, Fucus vesiculosus, etc.[17]
LPS-stimulated THP-1TNF-α, IL-1β, IL-6Dose-dependentReduction in cytokine productionUndaria pinnatifida, Fucus vesiculosus, etc.[17]
Experimental Protocols: In Vitro Anti-inflammatory Assays

This protocol assesses the effect of this compound on the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve.

This protocol measures the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.[17]

  • Cell Seeding and Treatment: Seed cells (e.g., PBMCs or THP-1) and pre-treat with this compound for 1 hour, followed by LPS stimulation for 24 hours.[17]

  • Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve.

Signaling Pathways in this compound-Mediated Anti-inflammatory Activity

This compound's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[18][20][21]

This compound This compound NFkB NFkB This compound->NFkB inhibits MAPK MAPK This compound->MAPK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 MAPK->Pro_inflammatory_Cytokines MAPK->iNOS_COX2

Caption: this compound anti-inflammatory signaling.

In Vivo Anti-inflammatory Models

This is a classic model of acute inflammation to assess the anti-inflammatory effects of this compound.[19]

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

  • Treatment: Administer this compound orally at different doses (e.g., 100 and 200 mg/kg).[19] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.

  • Induction of Edema: One hour after treatment, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 60, 120, and 240 minutes after carrageenan injection.[19]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Section 3: Anticoagulant Bioactivity

This compound is known for its anticoagulant properties, which are attributed to its ability to inhibit thrombin and other coagulation factors.[22][23]

Experimental Protocols: In Vitro Anticoagulant Assays

This assay evaluates the effect of this compound on the intrinsic and common pathways of the coagulation cascade.

  • Plasma Preparation: Obtain platelet-poor plasma from fresh whole blood by centrifugation.

  • Incubation: Incubate the plasma with different concentrations of this compound or a saline control at 37°C for a specified time.

  • aPTT Reagent: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a defined period (e.g., 3-5 minutes) at 37°C.

  • Clotting Initiation: Add calcium chloride (CaCl₂) to initiate the clotting process.

  • Clotting Time Measurement: Measure the time taken for a clot to form using a coagulometer.

  • Data Analysis: Compare the clotting times of the this compound-treated samples to the control. An extended clotting time indicates anticoagulant activity.

Signaling Pathways in this compound-Mediated Anticoagulant Activity

This compound's anticoagulant action involves multiple mechanisms, including the potentiation of antithrombin III and heparin cofactor II, which in turn inhibit thrombin and Factor Xa.[22][23][24]

This compound This compound Antithrombin_III Antithrombin III This compound->Antithrombin_III potentiates Heparin_Cofactor_II Heparin Cofactor II This compound->Heparin_Cofactor_II potentiates Thrombin Thrombin Antithrombin_III->Thrombin inhibits Factor_Xa Factor Xa Antithrombin_III->Factor_Xa inhibits Heparin_Cofactor_II->Thrombin inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot

Caption: this compound anticoagulant mechanisms.

Experimental Workflow Visualization

cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Cell_Culture Cell Culture (Cancer/Immune Cells) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Inflammation Inflammatory Marker Measurement (ELISA, Griess) Treatment->Inflammation Coagulation Coagulation Assays (aPTT) Treatment->Coagulation Animal_Model Animal Model (Xenograft/Inflammation) Fucoidan_Admin This compound Administration Animal_Model->Fucoidan_Admin Monitoring Monitoring (Tumor size/Inflammation) Fucoidan_Admin->Monitoring Endpoint_Analysis Endpoint Analysis (Tissue analysis) Monitoring->Endpoint_Analysis

Caption: General experimental workflow for this compound bioactivity testing.

References

Application Notes and Protocols for Enzyme-Assisted Extraction of Fucoidan from Seaweed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoidan, a complex sulfated polysaccharide found in the cell walls of brown seaweeds, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, anti-inflammatory, antiviral, and anticoagulant properties.[1] Traditional methods for this compound extraction often rely on harsh chemical treatments, such as hot acid extraction, which can lead to the degradation of the polysaccharide and a lower yield of high molecular weight, bioactive this compound.[2][3][4] Enzyme-assisted extraction (EAE) has emerged as a milder and more efficient alternative, utilizing specific enzymes to break down the complex cell wall matrix of seaweed, thereby facilitating the release of intact, high-purity this compound.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the enzyme-assisted extraction of this compound from brown seaweed. The methodologies described herein are designed to yield high-quality this compound suitable for research and drug development applications.

Principle of Enzyme-Assisted Extraction

The cell wall of brown algae is a complex matrix primarily composed of cellulose, hemicellulose, alginate, and this compound. Enzyme-assisted extraction employs a targeted approach, using a combination of enzymes such as cellulases and alginate lyases to specifically hydrolyze the structural polysaccharides of the cell wall.[3][5] This enzymatic degradation disrupts the cell wall integrity, allowing for the gentle release of this compound into the extraction medium. The specificity of the enzymes ensures that the this compound molecule itself remains largely intact, preserving its native structure and biological activity.[4]

Advantages of Enzyme-Assisted Extraction

  • Higher Yield and Purity: EAE can lead to comparable or even higher yields of this compound compared to traditional methods, with significantly lower levels of contaminants such as alginate and cellulose.[5][7]

  • Preservation of Bioactivity: The milder extraction conditions of EAE help to preserve the structural integrity of the this compound, including its high molecular weight and degree of sulfation, which are crucial for its biological activity.[1][2][4]

  • Environmentally Friendly: EAE reduces the reliance on harsh chemicals and high temperatures, making it a more sustainable and environmentally friendly "green" extraction technique.

  • Higher Molecular Weight this compound: Studies have shown that EAE yields this compound with a significantly larger molecular weight compared to chemical extraction methods.[1][2][7]

Experimental Protocols

Protocol 1: General Enzyme-Assisted Extraction of this compound

This protocol describes a general method for the extraction of this compound from brown seaweed using a combination of cellulase (B1617823) and alginate lyase.

Materials:

  • Dried brown seaweed (e.g., Fucus vesiculosus, Saccharina latissima)

  • Commercial cellulase preparation (e.g., Cellic® CTec2)[2][5]

  • Alginate lyase (e.g., from Sphingomonas sp.)[2]

  • Phosphate-citrate buffer (55 mM phosphate, 15 mM citrate, pH 6.0) or Tris-HCl buffer (20 mM, pH 6.0)[2]

  • Ethanol (B145695) (95-100%)

  • Calcium chloride (CaCl₂)

  • Deionized water

Procedure:

  • Seaweed Preparation:

    • Wash the dried seaweed with fresh water to remove salt and debris.

    • Dry the seaweed at 60°C to a constant weight.

    • Grind the dried seaweed into a fine powder (e.g., <1 mm).

  • Enzymatic Hydrolysis:

    • Suspend the seaweed powder in the chosen buffer at a solid-to-liquid ratio of 1:20 (w/v).

    • Add cellulase (e.g., 10% v/w of seaweed) and alginate lyase (e.g., 0.35% w/w of seaweed) to the suspension.[8]

    • Incubate the mixture at 40°C for 24 hours with constant stirring.[2][8]

  • Enzyme Inactivation and Solid-Liquid Separation:

    • Heat the mixture to 90°C for 10 minutes to inactivate the enzymes.[8]

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 20 minutes to separate the supernatant from the solid residue.

    • Collect the supernatant containing the extracted this compound.

  • This compound Precipitation:

    • Add CaCl₂ to the supernatant to a final concentration of 0.1 M to precipitate alginate. Allow it to stand for 1 hour and then centrifuge to remove the precipitate.

    • To the resulting supernatant, add ethanol to a final concentration of 70% (v/v) to precipitate the crude this compound.[4]

    • Allow the mixture to stand at 4°C overnight.

  • Recovery and Drying:

    • Centrifuge the mixture to collect the precipitated this compound.

    • Wash the this compound pellet with 95% ethanol.

    • Lyophilize (freeze-dry) the purified this compound to obtain a dry powder.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

For applications requiring highly pure this compound, an additional purification step using anion-exchange chromatography is recommended to remove residual contaminants like low molecular weight alginate, proteins, and phlorotannins.[8][9]

Materials:

  • Crude this compound extract

  • Anion-exchange resin (e.g., DEAE-Sepharose or ANX)[9]

  • Tris-HCl buffer (50 mM, pH 7.5) - Buffer A[9]

  • Tris-HCl buffer (50 mM, pH 7.5) with 0.5 M NaCl - Buffer B[9]

  • Tris-HCl buffer (50 mM, pH 7.5) with 5 M NaCl - Buffer C[9]

  • Chromatography column

Procedure:

  • Column Preparation:

    • Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.

    • Equilibrate the column with Buffer A.

  • Sample Loading:

    • Dissolve the crude this compound in Buffer A.

    • Load the dissolved sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of Buffer A to remove unbound impurities.

    • Further wash the column with Buffer B to elute weakly bound contaminants.[8]

  • Elution:

    • Elute the highly sulfated this compound from the column using a linear gradient or a step gradient of NaCl, typically up to 5 M (Buffer C).[8]

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and for carbohydrate content (e.g., phenol-sulfuric acid method).

  • Desalting and Lyophilization:

    • Pool the this compound-containing fractions.

    • Desalt the pooled fractions by dialysis against deionized water.

    • Lyophilize the desalted this compound solution to obtain a highly purified powder.

Data Presentation

The following tables summarize quantitative data from studies comparing enzyme-assisted extraction with traditional chemical extraction methods.

Table 1: Comparison of this compound Yield and Composition from Fucus evanescens

Extraction MethodThis compound Yield (%)*Fucose Content (%)Sulfate (B86663) Content (%)Molecular Weight (kDa)
Enzyme-Assisted4024.82.1400 - 800[1]
Chemical (Acid)4360.91.910 - 100[1]

*this compound yield is calculated as the amount of fucose extracted compared to the total fucose in the starting material.[1]

Table 2: Comparison of this compound Yield and Composition from Saccharina latissima

Extraction MethodThis compound Yield (%)*Fucose Content (%)Sulfate Content (%)Molecular Weight (kDa)
Enzyme-Assisted2912.62.5300 - 800[1]
Chemical (Acid)2931.22.150 - 100[1]

*this compound yield is calculated as the amount of fucose extracted compared to the total fucose in the starting material.[1]

Table 3: Comparison of this compound Yield from Laminaria japonica

Extraction MethodCrude this compound Yield (%)
Composite Enzyme2.04[10]
Hot Water1.29 (calculated from 58.13% increase)[10]

Visualizations

Experimental Workflow

G cluster_prep Seaweed Preparation cluster_extraction Enzyme-Assisted Extraction cluster_purification Purification cluster_chromatography Optional High-Purity Purification seaweed Dried Brown Seaweed grinding Grinding seaweed->grinding powder Seaweed Powder grinding->powder hydrolysis Enzymatic Hydrolysis (Cellulase + Alginate Lyase) powder->hydrolysis inactivation Enzyme Inactivation hydrolysis->inactivation centrifugation1 Centrifugation inactivation->centrifugation1 supernatant1 Supernatant (Crude this compound) centrifugation1->supernatant1 precipitation Ethanol Precipitation supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 crude_this compound Crude this compound Pellet centrifugation2->crude_this compound lyophilization1 Lyophilization crude_this compound->lyophilization1 dissolve Dissolve in Buffer crude_this compound->dissolve crude_powder Crude this compound Powder lyophilization1->crude_powder iex Ion-Exchange Chromatography dissolve->iex desalting Desalting (Dialysis) iex->desalting lyophilization2 Lyophilization desalting->lyophilization2 pure_this compound High-Purity this compound lyophilization2->pure_this compound

Caption: Workflow for enzyme-assisted extraction of this compound.

Signaling Pathway

This compound exerts its biological effects by interacting with various cell surface receptors, leading to the activation of downstream signaling cascades. One of the key pathways involves Toll-like receptors (TLRs) and scavenger receptors (SRs), which can trigger inflammatory and anti-tumor responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound tlr4 TLR4 This compound->tlr4 binds sra SR-A This compound->sra binds mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb sra->mapk transcription Gene Transcription mapk->transcription nfkb->transcription response Biological Response (e.g., Cytokine Production, Apoptosis) transcription->response

Caption: this compound-mediated signaling pathways.

Characterization of Extracted this compound

To ensure the quality and purity of the extracted this compound, several analytical techniques can be employed:

  • Monosaccharide Composition: Determined by high-performance liquid chromatography (HPLC) after acid hydrolysis to quantify the fucose content and identify other constituent sugars.[11]

  • Sulfate Content: Measured using methods such as the barium chloride-gelatin method or inductively coupled plasma mass spectrometry (ICP-MS).[12]

  • Molecular Weight Distribution: Analyzed by size-exclusion chromatography with multi-angle light scattering (SEC-MALS).

  • Structural Elucidation: Characterized using Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the types of glycosidic linkages and the position of sulfate groups.[12][13]

Conclusion

Enzyme-assisted extraction is a powerful and advantageous method for obtaining high-quality this compound from brown seaweeds. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to efficiently extract and purify this compound for further investigation of its promising therapeutic applications. The gentle nature of EAE ensures the preservation of the native structure of this compound, which is paramount for its biological efficacy.

References

Determining the Molecular Weight of Fucoidan Using Size Exclusion Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucoidan, a complex sulfated polysaccharide found in brown seaweeds, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The molecular weight (MW) of this compound is a critical parameter that significantly influences its bioactivity.[2][4][5] For instance, lower molecular weight fucoidans have been shown to possess different biological effects compared to their high molecular weight counterparts.[1][4] Therefore, accurate and reliable determination of this compound's molecular weight is crucial for research, quality control, and the development of this compound-based products.

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers like this compound.[6] This application note provides a detailed protocol for determining the molecular weight of this compound using high-performance size-exclusion chromatography (HPSEC) coupled with multi-angle light scattering (MALS) and refractive index (RI) detectors. This combination of detectors allows for the absolute determination of molecular weight without the need for column calibration with specific polysaccharide standards.[7][8]

Principle of SEC-MALS

Size exclusion chromatography separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules can penetrate the pores and have a longer retention time. The MALS detector measures the intensity of light scattered by the molecules as they elute from the column. This scattered light intensity is directly proportional to the molar mass and concentration of the molecules. The RI detector measures the change in the refractive index of the eluent, which is proportional to the concentration of the sample. By combining the data from both detectors, the absolute molecular weight and its distribution can be accurately determined for each eluting fraction.

Experimental Workflow

The following diagram illustrates the general workflow for determining the molecular weight of this compound using SEC-MALS.

Fucoidan_SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sec SEC-MALS Analysis cluster_data Data Acquisition & Analysis Fucoidan_Extraction This compound Extraction & Purification Sample_Dissolution Dissolution in Mobile Phase Fucoidan_Extraction->Sample_Dissolution Filtration Filtration (0.22 µm) Sample_Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation & Degassing Mobile_Phase_Prep->HPLC_System Guard_Column Guard Column HPLC_System->Guard_Column SEC_Column SEC Column(s) Guard_Column->SEC_Column Detectors MALS & RI Detectors SEC_Column->Detectors Data_Acquisition Data Acquisition Software Detectors->Data_Acquisition MW_Calculation Molecular Weight Calculation Data_Acquisition->MW_Calculation Distribution_Analysis Distribution & Polydispersity Analysis MW_Calculation->Distribution_Analysis

Caption: Workflow for this compound Molecular Weight Determination by SEC-MALS.

Protocols

Materials and Reagents
  • This compound extract

  • High-purity water (e.g., Milli-Q)

  • Sodium nitrate (B79036) (NaNO₃)

  • Sodium azide (B81097) (NaN₃) (Caution: toxic)

  • Pullulan standards (for system validation, optional)

  • Syringe filters (0.22 µm, low protein binding)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a degasser, pump, and autosampler.[9]

  • Size Exclusion Chromatography column(s) suitable for the expected molecular weight range of this compound (e.g., Ultrahydrogel™ linear column).[9]

  • Multi-Angle Light Scattering (MALS) detector

  • Refractive Index (RI) detector

  • Data acquisition and analysis software (e.g., ASTRA software for MALS)

Detailed Experimental Protocol

1. Mobile Phase Preparation:

  • Prepare the mobile phase, typically an aqueous buffer. A common mobile phase is 0.1 M NaNO₃ with 0.02% NaN₃ in high-purity water.

  • Filter the mobile phase through a 0.22 µm membrane filter.

  • Thoroughly degas the mobile phase before use to prevent bubble formation in the system.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the dried this compound sample.

  • Dissolve the sample in the mobile phase to a final concentration of 1-2 mg/mL. Gentle agitation or vortexing may be required. Avoid vigorous shaking to prevent shear degradation of the polysaccharide chains.

  • Allow the solution to fully dissolve, which may take several hours.

  • Filter the sample solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter.

3. SEC-MALS System Setup and Operation:

  • Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until the baselines of both the MALS and RI detectors are stable. This may take several hours.

  • Set the column oven temperature, typically to 35°C, to ensure reproducible results.[9]

  • Set the detector parameters according to the manufacturer's instructions.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared this compound sample (typical injection volume is 100 µL).

  • Collect the data using the appropriate software.

4. Data Analysis:

  • Process the collected data using the MALS software.

  • The software will use the signals from the MALS and RI detectors to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) for the entire sample and for each elution slice.

  • The dn/dc value (refractive index increment) for this compound is required for accurate molecular weight determination. If not available, it can be determined experimentally or a value from the literature for similar polysaccharides can be used as an initial estimate.

Data Presentation

The molecular weight of this compound can vary significantly depending on the seaweed species, extraction method, and purification steps. The following tables summarize typical molecular weight data for this compound from various sources as determined by SEC.

Table 1: Molecular Weight of this compound from Different Seaweed Species

Seaweed SpeciesExtraction MethodWeight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Reference
Fucus vesiculosusEnzymatic~350Broad[10]
Saccharina latissimaEnzymatic>800Broad[10]
Laminaria digitataEnzymatic~320Broad[10]
Sargassum hemiphyllumH₂O₂/Vc degradation14.9 - 21.3-[4]
Ascophyllum nodosumAcid Hydrolysis3.1-[11]
Sargassum sp.Water Extraction57.8 & 2.7-[12]
Sargassum sp.HCl Extraction46.4 & 3.4-[12]
Undaria pinnatifidaHot Water794-[9]

Table 2: Influence of Extraction/Fractionation on this compound Molecular Weight

This compound SourceFractionMolecular Weight (kDa)Reference
Ascophyllum nodosumCrude4100 g/mol [1]
Medium MW Fraction26,600 g/mol [1]
Low MW Fraction4900 g/mol [1]
Undaria pinnatifidaCrude Extract209 - 5200[9]
>300 kDa fraction>300[5]
<10 kDa fraction<10[5]

Troubleshooting and Considerations

  • Broad or Tailing Peaks: This may indicate interactions between the this compound and the column matrix. Increasing the ionic strength of the mobile phase can often mitigate this issue.

  • Low Signal-to-Noise Ratio: This could be due to a low sample concentration or detector sensitivity issues. Ensure the sample concentration is within the optimal range for the detectors.

  • Inaccurate Molecular Weight: An incorrect dn/dc value is a common source of error in MALS analysis. It is crucial to use an accurate dn/dc value for the specific this compound and solvent system being used.

  • Polydispersity: this compound is naturally a polydisperse polymer, meaning it consists of a range of molecular weights. The PDI value provides a measure of the breadth of this distribution. A PDI of 1.0 indicates a monodisperse sample.

Conclusion

Size exclusion chromatography coupled with MALS and RI detection is a robust and reliable method for the absolute determination of this compound molecular weight and its distribution. The detailed protocol and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound. Accurate characterization of the molecular weight is a critical step in understanding the structure-activity relationship of this promising biopolymer and for ensuring the quality and consistency of this compound-based products.

References

Determining the Sulfate Content of Fucoidan: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucoidan, a complex sulfated polysaccharide found in brown seaweeds, exhibits a wide range of biological activities, including anticoagulant, antiviral, and anticancer properties. The degree and position of sulfation are critical for its bioactivity, making accurate quantification of sulfate (B86663) content an essential aspect of this compound research, quality control, and drug development. This document provides detailed application notes and protocols for various methods used to determine the sulfate content of this compound, tailored for researchers, scientists, and drug development professionals.

I. Overview of Methods for this compound Sulfate Content Determination

Several methods are available for the quantification of sulfate in this compound, each with its own advantages and limitations in terms of sensitivity, accuracy, and throughput. The choice of method often depends on the available equipment, the purity of the sample, and the specific research question. The primary methods covered in this document include the Barium Chloride-Gelatin Turbidimetric Assay, the Toluidine Blue Colorimetric Assay, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters of the described methods for easy comparison.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Barium Chloride-Gelatin Turbidimetric Assay Precipitation of barium sulfate after acid hydrolysis of this compound. The resulting turbidity is measured.10-100 µg/mL (sulfate)~5 µg/mL~15 µg/mLCost-effective, well-established method.Requires complete hydrolysis, potential for interference from other sulfur-containing compounds.
Toluidine Blue Colorimetric Assay Cationic dye binds to anionic sulfate groups, causing a measurable shift in absorbance.0.1-1.5 mg/mL (this compound)[1]Not widely reportedNot widely reportedSimple, rapid, does not require hydrolysis.Can be influenced by other anionic polymers, pH-sensitive.
FT-IR Spectroscopy with Chemometrics Correlation of the intensity of sulfate ester vibrational bands (e.g., S=O stretching) with sulfate concentration using a calibration model.Dependent on calibration model2.66% this compound content in a sample matrix[2]Not widely reportedRapid, non-destructive, provides structural information.Requires development of a robust calibration model, less precise than wet chemical methods.
Fluorometric Assay with SYBR Gold Fluorescence enhancement of a cationic dye upon binding to the negatively charged sulfate groups of this compound.0.05–2.5 ng/µL (this compound)[3]0.025 ng/µL[3]0.075 ng/µL[3]High sensitivity, wide applicability.Requires a spectrofluorometer, potential for interference from other anionic polymers like nucleic acids and alginates.[3]

III. Experimental Protocols and Workflows

A. Barium Chloride-Gelatin Turbidimetric Assay

This method relies on the principle that barium ions will precipitate with sulfate ions in a solution to form insoluble barium sulfate. The turbidity of the resulting suspension is proportional to the sulfate concentration. Prior to the assay, the sulfate esters in this compound must be hydrolyzed to free sulfate ions.

Experimental Protocol:

  • Acid Hydrolysis of this compound:

    • Accurately weigh 10 mg of dry this compound sample into a screw-cap glass tube.

    • Add 2 mL of 2 M HCl.[4]

    • Seal the tube tightly and heat at 100°C for 2 hours in a heating block or water bath to hydrolyze the this compound and release the sulfate groups.[5]

    • Allow the tube to cool to room temperature.

    • Neutralize the hydrolysate with 4 M NaOH.

    • Transfer the neutralized solution to a 10 mL volumetric flask and bring to volume with deionized water.

  • Preparation of Reagents:

    • Sulfate Stock Solution (1 mg/mL): Dissolve 1.814 g of K₂SO₄ in 1 L of deionized water.

    • Barium Chloride-Gelatin Reagent: Add 0.5 g of gelatin to 100 mL of deionized water and heat at 60°C with stirring until dissolved. Add 0.5 g of BaCl₂ and stir until dissolved. Let the solution stand at 4°C for at least 24 hours before use. This reagent should be brought to room temperature before use.

  • Assay Procedure:

    • Prepare a series of sulfate standards ranging from 10 to 100 µg/mL from the sulfate stock solution.

    • Pipette 0.2 mL of each standard, the hydrolyzed this compound sample, and a blank (deionized water) into separate test tubes.

    • Add 1.8 mL of 0.5 M HCl to each tube.

    • Add 1 mL of the Barium Chloride-Gelatin reagent to each tube and mix immediately.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance (turbidity) at 500 nm using a spectrophotometer.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their known sulfate concentrations.

    • Determine the sulfate concentration in the hydrolyzed this compound sample from the standard curve.

    • Calculate the sulfate content in the original this compound sample as a percentage (% w/w).

Workflow Diagram:

Fucoidan_Sulfate_Turbidimetry cluster_prep Sample & Reagent Preparation cluster_assay Assay cluster_analysis Data Analysis This compound This compound Sample hydrolysis Acid Hydrolysis (2M HCl, 100°C, 2h) This compound->hydrolysis neutralization Neutralization (4M NaOH) hydrolysis->neutralization hydrolyzed_sample Hydrolyzed this compound neutralization->hydrolyzed_sample mix Mix Sample/Standard with BaCl₂-Gelatin hydrolyzed_sample->mix standards Sulfate Standards (K₂SO₄) standards->mix reagent BaCl₂-Gelatin Reagent reagent->mix incubation Incubate (20 min, RT) mix->incubation measure Measure Turbidity (500 nm) incubation->measure std_curve Generate Standard Curve measure->std_curve calculate Calculate Sulfate Content std_curve->calculate

Caption: Workflow for the Barium Chloride-Gelatin Turbidimetric Assay.

B. Toluidine Blue Colorimetric Assay

This method is based on the metachromatic property of the cationic dye Toluidine Blue, which changes color upon binding to the anionic sulfate groups of this compound. The change in absorbance is proportional to the concentration of sulfated polysaccharides.

Experimental Protocol:

  • Preparation of Reagents:

    • This compound Standard Stock Solution (1 mg/mL): Dissolve 10 mg of a high-purity this compound standard in 10 mL of deionized water.

    • Toluidine Blue Reagent (0.005% w/v): Dissolve 5 mg of Toluidine Blue O in 100 mL of 0.01 M HCl.

  • Assay Procedure:

    • Prepare a series of this compound standards ranging from 0.1 to 1.5 mg/mL from the this compound standard stock solution.[1]

    • Prepare the this compound sample solution at a concentration within the standard curve range.

    • In a 96-well microplate, add 10 µL of each standard, sample, and a blank (deionized water) to separate wells.

    • Add 190 µL of the Toluidine Blue reagent to each well.

    • Mix gently and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 632 nm using a microplate reader.[1]

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the this compound concentration in the sample from the standard curve.

    • If a this compound standard with a known sulfate content is used, the sulfate content of the sample can be calculated proportionally.

Workflow Diagram:

Fucoidan_Sulfate_Toluidine_Blue cluster_prep Sample & Reagent Preparation cluster_assay Assay cluster_analysis Data Analysis fucoidan_sample This compound Sample mix_plate Mix Sample/Standard with Toluidine Blue in Plate fucoidan_sample->mix_plate fucoidan_standards This compound Standards fucoidan_standards->mix_plate toluidine_blue Toluidine Blue Reagent toluidine_blue->mix_plate incubation_plate Incubate (10 min, RT) mix_plate->incubation_plate measure_plate Measure Absorbance (632 nm) incubation_plate->measure_plate std_curve_plate Generate Standard Curve measure_plate->std_curve_plate calculate_plate Calculate this compound/Sulfate Content std_curve_plate->calculate_plate

Caption: Workflow for the Toluidine Blue Colorimetric Assay.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a non-destructive technique that can be used for the qualitative and semi-quantitative analysis of sulfate content in this compound. The principle is based on the absorption of infrared radiation by specific molecular vibrations. Sulfate esters in this compound exhibit characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation:

    • Prepare KBr pellets by mixing approximately 1 mg of dried this compound sample with 100 mg of dry KBr powder and pressing the mixture into a transparent pellet.[1]

    • Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the dried sample directly on the ATR crystal.

  • FT-IR Analysis:

    • Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.[5]

    • Identify the characteristic peaks for sulfate esters:

      • A strong, broad band around 1220-1260 cm⁻¹ corresponding to the S=O asymmetric stretching vibration.[5]

      • A band around 820-850 cm⁻¹ attributed to the C-O-S stretching vibration, which can also provide information on the position of the sulfate group.[5][6]

  • Quantitative Analysis (Chemometrics):

    • Prepare a set of this compound standards with known sulfate content (determined by a reference method like the turbidimetric assay).

    • Acquire the FT-IR spectra for all standards.

    • Develop a calibration model (e.g., Partial Least Squares Regression - PLSR) correlating the spectral data (e.g., the area or height of the S=O peak) with the known sulfate content.

    • Use the developed model to predict the sulfate content of unknown this compound samples from their FT-IR spectra.

Logical Relationship Diagram:

Fucoidan_Sulfate_FTIR cluster_method FT-IR Spectroscopy Method cluster_output Analysis Output cluster_qualitative Qualitative Interpretation cluster_quantitative Quantitative Interpretation fucoidan_sample This compound Sample ftir_analysis FT-IR Spectral Acquisition fucoidan_sample->ftir_analysis qualitative Qualitative Analysis (Peak Identification) ftir_analysis->qualitative quantitative Quantitative Analysis (Chemometrics) ftir_analysis->quantitative so_peak S=O Peak (~1240 cm⁻¹) qualitative->so_peak Presence of Sulfate Esters cos_peak C-O-S Peak (~840 cm⁻¹) qualitative->cos_peak Position of Sulfate Esters calibration Calibration Model (PLSR) quantitative->calibration prediction Prediction of Sulfate Content calibration->prediction

Caption: Logical relationships in FT-IR analysis of this compound sulfate content.

IV. Concluding Remarks

The accurate determination of this compound sulfate content is crucial for understanding its structure-activity relationship and for the standardization of this compound-based products. The methods described provide a range of options for researchers. The Barium Chloride-Gelatin assay is a robust and cost-effective method for absolute quantification. The Toluidine Blue assay offers a simpler and more rapid alternative, suitable for high-throughput screening. FT-IR spectroscopy provides a rapid, non-destructive approach for both qualitative and semi-quantitative analysis, which is particularly powerful when combined with chemometric techniques. The choice of method should be guided by the specific research needs, available resources, and the required level of accuracy and precision.

References

Application Notes and Protocols: The Use of Fucoidan in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fucoidan, a sulfated polysaccharide derived from brown seaweeds, has garnered significant interest in the pharmaceutical and biomedical fields.[1] Its inherent biological properties, including antitumor, anti-inflammatory, immunomodulatory, and anticoagulant effects, make it a compelling candidate for therapeutic applications.[2][3] Furthermore, its physicochemical characteristics—biocompatibility, biodegradability, low toxicity, and anionic nature due to sulfate (B86663) groups—position it as a versatile polymer for designing sophisticated drug delivery systems.[1][4][5] this compound-based carriers can enhance drug stability, control release kinetics, and, in some cases, actively target disease sites, thereby improving therapeutic efficacy while minimizing systemic side effects.[2][3][6]

This document provides detailed application notes on utilizing this compound for cancer therapy and growth factor delivery, along with standardized protocols for the preparation and characterization of this compound-based nanoparticles.

Application Note 1: this compound-Based Nanoparticles for Targeted Cancer Therapy

This compound's utility in oncology is twofold: it possesses intrinsic anticancer properties and can act as a carrier for chemotherapeutic agents.[2][7] this compound-based nanoparticles (NPs) can effectively encapsulate hydrophobic drugs like doxorubicin (B1662922) (Dox), paclitaxel, and curcumin, improving their solubility and bioavailability.[3][8]

A key advantage of this compound is its natural affinity for P-selectin, a cell adhesion molecule that is often overexpressed on the surface of cancer cells and activated endothelial cells in the tumor microenvironment.[9][10] This interaction facilitates active targeting, leading to higher drug accumulation at the tumor site and enhanced cytotoxicity against cancer cells.[10] Studies have shown that Dox-conjugated this compound nanoparticles lead to enhanced cellular uptake and cytotoxicity in breast cancer cells with high P-selectin expression.[10] Similarly, gemcitabine-loaded this compound/chitosan (B1678972) NPs have demonstrated increased toxicity in human breast cancer cells compared to the free drug, without increasing toxicity in healthy endothelial cells.[11]

The anticancer mechanism of this compound itself involves the induction of apoptosis through the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, as well as the inhibition of signaling pathways involved in metastasis, such as those involving vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[3][7]

Logical Relationship: P-Selectin Targeting

Fucoidan_NP This compound-Drug Nanoparticle Systemic_Circulation Systemic Circulation Fucoidan_NP->Systemic_Circulation IV Injection Tumor_Microenvironment Tumor Microenvironment Systemic_Circulation->Tumor_Microenvironment EPR Effect Cancer_Cell Cancer Cell (P-selectin Overexpression) Tumor_Microenvironment->Cancer_Cell P-selectin Binding Drug_Release Internalization & Targeted Drug Release Cancer_Cell->Drug_Release Apoptosis Enhanced Apoptosis & Reduced Side Effects Drug_Release->Apoptosis

Caption: this compound NPs target P-selectin on cancer cells for enhanced drug delivery.

Signaling Pathway: this compound-Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fucoidan_Ext This compound Death_Receptor Death Receptor (e.g., Fas) Fucoidan_Ext->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -7) Caspase8->Execution_Caspases Fucoidan_Int This compound Mitochondrion Mitochondrion Fucoidan_Int->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: this compound induces cancer cell apoptosis via intrinsic and extrinsic pathways.[3]

Application Note 2: this compound Hydrogels for Sustained Release of Growth Factors

This compound's heparin-like structure allows it to bind and stabilize a variety of growth factors, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and transforming growth factor (TGF-β).[12][13] This interaction is crucial for applications in tissue engineering and regenerative medicine, where the sustained and localized delivery of these bioactive molecules is required.[14][15]

When incorporated into hydrogel scaffolds, often in combination with other polymers like chitosan or gelatin, this compound can sequester growth factors and control their release over an extended period.[16][17] For instance, a this compound-containing hydrogel loaded with platelet-rich plasma (PRP) demonstrated a sustained release of multiple growth factors for up to 7 days, promoting cartilage regeneration.[12][17] The release is modulated by the degradation of the hydrogel matrix and the binding affinity between this compound and the growth factors. This approach overcomes the short biological half-life of growth factors and maintains a therapeutic concentration at the site of injury, enhancing processes like angiogenesis and cell proliferation.[12][18]

Quantitative Data Summary

The following tables summarize the physicochemical properties of various this compound-based drug delivery systems reported in the literature.

Table 1: this compound-Based Nanoparticle Characteristics

Formulation Drug/Payload Method Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%) Reference(s)
This compound/Chitosan Gemcitabine Polyelectrolyte Complexation 115 - 140 N/A 35 - 42 N/A [11]
This compound/Chitosan Quercetin Polyelectrolyte Complexation 134 - 247 -16.9 to -32.4 52 - 90 N/A [19]
This compound/Chitosan - Polyelectrolyte Self-Assembly ~270 - 330 Positive N/A N/A [20]
This compound/Protamine Doxorubicin Polyelectrolyte Complexation 181.2 +15.6 91.8 15.1 [2]
This compound-PLGA Docetaxel Emulsion-Solvent Evaporation ~180 -35 ~75 ~7.5 [8][21]
This compound-PEG-PLGA N-methyl anthranilic acid Emulsion-Solvent Evaporation 365 -22.3 85.5 5.1 [22][23]

| this compound | Cisplatin | N/A | 181.2 | -67.4 | 93.3 | N/A |[2] |

Table 2: In Vitro Drug Release from this compound-Based Systems

Formulation Drug/Payload Release Conditions Cumulative Release Time Reference(s)
This compound/Chitosan Gemcitabine N/A ~84% 4 h [11]
This compound/Chitosan Curcumin pH 7.0 High N/A [16]
This compound/Chitosan Curcumin pH 1.2 Low (Premature release prevented) N/A [16]
This compound/Chitosan Gentamicin PBS 99% 72 h [20][24]
This compound/Polyethylenimine Methotrexate pH 6.0 (Tumor microenvironment) 80% 240 h [25]

| this compound/Chitosan Hydrogel | Platelet-Rich Fibrin | N/A | Sustained Release | 7 days |[17] |

Experimental Protocols

Protocol 1: Preparation of this compound-Chitosan Nanoparticles via Polyelectrolyte Complexation

This protocol describes a common method for preparing this compound-chitosan nanoparticles based on the electrostatic interaction between the negatively charged this compound and the positively charged chitosan.[20][26]

Materials:

  • Low molecular weight this compound (e.g., from Fucus vesiculosus)

  • Low molecular weight chitosan

  • Acetic acid

  • Deionized water

  • Ultrasonicator

Procedure:

  • Prepare Chitosan Solution (e.g., 1 mg/mL): Dissolve chitosan powder in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Prepare this compound Solution (e.g., 1 mg/mL): Dissolve this compound powder in deionized water. Stir until fully dissolved.

  • Nanoparticle Formation:

    • Add the this compound solution dropwise into the chitosan solution under constant magnetic stirring at room temperature. Different weight ratios of chitosan to this compound (e.g., 3:1, 4:1, 5:1) can be tested to optimize nanoparticle characteristics.[20]

    • A spontaneous formation of an opalescent suspension indicates the formation of nanoparticles.

  • Sonication: Sonicate the resulting nanoparticle suspension using a probe ultrasonicator in an ice bath to reduce particle size and improve homogeneity.[26]

  • Purification (Optional): Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water to remove any unreacted polymers.

  • Storage: Store the final nanoparticle suspension at 4°C for further use.[20]

Workflow: Nanoparticle Preparation & Characterization

cluster_char Characterization Methods P1 Polymer Dissolution (e.g., Chitosan, this compound) P2 Polyelectrolyte Complexation (Dropwise addition + Stirring) P1->P2 P3 Drug Loading (Encapsulation) P2->P3 Co-precipitation or post-loading P4 Characterization P3->P4 P5 In Vitro Release Study P4->P5 P6 Cell Viability / Cytotoxicity Assay P4->P6 C1 DLS: Size & PDI C2 Zeta Potential C3 TEM/SEM: Morphology C4 FTIR: Interactions C5 UV-Vis: EE% & DL%

Caption: General workflow for this compound nanoparticle synthesis and evaluation.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrument: Zetasizer Nano or similar dynamic light scattering (DLS) instrument.

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • For particle size and PDI, perform measurements using DLS at 25°C.[27] The PDI value indicates the homogeneity of the particle size distribution (a value < 0.3 is generally considered acceptable).[11]

    • For zeta potential, use the same instrument equipped with an electrode cuvette. The measurement reflects the surface charge of the nanoparticles and is an indicator of colloidal stability.[22][27]

2. Morphological Analysis

  • Instrument: Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).

  • Procedure (TEM):

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the grid to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

    • Observe the grid under the TEM to determine the shape and size of the nanoparticles.[20][27]

Protocol 3: In Vitro Drug Release Study

This protocol assesses the rate and extent of drug release from the this compound delivery system.

Materials:

  • Drug-loaded this compound nanoparticles.

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions, pH 6.0 to simulate the tumor microenvironment).[25]

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.

  • Shaking incubator or water bath.

  • UV-Vis Spectrophotometer or HPLC for drug quantification.

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.

  • Securely seal the dialysis bag and immerse it in a known volume of release medium (e.g., 50 mL of PBS) in a beaker.

  • Place the beaker in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time using a standard calibration curve.

References

Application Notes and Protocols: Fucoidan in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucoidan, a sulfated polysaccharide derived from brown seaweed, has emerged as a promising biomaterial for tissue engineering and regenerative medicine. Its inherent biocompatibility, biodegradability, and diverse biological activities make it an attractive component for developing scaffolds, hydrogels, and other biomaterials aimed at repairing and regenerating damaged tissues. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in the action of this compound in bone, cartilage, and skin tissue engineering.

Application Area 1: Bone Tissue Engineering

This compound has demonstrated significant potential in promoting bone regeneration by stimulating the proliferation and differentiation of osteogenic cells, enhancing mineralization, and promoting angiogenesis.

Quantitative Data Summary
ParameterCell TypeThis compound ConcentrationOutcomeReference
Cell ProliferationMesenchymal Stem Cells (C3H10T1/2)Not specified (in scaffold)1.5-fold increase compared to control scaffold[1][2]
Osteoblast-like cells (7F2)2 mg/mL (LMW this compound)~1.5-fold increase in cell viability compared to control[3]
Alkaline Phosphatase (ALP) ActivityOsteoblast-like cells (7F2)2 mg/mL (LMW this compound)Increased to 135.35 ± 2.91% compared to control[3]
Human Alveolar Bone Marrow-derived MSCs1.0 µg/mLSignificant increase in ALP activity[4]
Gene Expression (mRNA)Osteoblast-like cells (7F2)2 mg/mL (LMW this compound)BMP-2: 2.28-fold increase, ALP: 2.18-fold increase, Osteocalcin: 2.06-fold increase[3]
Human Alveolar Bone Marrow-derived MSCs1 µg/mLSignificant increase in Runx2, Col1α1, Osteocalcin, and ALP expression[4]
MineralizationOsteoblast-like cells (7F2)0.25–2 mg/mL (LMW this compound)Dose-dependent increase in hydroxyapatite (B223615) deposition[3]
Experimental Protocols

Protocol 1: Assessment of Osteoblast Proliferation using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound-containing scaffold or this compound solution

  • Osteoblast or mesenchymal stem cell line (e.g., MG-63, Saos-2, hFOB)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed osteoblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. For scaffold-based assays, place sterilized scaffold samples into the wells prior to cell seeding.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a control group with no this compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control group to determine the effect of this compound on cell proliferation.

Protocol 2: Determination of Alkaline Phosphatase (ALP) Activity

ALP is an early marker of osteogenic differentiation. This protocol quantifies its enzymatic activity.

Materials:

  • This compound-treated cells in a 24-well or 48-well plate

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture osteoprogenitor cells with or without this compound for a predetermined period (e.g., 7, 14 days) in an osteogenic induction medium.

  • Cell Lysis: Wash the cells with PBS and then add cell lysis buffer to each well. Incubate for 10 minutes on ice.

  • Enzymatic Reaction: Transfer the cell lysate to a new 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop Reaction: Add stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Signaling Pathways in this compound-Mediated Osteogenesis

This compound influences key signaling pathways to promote bone formation. The diagram below illustrates the proposed mechanism involving the activation of the AKT pathway, which is crucial for cell survival and proliferation.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT CellProlif Cell Proliferation & Survival pAKT->CellProlif OsteoDiff Osteogenic Differentiation pAKT->OsteoDiff

This compound activates the PI3K/AKT pathway to promote osteogenesis.

Application Area 2: Cartilage Tissue Engineering

This compound shows promise in cartilage repair by promoting chondrocyte viability and the synthesis of essential extracellular matrix (ECM) components like glycosaminoglycans (GAGs) and type II collagen.

Quantitative Data Summary
ParameterCell TypeThis compound ConcentrationOutcomeReference
Glycosaminoglycan (GAG) ProductionRabbit Articular ChondrocytesNot specified (in vivo)Increased production observed via Alcian blue staining[5][6]
Type II Collagen ExpressionRabbit Articular Chondrocytes50 µg/mLInduction of type II collagen expression[7]
SOX9 ExpressionHuman ChondrocytesNot specifiedUpregulation of SOX9, a key chondrogenic transcription factor[8]
Experimental Protocols

Protocol 3: Quantification of Glycosaminoglycan (GAG) Production

This protocol uses the dimethylmethylene blue (DMMB) dye-binding assay to quantify sulfated GAGs in cell cultures or tissue constructs.

Materials:

  • This compound-treated chondrocyte cultures or cartilage constructs

  • Papain digestion buffer (containing papain, L-cysteine, EDTA)

  • DMMB dye solution

  • Chondroitin (B13769445) sulfate (B86663) standards

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Digestion: Harvest cell pellets or engineered cartilage tissue and digest overnight at 60°C in papain digestion buffer.

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of chondroitin sulfate.

  • Dye Binding: Add the DMMB dye solution to both the digested samples and the standards in a 96-well plate.

  • Absorbance Measurement: Immediately measure the absorbance at 525 nm.

  • Calculation: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the DNA content of the sample.

Protocol 4: Analysis of Type II Collagen Expression by Western Blot

This protocol detects the expression of type II collagen, a key marker of hyaline cartilage.

Materials:

  • This compound-treated chondrocytes

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against Type II Collagen

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the chondrocytes using RIPA buffer and quantify the total protein concentration.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with the primary anti-type II collagen antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways in this compound-Mediated Chondrogenesis

This compound can modulate inflammatory responses in chondrocytes, in part by inhibiting the NF-κB signaling pathway, thereby protecting the cartilage matrix from degradation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Complex InflammatoryStimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus GeneTranscription Pro-inflammatory Gene Transcription (MMPs, iNOS, COX-2) NFkB_nuc->GeneTranscription

This compound inhibits the NF-κB signaling pathway in chondrocytes.

Application Area 3: Skin Tissue Engineering and Wound Healing

This compound accelerates wound healing by promoting angiogenesis, collagen deposition, and granulation tissue formation.

Quantitative Data Summary
ParameterModelThis compound TreatmentOutcomeReference
Wound ClosureRat full-thickness dermal excision5% this compound-alginate dressing2.4-fold higher healing rate at day 3, 1.9-fold higher at day 7 vs. control[9]
Half-closure time (CT50) of 3.2 days vs. 4.6 days for control[10]
Collagen DepositionRat full-thickness skin wound5% this compound-alginate dressing1.4-fold increase at day 7, 1.2-fold increase at day 14 vs. control[9]
AngiogenesisRat full-thickness dermal excisionLow molecular weight this compoundIncreased microvessel formation observed[10]
Collagen-1 ExpressionVero cells (in vitro)This compound from Sargassum wightii77.92% of cells showed elevated collagen-1 expression[11][12]
Experimental Protocols

Protocol 5: In Vivo Wound Healing Assay

This protocol assesses the effect of this compound on wound closure in an animal model.

Materials:

  • Rodent model (e.g., rats, mice)

  • This compound-based dressing or topical formulation

  • Surgical tools for creating full-thickness wounds

  • Digital camera and ruler for wound measurement

  • Tissue fixation and processing reagents

Procedure:

  • Wound Creation: Under anesthesia, create full-thickness dermal wounds on the dorsal side of the animals.

  • Treatment: Apply the this compound formulation or a control dressing to the wounds.

  • Wound Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Measure the wound area using image analysis software.

  • Histological Analysis: At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining).

  • Data Analysis: Calculate the percentage of wound closure over time. Quantify parameters such as re-epithelialization, granulation tissue thickness, and collagen deposition from the histological sections.

Protocol 6: Assessment of Collagen Deposition by Masson's Trichrome Staining

This histological staining method is used to visualize collagen fibers in tissue sections.

Materials:

  • Paraffin-embedded wound tissue sections

  • Masson's Trichrome staining kit

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a series of graded ethanol (B145695) solutions.

  • Staining: Follow the manufacturer's protocol for the Masson's Trichrome stain, which typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.

  • Dehydration and Mounting: Dehydrate the stained sections and mount with a coverslip.

  • Imaging and Analysis: Capture images of the stained sections under a microscope. Collagen fibers will appear blue. Use image analysis software to quantify the area of collagen deposition relative to the total tissue area.

Signaling Pathways in this compound-Mediated Wound Healing

This compound promotes angiogenesis, a critical process in wound healing, through the activation of the AKT/Nrf2/HIF-1α signaling pathway.

G This compound This compound AKT AKT This compound->AKT Activates pAKT p-AKT AKT->pAKT Nrf2 Nrf2 pAKT->Nrf2 Activates HIF1a HIF-1α Nrf2->HIF1a Stabilizes VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis WoundHealing Wound Healing Angiogenesis->WoundHealing

This compound promotes angiogenesis via the AKT/Nrf2/HIF-1α pathway.

Conclusion

This compound is a versatile and potent biomaterial with broad applications in tissue engineering. The data and protocols presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound in developing novel therapeutic strategies for bone, cartilage, and skin regeneration. Further research is warranted to fully elucidate the mechanisms of action and to optimize the use of this compound in clinical applications.

References

Application Notes & Protocols: Formulating Fucoidan for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of fucoidan, a sulfated polysaccharide from brown seaweed, for its use in pharmaceutical applications. This document details its extraction, characterization, formulation strategies, and key biological activities, with a focus on its anti-cancer and immunomodulatory properties. Detailed experimental protocols and visual workflows are provided to guide researchers in their drug development efforts.

Introduction to this compound

This compound is a complex sulfated polysaccharide rich in L-fucose, primarily found in the cell walls of various brown algae species (Phaeophyceae).[1] It has garnered significant attention in the pharmaceutical field due to its broad spectrum of biological activities, including anti-cancer, immunomodulatory, anti-inflammatory, antiviral, and anticoagulant effects.[2][3] Its biocompatibility, biodegradability, and low toxicity make it an attractive candidate for development as a therapeutic agent and a drug delivery vehicle.[1][4] The biological activity of this compound is closely linked to its structural characteristics, such as molecular weight, degree of sulfation, and monosaccharide composition, which can vary depending on the seaweed species, geographical location, and extraction method.[5][6]

Physicochemical Characterization of this compound

A thorough characterization of this compound is crucial for reproducible pharmaceutical research and development. The key parameters to assess include purity, molecular weight, sulfate (B86663) content, and monosaccharide composition.

Table 1: Key Physicochemical Properties of this compound from Various Brown Algae Species

PropertyFucus vesiculosusUndaria pinnatifidaLaminaria japonicaSargassum sp.Analytical Method(s)
Average Molecular Weight (kDa) 20 - 200[7]10 - 1000[4]High molecular weight fractions reported[8]Varies significantly[2]Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Sulfate Content (%) 26.3[7]Varies, can be high[8]Varies[5]18.3[9]Barium chloride/gelatin precipitation, Ion chromatography, Toluidine Blue assay[10][11]
Fucose Content (%) 44.1[7]High fucose content is characteristicHigh fucose content is characteristic59.1[9]Cysteine–sulfuric acid assay (Dische assay), Gas Chromatography-Mass Spectrometry (GC-MS)[10][12]
Other Monosaccharides Present Galactose, Mannose, XyloseGalactose, Mannose, Xylose, GlucoseGalactose, Glucose, Mannose[6]Uronic acid[9]High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), GC-MS[10]

Pharmaceutical Formulation Strategies

Native this compound exhibits poor epithelial permeability and limited systemic exposure after oral administration due to its high molecular weight and negative charge.[13] To overcome these limitations, various formulation strategies are being explored to enhance its bioavailability and therapeutic efficacy.

  • Nanoparticle-based Drug Delivery Systems: this compound can be formulated into nanoparticles, often in combination with other polymers like chitosan (B1678972) or poly(lactic-co-glycolic acid) (PLGA), to encapsulate and deliver therapeutic agents.[1][7] These nanosystems can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery.[14] For instance, this compound-PLGA nanoparticles have been developed to deliver the hydrophobic anti-cancer drug docetaxel.[14]

  • Liposomes: this compound can be used to coat liposomes, enhancing their stability and providing a targeting moiety.

  • Hydrogels: this compound can be incorporated into hydrogel formulations for topical or localized drug delivery.[15]

  • Microparticles: this compound can be used to create microparticles for controlled release applications.[13]

The negatively charged sulfate groups of this compound enable the formation of ionic complexes with positively charged molecules, which is a key property utilized in many formulation approaches.[1]

G cluster_this compound This compound Properties cluster_formulations Pharmaceutical Formulations cluster_applications Therapeutic Outcomes This compound This compound (Sulfated Polysaccharide) Properties Biocompatible Biodegradable Low Toxicity Negatively Charged This compound->Properties Nanoparticles Nanoparticles (e.g., with PLGA, Chitosan) This compound->Nanoparticles Formulated into Liposomes Liposomes (Coated) This compound->Liposomes Formulated into Hydrogels Hydrogels This compound->Hydrogels Formulated into Microparticles Microparticles This compound->Microparticles Formulated into DrugDelivery Enhanced Drug Delivery (e.g., Anticancer drugs) Nanoparticles->DrugDelivery Targeting Targeted Therapy Liposomes->Targeting Hydrogels->DrugDelivery Bioavailability Improved Bioavailability Microparticles->Bioavailability

Experimental Protocols

This protocol outlines a general procedure for the extraction and purification of this compound.[16][17]

G Start Start: Dried Seaweed Powder Pretreatment 1. Pre-treatment (e.g., with ethanol (B145695) to remove pigments and lipids) Start->Pretreatment Extraction 2. Extraction (Hot water or dilute acid, e.g., 0.1 M HCl at 80°C for 2h) Pretreatment->Extraction Centrifugation1 3. Centrifugation (Separate supernatant from solid residue) Extraction->Centrifugation1 Precipitation 4. Precipitation (Add CaCl2 to precipitate alginate, then ethanol to precipitate this compound) Centrifugation1->Precipitation Centrifugation2 5. Centrifugation (Collect this compound precipitate) Precipitation->Centrifugation2 Purification 6. Purification (Dialysis against distilled water to remove salts and small molecules) Centrifugation2->Purification Lyophilization 7. Lyophilization (Freeze-drying to obtain purified this compound powder) Purification->Lyophilization End End: Purified this compound Lyophilization->End

Methodology:

  • Preparation of Seaweed: Wash fresh brown seaweed thoroughly with tap water to remove salt and epiphytes. Dry the seaweed at 60°C and grind it into a fine powder.

  • Pre-treatment: To remove pigments, lipids, and other soluble components, stir the seaweed powder in 85% ethanol at room temperature. Separate the solid material by filtration.

  • Extraction: The pre-treated seaweed powder is then subjected to hot water or dilute acid extraction (e.g., with 0.1 M HCl at 70-80°C for 2-4 hours).[12]

  • Purification:

    • Centrifuge the extract to remove insoluble residues.

    • Add calcium chloride (CaCl₂) to the supernatant to precipitate alginates, which are then removed by centrifugation.

    • Add ethanol to the resulting supernatant to precipitate the crude this compound.

    • Collect the this compound precipitate by centrifugation and redissolve it in distilled water.

    • Dialyze the solution extensively against distilled water to remove low molecular weight impurities.[18]

    • Finally, lyophilize the dialyzed solution to obtain purified this compound powder.

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.[19][20]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Caco-2, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[21]

  • Treatment: Prepare various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µg/mL) in the appropriate cell culture medium.[21] Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[20]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

This protocol quantifies the induction of apoptosis in cancer cells following this compound treatment.[19][22]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol describes a general approach to evaluate the immunomodulatory effects of this compound in a mouse model.[8][23]

Methodology:

  • Animal Model: Use an appropriate mouse model, such as cyclophosphamide-induced immunosuppressed mice or tumor-bearing mice (e.g., Sarcoma 180 xenograft).[8][23]

  • This compound Administration: Administer this compound orally or via intraperitoneal injection at various dosages for a specified period.

  • Sample Collection: At the end of the treatment period, collect blood, spleen, and thymus for analysis.

  • Immunological Assays:

    • Spleen and Thymus Indices: Calculate the ratio of spleen and thymus weight to body weight.

    • Splenocyte Proliferation Assay: Isolate splenocytes and stimulate them with mitogens (e.g., Concanavalin A or Lipopolysaccharide) in the presence or absence of this compound to assess T and B cell proliferation.

    • Natural Killer (NK) Cell Activity: Measure the cytotoxic activity of NK cells isolated from the spleen against target cells (e.g., YAC-1 cells).[8]

    • Cytokine Analysis: Measure the levels of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the serum or from cultured splenocytes using ELISA or multiplex bead array assays.[23]

    • Phagocytosis Assay: Evaluate the phagocytic activity of macrophages.[23]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

G cluster_pathways Signaling Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK, p38) This compound->MAPK Modulates Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Promotes AKT->Apoptosis Inhibits MAPK->Proliferation Regulates

  • PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway in various cancer cells, including ovarian and prostate cancer.[24][25] This inhibition leads to decreased cell proliferation and induction of apoptosis.[25]

  • MAPK Pathway: this compound can also modulate the MAPK pathway, including ERK and p38.[14] The effect on this pathway can be complex and cell-type dependent, sometimes leading to apoptosis induction.[24]

  • Apoptosis Induction: this compound can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[14]

Conclusion

This compound is a promising marine-derived polysaccharide with significant potential in pharmaceutical applications, particularly in oncology and immunology. Its multifaceted biological activities, coupled with its favorable safety profile, make it a strong candidate for further research and development. The protocols and data presented in these application notes provide a framework for scientists to explore the therapeutic potential of this compound and to develop novel formulations for improved clinical outcomes. Rigorous characterization and standardized methodologies are essential for advancing this compound-based therapies from the laboratory to clinical practice.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fucoidan Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for optimizing fucoidan extraction yield and purity. It addresses common experimental issues through a troubleshooting guide and frequently asked questions.

Troubleshooting Guide

This section addresses specific problems encountered during this compound extraction and purification.

Problem: Low this compound Yield

Possible CauseRecommended Solution
Inefficient Cell Wall Disruption The complex cell wall of brown seaweed, composed of alginate and cellulose, can hinder this compound release.[1] Solution: Implement a pre-treatment step. Mechanical methods (milling, homogenization) or enzymatic hydrolysis (using cellulases, alginate lyases) can break down the cell wall matrix.[2]
Suboptimal Extraction Parameters Extraction time, temperature, and pH significantly impact yield.[2][3] Prolonged extraction at high temperatures can lead to degradation.[4]
Incorrect Solvent-to-Solid Ratio An insufficient volume of solvent may not effectively penetrate the seaweed biomass.
Seasonal/Geographical Variation of Seaweed The this compound content in seaweed varies depending on the season and harvesting location.[3][5] Selecting the right harvesting time can increase yields by 2 to 2.6 times.[3]

Problem: Low this compound Purity (High Contamination)

Possible CauseRecommended Solution
Co-extraction of Alginates Alginate is a major polysaccharide in brown algae and is often co-extracted with this compound.[3]
Co-extraction of Polyphenols (Phlorotannins) Polyphenols can interfere with bioactivity assays and color the final product.[6]
Protein Contamination Proteins can be co-extracted, affecting purity and subsequent analyses.
Presence of Other Polysaccharides (e.g., Laminarin) Laminarin and other neutral polysaccharides can be co-extracted.

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the best balance of yield and purity?

There is no single "best" method, as the optimal choice depends on the seaweed species, desired purity, and available equipment. Hot water extraction is gentle and environmentally friendly, often yielding this compound with high fucose and sulfate (B86663) content, though yields might be lower than other methods.[7][8] Dilute acid extraction can increase yield by hydrolyzing the cell wall but risks degrading the this compound structure if conditions are too harsh.[9] Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly shorten extraction times and improve yields but require specialized equipment.[1][7]

Comparison of Common this compound Extraction Methods

MethodTypical TemperatureTypical TimeAdvantagesDisadvantages
Hot Water Extraction 60-100°C[10]1-8 hours[10]Gentle, preserves structure, eco-friendly.[8]Can result in lower yields, long extraction times.[1]
Dilute Acid Extraction 60-90°C1-5 hours[4]Higher yields than water extraction.[8][9]Risk of this compound degradation, potential for lower sulfate content.[2][9]
Enzyme-Assisted Extraction (EAE) 40-60°C2-24 hoursHigh specificity, mild conditions, preserves bioactivity.[2]Cost of enzymes, requires optimization of pH and temperature.[2]
Ultrasound-Assisted Extraction (UAE) 40-65°C[1]30-240 min[1]Reduced extraction time, improved yield.[1]Requires specialized equipment, potential for localized heating.

Q2: How can I effectively remove alginate contamination?

The most common and effective method is precipitation with calcium chloride (CaCl₂).[2][11] After extracting the this compound into an aqueous solution, adding CaCl₂ causes the alginate to precipitate as calcium alginate, which can then be easily removed by centrifugation or filtration.[12]

Q3: My final this compound product is brown. How can I improve the color?

A brown color often indicates the presence of polyphenolic compounds (phlorotannins).[4] To prevent this, perform a pre-treatment wash of the raw seaweed with a solvent like 85% ethanol (B145695) before the main extraction.[13] This step helps to remove pigments and polyphenols.[11]

Q4: How do I determine the purity of my this compound extract?

Purity is typically assessed by quantifying the key components of this compound and potential contaminants.[5]

  • Fucose Content: Determined using colorimetric methods like the cysteine-sulfuric acid assay.[14]

  • Sulfate Content: Can be measured using methods like the barium chloride-gelatin method or the toluidine blue assay.[14][15]

  • Uronic Acid Content: Indicates alginate contamination.

  • Protein Content: Measured by standard protein assays (e.g., Bradford).

  • Analytical Techniques: Methods like Fourier-Transform Infrared (FTIR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide a comprehensive profile of the extract's composition and purity.[16][17]

Experimental Protocols

Protocol 1: Basic Hot Water Extraction with Alginate Removal

  • Pre-treatment: Wash dried, milled seaweed powder with 85% ethanol at a 1:10 solid-to-liquid ratio for 4 hours at room temperature to remove pigments and polyphenols. Centrifuge and discard the supernatant.

  • Extraction: Resuspend the seaweed pellet in deionized water (pH adjusted to 3-4 with dilute HCl) at a 1:30 solid-to-liquid ratio. Heat at 70°C for 3 hours with constant stirring.

  • Filtration: Cool the mixture and centrifuge at 8000 rpm for 20 minutes to remove the solid residue. Collect the supernatant.

  • Alginate Precipitation: Add 2% (w/v) CaCl₂ solution to the supernatant and stir for 1 hour. Centrifuge at 8000 rpm for 20 minutes to pellet the precipitated calcium alginate.

  • This compound Precipitation: Collect the supernatant and add 3 volumes of 95% ethanol. Store at 4°C overnight to precipitate the crude this compound.

  • Purification & Drying: Centrifuge to collect the this compound pellet. Wash the pellet with ethanol and then acetone. Dry the purified this compound in a vacuum oven or by lyophilization.[12][15]

Visualizations

// Node Definitions RawSeaweed [label="Raw Seaweed\n(Dried, Milled)", fillcolor="#FBBC05", fontcolor="#202124"]; PreTreatment [label="Pre-Treatment\n(Ethanol Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Aqueous Extraction\n(Hot Water / Dilute Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge1 [label="Centrifugation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Supernatant1 [label="Crude Extract\n(this compound, Alginate, etc.)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Residue1 [label="Solid Residue\n(Discard)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#5F6368"]; AlginateRemoval [label="Alginate Removal\n(CaCl2 Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge2 [label="Centrifugation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Supernatant2 [label="Purified Extract\n(this compound)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Residue2 [label="Alginate Pellet\n(Discard)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#5F6368"]; FucoidanPrecip [label="this compound Precipitation\n(Ethanol Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Purified this compound\n(Dried Powder)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold", penwidth=2, color="#34A853"];

// Edges (Workflow) RawSeaweed -> PreTreatment; PreTreatment -> Extraction; Extraction -> Centrifuge1; Centrifuge1 -> Supernatant1 [label="Collect Supernatant"]; Centrifuge1 -> Residue1 [label="Separate Residue"]; Supernatant1 -> AlginateRemoval; AlginateRemoval -> Centrifuge2; Centrifuge2 -> Supernatant2 [label="Collect Supernatant"]; Centrifuge2 -> Residue2 [label="Separate Pellet"]; Supernatant2 -> FucoidanPrecip; FucoidanPrecip -> FinalProduct [label="Collect & Dry"]; } end_dot

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield

Caption: Troubleshooting decision tree for low this compound yield.

References

Troubleshooting fucoidan experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with fucoidan.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results in my this compound experiments?

Inconsistent results in this compound studies are common and often stem from the inherent heterogeneity of this compound itself.[1][2][3][4] Several factors related to the this compound sample and experimental design can contribute to this variability. Key factors include the seaweed species used as the source, the geographical location and season of harvest, and the methods used for extraction and purification.[2][5][6][7][8] These factors significantly influence the structural characteristics of this compound, such as its molecular weight, monosaccharide composition, and the degree and position of sulfation, all of which are critical determinants of its biological activity.[9][10][11] Batch-to-batch variation from commercial suppliers is also a significant source of inconsistency.[12]

Q2: How does the source of this compound affect its bioactivity?

The biological properties of this compound are highly dependent on its structural characteristics, which vary significantly between different species of brown algae.[5][6][11][13] For instance, this compound from Fucus vesiculosus may have a different molecular weight, fucose content, and sulfation pattern compared to this compound from Undaria pinnatifida.[14] These structural differences can lead to variations in bioactivities such as anticancer, anticoagulant, antiviral, and immunomodulatory effects.[9][15][16] Even within the same species, environmental factors like water temperature, sunlight, and nutrient availability can alter the chemical composition of this compound.[12][17]

Q3: What is the impact of extraction and purification methods on this compound quality?

Extraction and purification methods are critical factors that can introduce variability.[8][18][19] Harsh extraction methods, such as those using high temperatures or strong acids, can degrade the this compound molecule, altering its structure and reducing its bioactivity.[12][18] The choice of solvent and extraction parameters like temperature and time can affect the yield and chemical composition of the extracted this compound.[5] Furthermore, inadequate purification can leave contaminants like proteins, polyphenols, and other polysaccharides (e.g., alginates), which can interfere with experimental results.[12][20]

Q4: Can different molecular weight fractions of this compound have different effects?

Yes, the molecular weight of this compound is a crucial factor influencing its biological activity.[9][11] Low molecular weight this compound (LMWF) has been shown to have different, and sometimes more potent, effects compared to high molecular weight this compound (HMWF).[9][16] For example, LMWF may exhibit higher antitumor activity and better bioavailability.[16] It is essential to characterize the molecular weight of your this compound sample to ensure consistency across experiments. Gel permeation chromatography (GPC) is a common method for determining molecular weight.[21]

Q5: How important is the degree of sulfation for this compound's activity?

The degree and position of sulfate (B86663) groups on the fucose backbone are critical for many of this compound's biological activities, including its anticoagulant, antioxidant, and anticancer effects.[10][11][22] A higher degree of sulfation is often associated with increased bioactivity.[10][22] However, the relationship is not always linear and depends on the specific biological effect being studied and the overall molecular structure.[10]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Cell-Based Assays (e.g., MTT, Apoptosis)
Potential Cause Recommended Solution
This compound Batch-to-Batch Variation 1. Characterize each new batch: Analyze the fucose content, sulfate content, and molecular weight distribution.[1][10] 2. Purchase from a reputable supplier: Request a Certificate of Analysis (CoA) for each batch.[23] 3. Perform a dose-response curve: Establish the optimal concentration for each new batch before proceeding with large-scale experiments.[23]
Inconsistent this compound Stock Solution 1. Standardize preparation: Use a consistent protocol for dissolving this compound, ensuring it is fully solubilized.[24] 2. Filter-sterilize: Use a 0.22 µm filter to sterilize the stock solution.[24] 3. Store properly: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[24]
Cell Line Health and Passage Number 1. Monitor cell health: Regularly check for signs of stress or contamination. 2. Use consistent passage numbers: High passage numbers can lead to phenotypic changes and altered responses.[23]
Presence of Contaminants 1. Purify the this compound sample: Use techniques like dialysis or chromatography to remove impurities such as polyphenols and alginates.[20] 2. Test for endotoxins: Endotoxin contamination can trigger inflammatory responses in cell culture.
Issue 2: Inconsistent Results in In Vivo Animal Studies
Potential Cause Recommended Solution
Poor Bioavailability of this compound 1. Consider the route of administration: Oral, intraperitoneal (i.p.), and intravenous (i.v.) routes will have different pharmacokinetic profiles.[15][23] 2. Use Low Molecular Weight this compound (LMWF): LMWF may have improved absorption and bioavailability.[9][19]
Variability in Animal Models 1. Standardize animal characteristics: Use animals of the same age, sex, and strain. 2. Acclimatize animals: Allow for a proper acclimatization period before starting the experiment.
Dosing Inconsistencies 1. Perform a dose-response study: Determine the optimal therapeutic dose in your animal model.[23] 2. Ensure accurate dosing: Use precise techniques for administering this compound.

Data Summary Tables

Table 1: Influence of Seaweed Source on this compound Composition

Seaweed SpeciesFucose Content (%)Galactose Content (%)Sulfate Content (%)Uronic Acid Content (%)Reference
Fucus vesiculosus35.52.28.94.1[14]
Undaria pinnatifida32.125.29.86.5[14]
Sargassum binderi74.25Present10.290.28[25]
Saccharina sculperaVaries by monthVaries by monthVaries by monthVaries by month[17]
Cladosiphon okamuranus51.21.3--[14]

Table 2: Effect of Extraction Method on this compound Yield and Composition from Sargassum binderi

Extraction MethodYield (%)Carbohydrate (%)Sulfate (%)Uronic Acid (%)Protein (%)
Water Extraction4.2830.8312.9222.0823.75
Enzyme-Assisted (Alcalase)5.5840.2720.055.7318.72

Data adapted from a study on Sargassum binderi.[25]

Experimental Protocols

Protocol 1: Basic this compound Extraction and Purification

This protocol provides a general method for extracting and purifying this compound from brown seaweed. Note that optimization may be required depending on the seaweed species.

  • Preparation of Seaweed:

    • Wash fresh seaweed with tap water to remove sand and epiphytes.

    • Dry the seaweed at 60°C for 24 hours.

    • Grind the dried seaweed into a fine powder.

    • Defat the seaweed powder by stirring with acetone (B3395972) or ethanol (B145695) at room temperature for several hours, then filter and air-dry.

  • Extraction:

    • Suspend the defatted seaweed powder in distilled water (e.g., 1:20 w/v).

    • Adjust the pH to 2.0-3.0 with HCl.

    • Heat the mixture at 70°C for 3-4 hours with constant stirring.

    • Cool the mixture and centrifuge to remove the seaweed residue.

    • Collect the supernatant.

  • Purification:

    • Calcium Chloride Precipitation: Add CaCl₂ to the supernatant to a final concentration of 2% (w/v) to precipitate alginates. Centrifuge and collect the supernatant.

    • Ethanol Precipitation: Add ethanol to the supernatant to a final concentration of 70-80% (v/v) and leave overnight at 4°C to precipitate the crude this compound.

    • Collection and Drying: Centrifuge to collect the this compound precipitate. Wash the precipitate with ethanol and then acetone. Dry the purified this compound.

    • Dialysis (Optional but Recommended): Dissolve the dried this compound in distilled water and dialyze against distilled water for 48 hours to remove low molecular weight impurities. Lyophilize to obtain purified this compound.

Protocol 2: MTT Assay for Cell Viability

This protocol assesses the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental_Workflow_Troubleshooting cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Inconsistent Experimental Results fucoidan_char Characterize this compound (Source, Purity, MW, Sulfation) start->fucoidan_char Step 1 protocol_std Standardize Protocols (Stock Solution, Assays) fucoidan_char->protocol_std Step 2 exp_controls Implement Rigorous Controls (Positive/Negative Controls, Vehicle) protocol_std->exp_controls Step 3 consistent_results Consistent and Reproducible Data exp_controls->consistent_results Leads to

Caption: Troubleshooting workflow for addressing this compound experimental variability.

Fucoidan_Signaling_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis This compound This compound ERK ERK1/2 This compound->ERK modulates JNK JNK This compound->JNK modulates p38 p38 This compound->p38 modulates PI3K PI3K This compound->PI3K modulates IKK IKK This compound->IKK inhibits Caspases Caspase Activation ERK->Caspases JNK->Caspases p38->Caspases Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Caspases IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Caspases Apoptosis_outcome Cell Death Caspases->Apoptosis_outcome

Caption: Simplified diagram of signaling pathways modulated by this compound.[26][27][28][29]

References

Technical Support Center: Purification of Crude Fucoidan Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude fucoidan extracts.

Troubleshooting Guide

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified this compound 1. Incomplete Precipitation: The concentration of ethanol (B145695) may be insufficient for the complete precipitation of this compound. The solubility of this compound is dependent on the ethanol concentration. 2. Loss During Dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane may be too high, leading to the loss of lower molecular weight this compound fractions. 3. Harsh Extraction/Purification Conditions: High temperatures or extreme pH during extraction or purification can lead to the degradation of the this compound polymer.[1]1. Optimize Ethanol Concentration: Increase the final ethanol concentration in a stepwise manner (e.g., to 70-80%) to ensure the complete precipitation of this compound.[2] Perform precipitation at a low temperature (e.g., 4°C) overnight to maximize the yield.[3] 2. Select Appropriate MWCO: Use a dialysis membrane with a lower MWCO (e.g., 10 kDa) to retain a broader range of this compound molecules.[3] 3. Use Mild Conditions: Employ milder extraction and purification conditions, such as lower temperatures (e.g., 60-70°C) and a neutral pH, to prevent this compound degradation.[1]
High Protein Contamination in Final Product 1. Inefficient Protein Removal: Initial protein removal steps may not be sufficient. 2. Co-precipitation of Proteins: Proteins can co-precipitate with this compound, especially during ethanol precipitation.1. Enzymatic Digestion: Treat the crude extract with proteases (e.g., papain, alcalase) to degrade proteins before precipitation. 2. Repeated Precipitation: Perform multiple cycles of precipitation and washing of the this compound pellet with ethanol to remove residual proteins.[3] 3. Ion-Exchange Chromatography: Utilize anion-exchange chromatography to separate the highly negatively charged this compound from less charged or positively charged proteins.[4]
Brown or Yellow Discoloration of Purified this compound Presence of Pigments and Polyphenols: These compounds are often co-extracted with this compound and can be difficult to remove.[5]1. Activated Carbon Treatment: Treat the this compound solution with activated carbon to adsorb pigments and polyphenols. 2. Solvent Partitioning: Use a solvent system (e.g., ethanol/water) to partition and remove pigments.[1] 3. Adsorption Chromatography: Employ resins like polyvinylpolypyrrolidone (PVPP) that specifically bind polyphenols.
High Alginate Contamination Co-extraction of Alginate: Alginate is a major polysaccharide in brown algae and is often co-extracted with this compound.[6]1. Calcium Chloride Precipitation: Add calcium chloride (CaCl2) to the crude extract to selectively precipitate alginate as calcium alginate, which can then be removed by centrifugation.[3][6] 2. Acidification: Lowering the pH of the extract will precipitate alginic acid, which can be separated.[6] 3. Ion-Exchange Chromatography: This method can effectively separate this compound from alginate based on differences in their charge densities.[4]
Broad Peak in HPLC or Size-Exclusion Chromatography High Polydispersity: The purified this compound may consist of a wide range of molecular weights.1. Size-Exclusion Chromatography (SEC): Use SEC to fractionate the this compound sample based on molecular size to obtain fractions with a narrower molecular weight distribution. 2. Stepwise Ethanol Precipitation: Employing different concentrations of ethanol can selectively precipitate fucoidans of varying molecular weights.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound extracts?

A1: The most prevalent impurities in crude this compound extracts include other polysaccharides like alginates and laminarin, proteins, polyphenols, pigments (such as chlorophylls (B1240455) and carotenoids), lipids, and salts.[5][6]

Q2: What is the principle behind ethanol precipitation of this compound?

A2: Ethanol precipitation is based on the principle of reducing the solubility of this compound in an aqueous solution. This compound is a charged polysaccharide that is soluble in water but insoluble in organic solvents like ethanol.[8] By adding ethanol, the dielectric constant of the solvent is lowered, which weakens the electrostatic interactions between this compound and water molecules, causing the this compound to precipitate out of the solution.[2]

Q3: How can I effectively remove polyphenols from my this compound extract?

A3: Polyphenols can be challenging to remove due to their tendency to bind to polysaccharides. An effective method is to use polyvinylpolypyrrolidone (PVPP) resin, which has a high affinity for polyphenols and can be used in a column chromatography setup or by batch treatment. Additionally, repeated washing of the crude extract with ethanol can help in reducing the polyphenol content.[1]

Q4: What is the advantage of using ion-exchange chromatography for this compound purification?

A4: Ion-exchange chromatography is a powerful technique for purifying this compound due to its high density of negatively charged sulfate (B86663) groups.[4] This allows for strong binding of this compound to an anion-exchange resin. By using a salt gradient for elution, it is possible to separate this compound from other less charged or neutral impurities like laminarin, as well as from other negatively charged molecules like proteins and alginates, based on differences in their charge density.[4][9]

Q5: How do I choose the right molecular weight cut-off (MWCO) for dialysis of my this compound sample?

A5: The choice of MWCO for dialysis depends on the expected molecular weight range of your this compound and the size of the impurities you want to remove. A common choice is a 10 kDa MWCO membrane, which will retain most this compound molecules while allowing smaller impurities like salts, monosaccharides, and small peptides to pass through.[3] If you are working with low molecular weight this compound, a lower MWCO membrane may be necessary.

Quantitative Data on Purification Methods

The following tables summarize quantitative data on the effectiveness of different purification methods.

Table 1: Purity of this compound After a Three-Step Purification Process

Purification StepThis compound Content (mg/g of extract)Purity (%)
Crude Extract 417.641.8%
Step 1: Solvent Precipitation (Ethanol & CaCl2) 517.151.7%
Step 2: Molecular Weight Cut-Off (MWCO) Filtration (10 kDa) 562.356.2%
Step 3: Solid-Phase Extraction (SPE) 633.263.3%

Data adapted from a study on this compound from Ascophyllum nodosum.[3][10]

Table 2: Comparison of this compound Yield and Composition with Different Ethanol Ratios in Precipitation

Ratio of Sargassum sp. to 96% Ethanol (v/v)Yield (%)Moisture Content (%)
1:1-31.33
1:21.53-
1:3--

Note: Direct comparative data for all ratios was not available in a single source. The 1:2 ratio showed the highest yield in the cited study.[11]

Experimental Protocols

Protocol 1: Ethanol Precipitation for this compound Purification

This protocol describes a standard method for purifying crude this compound extract using ethanol precipitation.

  • Preparation of Crude Extract: Start with a filtered aqueous extract of brown seaweed.

  • Alginate Removal:

    • To the crude extract, slowly add a 2% (w/v) calcium chloride (CaCl2) solution while stirring to a final concentration that effectively precipitates the alginate.

    • Continue stirring for 1-2 hours at room temperature.

    • Centrifuge the mixture at 8,000 rpm for 20 minutes to pellet the calcium alginate.

    • Carefully collect the supernatant containing the this compound.

  • This compound Precipitation:

    • To the supernatant, add 96% ethanol slowly while stirring to a final concentration of 70% (v/v).

    • Incubate the mixture at 4°C overnight to allow for complete precipitation of the this compound.

  • Collection and Washing:

    • Centrifuge the mixture at 8,000 rpm for 20 minutes to collect the precipitated this compound.

    • Discard the supernatant.

    • Wash the this compound pellet twice with 70% ethanol and once with absolute ethanol to remove residual impurities. Centrifuge after each wash.

  • Drying:

    • Dry the final this compound pellet in a vacuum oven or by lyophilization to obtain a purified this compound powder.

Protocol 2: Anion-Exchange Chromatography of this compound

This protocol provides a method for purifying this compound using anion-exchange chromatography.

  • Materials:

    • Anion-exchange resin (e.g., DEAE-Sepharose or a strong anion exchanger like Q-Sepharose).

    • Chromatography column.

    • Buffers:

      • Binding Buffer: 20 mM Tris-HCl, pH 7.5.

      • Washing Buffer: 20 mM Tris-HCl with 0.5 M NaCl, pH 7.5.

      • Elution Buffer: 20 mM Tris-HCl with 2.0 M NaCl, pH 7.5.

  • Column Packing and Equilibration:

    • Pack the chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions.

    • Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

  • Sample Loading:

    • Dissolve the crude or partially purified this compound in the Binding Buffer.

    • Centrifuge the sample to remove any insoluble material.

    • Load the supernatant onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of Washing Buffer to remove unbound and weakly bound impurities.

  • Elution:

    • Elute the bound this compound from the column using the Elution Buffer. Collect fractions.

  • Analysis and Desalting:

    • Analyze the collected fractions for this compound content using a suitable assay (e.g., phenol-sulfuric acid assay).

    • Pool the fractions containing this compound.

    • Desalt the pooled fractions by dialysis against deionized water using a 10 kDa MWCO membrane.

  • Lyophilization:

    • Freeze-dry the desalted this compound solution to obtain a highly purified powder.

Visualizations

Fucoidan_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_precipitation Precipitation & Initial Purification cluster_chromatography Chromatographic Purification cluster_final Final Product Crude Seaweed Extract Crude Seaweed Extract Add CaCl2 Add CaCl2 Crude Seaweed Extract->Add CaCl2 Remove Alginate Centrifuge_Alginate Centrifugation Add CaCl2->Centrifuge_Alginate Supernatant (this compound) Supernatant (this compound) Centrifuge_Alginate->Supernatant (this compound) Add Ethanol Add Ethanol Supernatant (this compound)->Add Ethanol Precipitate this compound Centrifuge_this compound Centrifugation Add Ethanol->Centrifuge_this compound Crude this compound Pellet Crude this compound Pellet Centrifuge_this compound->Crude this compound Pellet Ion-Exchange Chromatography Ion-Exchange Chromatography Crude this compound Pellet->Ion-Exchange Chromatography Further Purification Size-Exclusion Chromatography Size-Exclusion Chromatography Ion-Exchange Chromatography->Size-Exclusion Chromatography Fractionation Dialysis & Lyophilization Dialysis & Lyophilization Size-Exclusion Chromatography->Dialysis & Lyophilization Purified this compound Purified this compound Dialysis & Lyophilization->Purified this compound

Caption: General workflow for the purification of this compound from crude seaweed extract.

Troubleshooting_Logic start Start Purification issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes contamination High Contamination issue->contamination Yes discoloration Discoloration issue->discoloration Yes success Successful Purification issue->success No solution_yield Optimize Precipitation Select correct MWCO Use Mild Conditions low_yield->solution_yield solution_contamination Enzymatic Digestion Repeat Precipitation Ion-Exchange Chromatography contamination->solution_contamination solution_discoloration Activated Carbon Solvent Partitioning Adsorption Chromatography discoloration->solution_discoloration

Caption: A logical diagram for troubleshooting common issues in this compound purification.

References

Technical Support Center: Seasonal Variation in Fucoidan Composition and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the effects of seasonal variation on fucoidan.

Frequently Asked Questions (FAQs)

Q1: We are planning a study on this compound bioactivity. When is the best season to harvest seaweed for the highest this compound yield?

A1: The optimal harvest time for maximizing this compound yield varies by seaweed species and geographical location. However, a general trend observed is that this compound content is often highest in the autumn and lowest in the spring.[1][2][3] For example, in a study of three brown macroalgae species (Fucus serratus, Fucus vesiculosus, and Ascophyllum nodosum), the highest quantities of this compound were extracted in autumn.[1][2][3] In some species, the peak this compound content may coincide with the maturation of reproductive tissue. To ensure the highest yield, it is recommended to conduct a preliminary seasonal analysis for your specific seaweed species and location.

Q2: We've observed significant batch-to-batch variation in the bioactivity of our this compound extracts. Could this be related to seasonal changes?

A2: Yes, seasonal variation is a major factor contributing to inconsistencies in this compound bioactivity.[4] The chemical composition of this compound, including its fucose content, sulfate (B86663) content, and molecular weight, fluctuates throughout the year.[3][5] These structural changes directly impact the biological properties of the this compound extract.[4][6][7] For instance, antioxidant and anticoagulant activities are often linked to the degree of sulfation and molecular weight, which can vary seasonally.[4][8][9]

Q3: Does the extraction method interact with seasonal variations in seaweed composition?

A3: Yes, the choice of extraction method can influence the yield and composition of the extracted this compound, and its effectiveness can be affected by the seasonal state of the seaweed.[10] For instance, harsh extraction methods using strong acids or high temperatures can degrade the this compound polymer, leading to lower molecular weight and reduced bioactivity, an issue that might be exacerbated by seasonal changes in the seaweed's cell wall composition.[1][7][10] It is crucial to use gentle, water-based extraction methods to preserve the native structure of the this compound.[1]

Troubleshooting Guides

Low this compound Yield
Issue Possible Causes Troubleshooting Steps
Lower than expected this compound yield from spring harvest. This compound content in many brown algae species is naturally at its lowest during the spring months.[1][2][3]1. Adjust Harvest Schedule: If possible, shift harvesting to late summer or autumn when this compound content is typically higher.[1][2][3] 2. Optimize Extraction for Lower Content: For spring-harvested seaweed, you may need to process a larger initial biomass to obtain the desired amount of this compound. Consider optimizing your extraction protocol to maximize recovery from lower-yield starting material.
Inconsistent yields between different harvest seasons. This is an expected outcome due to the natural seasonal fluctuations in seaweed biochemistry.[11][12]1. Standardize Reporting: Document the harvest season for every batch of this compound extracted. 2. Seasonal Characterization: Perform a comprehensive analysis of this compound yield and composition for each season to establish a baseline for your specific seaweed source.
Low yield regardless of the season. Inefficient extraction protocol.1. Review Pre-treatment: Ensure proper drying and milling of the seaweed to increase the surface area for extraction. 2. Optimize Extraction Parameters: Experiment with different extraction times, temperatures (avoiding excessive heat), and solvent-to-solid ratios.[10][13] 3. Check for Alginate Co-precipitation: Alginate is a common contaminant that can interfere with this compound precipitation. Use techniques like calcium chloride precipitation to selectively remove alginate.[14]
Variable Bioactivity
Issue Possible Causes Troubleshooting Steps
Reduced antioxidant activity in this compound extracted in a particular season. Antioxidant activity is often correlated with sulfate and fucose content, which vary seasonally.[15][16] A decrease in these components can lead to lower antioxidant potential. Co-extraction of polyphenols, which also have antioxidant properties, can vary seasonally and affect the overall activity of the crude extract.[17]1. Analyze Composition: Quantify the sulfate and fucose content of your extracts from different seasons. 2. Correlate Composition with Activity: Establish a relationship between the chemical composition of your seasonal batches and their antioxidant activity. 3. Purification: If crude extracts are being used, consider that seasonal variation in co-extracted polyphenols may be influencing the results.[17] Purifying the this compound can help to isolate its intrinsic activity.
Inconsistent anticoagulant activity across different batches. Anticoagulant activity is highly dependent on the degree of sulfation and the molecular weight of the this compound.[9][18] These structural features are known to change with the seasons.[5]1. Determine Molecular Weight: Use Size Exclusion Chromatography (SEC) to analyze the molecular weight distribution of your this compound extracts from different seasons. 2. Measure Sulfate Content: Quantify the sulfate content for each batch. 3. Structure-Activity Relationship: Correlate the molecular weight and sulfate content with the observed anticoagulant activity to understand the seasonal impact.[9]

Data Presentation

Table 1: Seasonal Variation in this compound Content, Fucose, and Sulfate in Select Brown Algae

Seaweed SpeciesSeasonThis compound Content (wt%)Fucose Content (wt% of extract)Sulfate Content (wt% of extract)Reference
Fucus serratusAutumnHighest18 - 2830 - 40[1][2][3]
SpringLowest18 - 2830 - 40[1][2][3]
Fucus vesiculosusAutumnHighest26 - 399 - 35[1][2][3]
SpringLowest26 - 399 - 35[1][2][3]
Ascophyllum nodosumAutumnHighest35 - 466 - 22[1][2][3]
SpringLowest35 - 466 - 22[1][2][3]

Note: The values for fucose and sulfate content can fluctuate inversely to the total this compound content.[3]

Experimental Protocols

This compound Extraction and Purification

This protocol is a generalized method; optimization for specific seaweed species may be required.

Materials:

  • Dried, milled seaweed

  • 85% Ethanol (B145695)

  • 0.1 M Hydrochloric acid (HCl)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Centrifuge and tubes

  • Dialysis tubing (10-14 kDa MWCO)

  • Freeze-dryer

Procedure:

  • Depigmentation and Lipid Removal:

    • Soak the dried seaweed powder in 85% ethanol at a 1:10 solid-to-liquid ratio.

    • Stir overnight at room temperature.

    • Centrifuge to collect the seaweed biomass and discard the ethanol supernatant.

  • Acid Extraction:

    • Resuspend the biomass in 0.1 M HCl at a 1:20 solid-to-liquid ratio.

    • Heat at 70°C for 2 hours with constant stirring.

    • Cool the mixture and centrifuge to separate the supernatant (containing this compound) from the solid residue.

  • Alginate Precipitation:

    • To the supernatant, add CaCl₂ to a final concentration of 1 M.

    • Stir for 4 hours at 4°C to precipitate the alginate.

    • Centrifuge to remove the alginate precipitate.

  • This compound Precipitation:

    • Transfer the supernatant to a new container and add ethanol to a final concentration of 70% (v/v).

    • Allow the this compound to precipitate overnight at 4°C.

    • Centrifuge to collect the crude this compound precipitate.

  • Purification:

    • Redissolve the crude this compound in deionized water.

    • Dialyze against deionized water for 48 hours using a 10-14 kDa MWCO dialysis membrane, changing the water every 12 hours.

    • Freeze-dry the dialyzed solution to obtain purified this compound.

Determination of Fucose Content (Colorimetric Method)

Materials:

  • Purified this compound sample

  • L-cysteine hydrochloride solution

  • Sulfuric acid (concentrated)

  • L-fucose standard solutions

  • Spectrophotometer

Procedure:

  • Sample and Standard Preparation: Prepare a series of L-fucose standard solutions of known concentrations. Dissolve the purified this compound sample in deionized water to a known concentration.

  • Reaction:

    • To 1 mL of the sample or standard solution, add 4.5 mL of a freshly prepared mixture of sulfuric acid and water (6:1 v/v).

    • Heat the tubes in a boiling water bath for 20 minutes.

    • Cool the tubes to room temperature.

    • Add 0.1 mL of L-cysteine hydrochloride solution and mix well.

  • Measurement:

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Measure the absorbance at 396 nm and 427 nm. The difference in absorbance is used to calculate the fucose content, which minimizes interference from other hexoses.

  • Calculation: Construct a standard curve using the absorbance values of the L-fucose standards. Use the standard curve to determine the fucose concentration in the this compound sample.

Determination of Sulfate Content (Barium Chloride-Gelatin Turbidimetric Method)

Materials:

  • Purified this compound sample

  • Hydrochloric acid (HCl)

  • Trichloroacetic acid (TCA)

  • Barium chloride-gelatin reagent

  • Potassium sulfate (K₂SO₄) standard solutions

  • Spectrophotometer

Procedure:

  • Sample Hydrolysis: Hydrolyze the this compound sample by heating with HCl to release the sulfate groups.

  • Standard Preparation: Prepare a series of potassium sulfate standard solutions of known concentrations.

  • Reaction:

    • To the hydrolyzed sample or standard solution, add TCA.

    • Add the barium chloride-gelatin reagent. The sulfate ions will react with barium chloride to form a white precipitate of barium sulfate, which is kept in suspension by the gelatin.

  • Measurement:

    • Allow the reaction to proceed for 30 minutes.

    • Measure the turbidity (absorbance) at 500 nm.

  • Calculation: Create a standard curve using the absorbance values of the potassium sulfate standards. Use this curve to determine the sulfate concentration in the this compound sample.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

  • Purified this compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Ascorbic acid (positive control)

  • Methanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the this compound sample and ascorbic acid in methanol.

  • Reaction:

    • Mix the this compound sample or ascorbic acid solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction This compound Extraction & Purification cluster_analysis Compositional & Bioactivity Analysis cluster_data Data Interpretation seaweed Seaweed Harvesting (Seasonal) prep Washing, Drying, & Milling seaweed->prep extraction Extraction (e.g., Hot Water, Acid) prep->extraction purification Purification (e.g., Precipitation, Dialysis) extraction->purification comp_analysis Compositional Analysis (Fucose, Sulfate, MW) purification->comp_analysis bio_analysis Bioactivity Assays (Antioxidant, Anticoagulant) purification->bio_analysis correlation Correlate Composition with Bioactivity comp_analysis->correlation bio_analysis->correlation conclusion Seasonal Impact Assessment correlation->conclusion

Caption: Workflow for studying seasonal variation in this compound.

Troubleshooting_Logic cluster_yield Low this compound Yield cluster_bioactivity Inconsistent Bioactivity start Experimental Issue Encountered check_season Is it Spring Harvest? start->check_season check_composition Analyze Fucose, Sulfate, & Molecular Weight start->check_composition check_protocol Review Extraction Protocol check_season->check_protocol Yes/No solution_harvest Adjust harvest time or increase biomass check_season->solution_harvest Yes/No correlate Correlate Composition with Activity check_composition->correlate solution_bioactivity Characterize seasonal batches to predict bioactivity correlate->solution_bioactivity Identify key structural driver

Caption: Troubleshooting logic for this compound experiments.

References

Fucoidan Technical Support Center: A Guide to Preventing Degradation During Extraction and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fucoidan analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and storage of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the integrity and bioactivity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction and storage?

A1: The stability of this compound is influenced by several factors throughout the extraction and storage process. The main culprits behind degradation are:

  • Temperature: High temperatures, particularly during extraction, can lead to the hydrolysis of glycosidic bonds and the breakdown of the polysaccharide structure. While this compound is relatively stable at room temperature for short durations, long-term storage at elevated temperatures should be avoided.[1]

  • pH: this compound is most stable in a neutral to slightly alkaline environment (pH 5.8-9.5).[1] Acidic conditions can cause the hydrolysis of glycosidic bonds and the loss of crucial sulfate (B86663) groups, leading to a reduction in molecular weight and bioactivity.[1][2]

  • Enzymatic Activity: Contamination with microbes that produce this compound-degrading enzymes, known as fucoidanases, can rapidly break down the polysaccharide.[1] These enzymes are produced by various marine organisms, including bacteria and fungi.[3]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation, which may affect the antioxidant properties of this compound over time, a critical aspect for experiments sensitive to the redox state.[1]

  • Light: Exposure to light, especially UV light, can induce photocatalytic degradation of this compound.[1]

Q2: What is the recommended method for extracting this compound to minimize degradation?

A2: The choice of extraction method significantly impacts the yield, purity, and structural integrity of this compound. While traditional methods using hot acid can provide high yields, they may also cause degradation.[4] Milder extraction techniques are often preferred to preserve the native structure of this compound. These include:

  • Hot Water Extraction: This is a simple and environmentally friendly method that uses water at elevated temperatures (typically 80-100°C) to extract this compound.[5]

  • Enzyme-Assisted Extraction (EAE): This method utilizes enzymes like cellulases and alginate lyases to break down the seaweed cell wall, allowing for the release of this compound under milder temperature and pH conditions. EAE can yield this compound with a larger molecular size compared to chemical extraction methods.

  • Alternative Methods: Other techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also being explored to improve extraction efficiency while minimizing degradation.[6][7]

Q3: How should I store my this compound samples to ensure long-term stability?

A3: Proper storage is crucial for maintaining the quality of your this compound samples. For long-term storage, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder in a cool, dark, and dry place.[1] Freeze-drying removes water without high heat, preserving the molecular structure and preventing microbial growth.[1] Under these conditions, freeze-dried this compound can be stable for 2-3 years or even longer.[1]

If you need to store this compound in an aqueous solution, it should be for a short period at 4°C. For longer-term storage in solution, it is advisable to sterile-filter the solution and store it frozen at -20°C or below.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]

Q4: How can I determine if my this compound sample has degraded?

A4: Several indicators can suggest this compound degradation. Visual signs in a solution may include a decrease in viscosity, a change in color, or the appearance of an odor.[1] A loss of biological activity in your experiments is also a strong indicator of degradation.

For a definitive assessment, analytical techniques are necessary. These include:

  • High-Performance Gel Permeation Chromatography (HP-GPC): To determine the molecular weight distribution and detect any reduction in polymer size.[1]

  • Colorimetric Assays: To measure the fucose and sulfate content, as a decrease in these components can indicate degradation.[1]

Troubleshooting Guides

Issue 1: Low this compound Yield During Extraction
Possible Cause Troubleshooting Steps
Inefficient Cell Wall Disruption Ensure the seaweed is properly dried and ground to a fine powder to increase the surface area for extraction. Consider using a pre-treatment step with ethanol (B145695) to remove pigments and lipids that may interfere with extraction.[4]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and pH for your specific seaweed species and extraction method. For acid extraction, be aware that while higher acid concentrations can increase yield, they may also lead to degradation.[4][8]
Incomplete Precipitation If using ethanol precipitation, ensure the final ethanol concentration is sufficient (typically around 70%) and that precipitation is carried out at a low temperature (e.g., 4°C) overnight to maximize the recovery of this compound.
Losses During Purification Minimize the number of purification steps where possible. During dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the this compound while removing smaller impurities.
Issue 2: Loss of Biological Activity in a Stored this compound Sample
Possible Cause Troubleshooting Steps
Molecular Weight Reduction The biological activity of this compound is often linked to its molecular weight.[1] Use HP-GPC to compare the molecular weight of your stored sample to that of a fresh batch. If a significant decrease is observed, the sample has likely degraded.
Loss of Sulfate Groups Sulfate groups are critical for many of this compound's biological functions.[1] Improper storage, especially at acidic pH, can lead to desulfation. Measure the sulfate content of your sample and compare it to the initial specifications.
Microbial Contamination Microbial growth can introduce enzymes that degrade this compound.[1] Visually inspect stock solutions for any signs of contamination. If suspected, discard the sample and prepare a fresh, sterile stock.
Repeated Freeze-Thaw Cycles Aliquot your this compound stock solution into single-use volumes to avoid the damaging effects of repeated freezing and thawing.[1]
Oxidation If your application is sensitive to the redox state, consider storing your this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various extraction and storage conditions on this compound properties.

Table 1: Comparison of this compound Yield and Composition from Different Extraction Methods

Extraction MethodSeaweed SpeciesYield (%)Fucose Content (%)Sulfate Content (%)Molecular Weight (kDa)Reference
Hot WaterSargassum sp.4.79---[5]
2% CaCl2Sargassum sp.--19.60-[3]
Hydrochloric Acid (HA)13 Indian brown seaweedsHigher than HW and EDTALower than HWLower than HW-[5]
Ethylenediaminetetraacetic acid (EDTA)13 Indian brown seaweedsLower than HA---[5]
Alkaline Extraction (65°C, 3h)Sargassum sp.3.81 ± 0.73---[8]
Acidic Extraction (85°C, 5h)Sargassum sp.0.13 ± 0.05---[8]
Enzyme-AssistedFucus evanescensComparable to chemical--400-800
Chemical (Acidic)Fucus evanescensComparable to enzymatic--10-100

Note: "-" indicates data not available in the cited source.

Table 2: Impact of Degradation Methods on this compound Molecular Weight

Degradation MethodThis compound SourceInitial Mw (kDa)Final Mw (kDa)NotesReference
H2O2Fucus vesiculosus38.24.9Gradual degradation without significant desulfation.[9]
UV/H2O2 (120 min)-530.73.6Rapid initial degradation.[10]
Photocatalytic (0.5 h)Brown algae-90Efficient degradation.[11]
Photocatalytic (3 h)Brown algae-3Further degradation to oligosaccharides.[11]

Table 3: Stability of this compound under Different Storage Conditions

Storage FormTemperatureDurationObservationReference
Lyophilized PowderCool, dark, dry2-3+ yearsStable[1]
Aqueous Solution4°CShort-termRecommended for short periods[1]
Aqueous Solution (Frozen)-20°C or belowLong-termRecommended for longer periods; sterile filtration advised[1]

Experimental Protocols

Protocol 1: this compound Extraction from Fucus vesiculosus

This protocol is a representative method for this compound extraction and may require optimization for other seaweed species.

  • Preparation of Seaweed:

    • Wash fresh Fucus vesiculosus with distilled water to remove impurities.

    • Lyophilize (freeze-dry) the seaweed.

    • Grind the dried seaweed into a fine powder (e.g., using a 0.5 mm mesh).

    • Store the powder in a vacuum-sealed bag at -20°C until extraction.

  • Depigmentation and Defatting:

    • Resuspend the seaweed powder in 95% (v/v) ethanol (e.g., 60 g powder in 600 ml ethanol).

    • Stir for 4 hours at room temperature.

    • Centrifuge the suspension (e.g., 4600 x g for 30 minutes at 20°C).

    • Wash the pellet with 99.5% (v/v) acetone, centrifuge again, and dry the pellet in an oven at 35°C overnight.

  • Extraction:

    • Mix the dried pellet with 0.1 M HCl (e.g., 1.5 g pellet in 45 ml HCl).

    • Perform microwave-assisted extraction with a power gradient (e.g., ramp from 0 to 300 W for 5 minutes, hold at 300 W for 15 minutes, with a maximum temperature of 90°C).

    • After extraction, centrifuge the suspension (e.g., 4600 x g for 30 minutes at 20°C) and collect the supernatant.

  • Purification:

    • To precipitate alginate, add CaCl2 to the supernatant to a final concentration of 2% (w/v) and store at 4°C overnight.

    • Centrifuge to remove the alginate precipitate and collect the supernatant.

    • Dialyze the supernatant against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa).

    • Precipitate the this compound by adding ethanol to a final concentration of 72% (v/v) and store at 4°C overnight.

    • Collect the this compound precipitate by centrifugation, freeze-dry, and store at -20°C.

Protocol 2: Determination of Fucose Content (Cysteine-Sulfuric Acid Method)

This colorimetric assay is used to quantify the L-fucose content in this compound samples.

  • Sample Preparation: Prepare a hydrolyzed this compound solution.

  • Reaction:

    • Mix the this compound solution with diluted sulfuric acid (1:6 v/v).

    • Incubate the mixture at 100°C for a defined period, then stop the reaction by cooling in an ice bath.

    • Add an aqueous L-cysteine solution.

  • Measurement: Measure the absorbance at two wavelengths, 396 nm and 430 nm. The difference in absorbance between these two wavelengths is used to determine the fucose concentration, which helps to exclude interference from other hexoses.[11]

Protocol 3: Determination of Sulfate Content (Turbidimetric Method)

This method is based on the precipitation of barium sulfate.

  • Sample Hydrolysis: Liberate the sulfate groups from the this compound sample via acid hydrolysis (e.g., using 4 M HCl at 100°C for 6 hours or 2 M trifluoroacetic acid at 100°C for 8 hours).[12]

  • Precipitation: Add barium chloride (BaCl2) in gelatin to the hydrolyzed sample to precipitate barium sulfate (BaSO4).

  • Measurement: Determine the sulfate content by measuring the turbidity of the solution at 500 nm.[12]

Protocol 4: Determination of Molecular Weight by High-Performance Gel Permeation Chromatography (HP-GPC)

HP-GPC separates molecules based on their size in solution.

  • System Setup: Use an HP-GPC system equipped with a refractive index (RI) detector and a suitable column for polysaccharide analysis.

  • Mobile Phase: Prepare an appropriate mobile phase, such as a 0.01 M LiNO3 solution.

  • Calibration: Create a calibration curve using dextran (B179266) standards of known molecular weights (e.g., 10 kDa, 40 kDa, 70 kDa).

  • Sample Analysis: Dissolve the this compound sample in the mobile phase, filter it, and inject it into the HP-GPC system.

  • Data Analysis: Determine the molecular weight of the this compound sample by comparing its elution time to the calibration curve.

Visualizations

Factors Contributing to this compound Degradation

Fucoidan_Degradation_Factors cluster_factors Degradation Factors cluster_effects Degradation Effects High Temperature High Temperature Hydrolysis of Glycosidic Bonds Hydrolysis of Glycosidic Bonds High Temperature->Hydrolysis of Glycosidic Bonds Extreme pH Extreme pH Extreme pH->Hydrolysis of Glycosidic Bonds Loss of Sulfate Groups Loss of Sulfate Groups Extreme pH->Loss of Sulfate Groups Enzymatic Activity Enzymatic Activity Enzymatic Activity->Hydrolysis of Glycosidic Bonds Oxidation Oxidation Loss of Bioactivity Loss of Bioactivity Oxidation->Loss of Bioactivity Light Exposure Light Exposure Light Exposure->Loss of Bioactivity Reduced Molecular Weight Reduced Molecular Weight Hydrolysis of Glycosidic Bonds->Reduced Molecular Weight Loss of Sulfate Groups->Loss of Bioactivity Reduced Molecular Weight->Loss of Bioactivity

Caption: Factors leading to this compound degradation and their effects.

General Workflow for this compound Extraction and Purification

Fucoidan_Extraction_Workflow Start Start Seaweed Harvesting & Washing Seaweed Harvesting & Washing Start->Seaweed Harvesting & Washing End End Drying & Grinding Drying & Grinding Seaweed Harvesting & Washing->Drying & Grinding Depigmentation & Defatting (Ethanol/Acetone) Depigmentation & Defatting (Ethanol/Acetone) Drying & Grinding->Depigmentation & Defatting (Ethanol/Acetone) Extraction (e.g., Hot Water, Acid, or Enzyme-Assisted) Extraction (e.g., Hot Water, Acid, or Enzyme-Assisted) Depigmentation & Defatting (Ethanol/Acetone)->Extraction (e.g., Hot Water, Acid, or Enzyme-Assisted) Crude this compound Extract Crude this compound Extract Extraction (e.g., Hot Water, Acid, or Enzyme-Assisted)->Crude this compound Extract Alginate Precipitation (CaCl2) Alginate Precipitation (CaCl2) Crude this compound Extract->Alginate Precipitation (CaCl2) Dialysis (Purification) Dialysis (Purification) Alginate Precipitation (CaCl2)->Dialysis (Purification) This compound Precipitation (Ethanol) This compound Precipitation (Ethanol) Dialysis (Purification)->this compound Precipitation (Ethanol) Lyophilization (Freeze-Drying) Lyophilization (Freeze-Drying) This compound Precipitation (Ethanol)->Lyophilization (Freeze-Drying) Pure this compound Powder Pure this compound Powder Lyophilization (Freeze-Drying)->Pure this compound Powder Pure this compound Powder->End Fucoidan_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces

References

Technical Support Center: Overcoming Fucoidan Solubility Challenges in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the low solubility of fucoidan in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when working with this complex sulfated polysaccharide.

Troubleshooting Guide

Issue: this compound powder is not dissolving completely in aqueous buffers (e.g., water, PBS).

Possible Cause Troubleshooting Steps
Inadequate Dissolution Time/Agitation This compound dissolution can be slow. Ensure adequate time and proper mixing. Vortex the solution thoroughly. For larger volumes, use a magnetic stirrer at room temperature. A homogeneous solution can be achieved with magnetic stirring for up to 12 hours.[1]
High Molecular Weight of this compound High molecular weight this compound inherently has lower solubility. Consider using a lower molecular weight fraction if experimentally appropriate, as they often exhibit better solubility.[2]
Incorrect Temperature Room temperature may not be sufficient for complete dissolution. Gently warm the solution in a 37°C water bath to aid dissolution.[3] For extraction purposes, hot water (60-90°C) is often used to dissolve this compound from its source.[4]
Formation of Aggregates This compound molecules can self-aggregate. Sonication in a water bath for short bursts can help break up aggregates and improve solubility.

Issue: The this compound solution is too viscous or has formed a gel.

Possible Cause Troubleshooting Steps
High this compound Concentration High concentrations of this compound, especially high molecular weight this compound, can lead to increased viscosity.[5] Prepare a more dilute stock solution or perform serial dilutions to reach the desired final concentration.
Presence of Contaminants Crude this compound extracts may contain other polysaccharides like alginate, which can contribute to high viscosity.[6] Ensure you are using a high-purity this compound.
Low Temperature Some this compound solutions may become more viscous at lower temperatures. Try warming the solution to 37°C to decrease viscosity before use.

Issue: this compound precipitates after addition to cell culture media.

Possible Cause Troubleshooting Steps
Interaction with Media Components This compound may interact with salts, proteins, or other components in complex media, leading to precipitation.[7]
- Prepare the this compound stock solution in a simple buffer like sterile PBS or in serum-free media before adding it to the complete culture medium.[3]
- Add the this compound stock solution to the pre-warmed (37°C) culture media drop-wise while gently swirling to ensure rapid and even dispersion.[8]
Temperature Shock Adding a cold this compound solution to warm media can cause precipitation of media components. Ensure both the this compound stock solution and the cell culture media are at the same temperature (e.g., 37°C) before mixing.
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the specific culture medium. Perform a solubility test with a small volume of media to determine the maximum soluble concentration before treating your cells.
pH Imbalance The pH of the this compound stock solution may be outside the optimal range for the culture media, causing precipitation. This compound solutions are stable in a pH range of 5.8 to 9.5.[6] Check and, if necessary, adjust the pH of your stock solution to be compatible with your media's pH.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: For most biological assays, sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium are the recommended solvents for preparing this compound stock solutions.[3] this compound is generally soluble in water and other solvents with high dielectric constants.[9] It is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and insoluble in ethanol.[9]

Q2: What is the recommended concentration for a this compound stock solution?

A2: A stock solution concentration of 10-20 mg/mL is a common starting point.[3] However, the maximum achievable concentration will depend on the molecular weight and purity of the this compound.

Q3: How should I sterilize my this compound solution?

A3: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.[3] Autoclaving is generally not recommended as high heat can lead to degradation of the polysaccharide structure.[10]

Q4: Can I use DMSO to dissolve this compound?

A4: While this compound is sparingly soluble in DMSO, it has been used as a solvent for preparing this compound solutions for in vitro cytotoxicity assays.[9] If using DMSO, ensure the final concentration in your experimental setup is not toxic to the cells (typically <0.5%).

Q5: How can I tell if my this compound has degraded during dissolution?

A5: Signs of this compound degradation can include a noticeable decrease in the viscosity of the solution, a change in color or odor, or a loss of biological activity in your experiments.[11] To confirm degradation, analytical methods such as High-Performance Gel Permeation Chromatography (HPGPC) can be used to assess changes in molecular weight.[11]

Q6: Does the molecular weight of this compound affect its solubility?

A6: Yes, low molecular weight this compound (LMWF) generally exhibits better solubility and lower viscosity in solution compared to high molecular weight this compound (HMWF).[2]

Quantitative Data Summary

Table 1: this compound Properties and Recommended Handling

ParameterRecommendation/ValueSource(s)
Recommended Stock Solution Concentration 10 - 20 mg/mL[3]
Recommended Solvents Sterile PBS, Serum-free media, Water[3][9]
Solubility in DMSO Sparingly soluble[9]
Solubility in Ethanol Insoluble[9]
Recommended Sterilization Method 0.22 µm filtration[3]
Storage of Stock Solution Aliquot and store at -20°C[3]
Gentle Heating Temperature 37°C[3]
Stable pH Range 5.8 - 9.5[6]

Detailed Experimental Protocol

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol describes the steps for preparing a sterile this compound stock solution for use as a supplement in cell culture media.

Materials:

  • High-purity this compound powder

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath set to 37°C

  • Sterile syringe (5 mL or 10 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile PBS or serum-free cell culture medium to achieve a concentration of 10-20 mg/mL.[3]

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes to initiate dissolution.

  • If the this compound is not fully dissolved, place the tube in a 37°C water bath for 15-30 minutes.[3] Periodically remove the tube and vortex gently to aid dissolution.

  • Once the this compound is completely dissolved and the solution is clear, sterilize it by drawing the solution into a sterile syringe and passing it through a 0.22 µm syringe filter into a new sterile conical tube.[3]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation.[3]

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term use.[3]

  • When ready to use, thaw an aliquot and dilute it to the desired final concentration in your complete cell culture medium.

Visualizations

Fucoidan_Workflow Experimental Workflow for Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh this compound Powder dissolve 2. Dissolve in PBS or Serum-Free Medium (10-20 mg/mL) weigh->dissolve vortex 3. Vortex Thoroughly dissolve->vortex heat 4. Gentle Heating (37°C) (If Necessary) vortex->heat Incomplete dissolution sterilize 5. Sterilize with 0.22 µm Filter vortex->sterilize Complete dissolution heat->sterilize aliquot 6. Aliquot into Single-Use Tubes sterilize->aliquot store 7. Store at -20°C aliquot->store thaw 8. Thaw Aliquot store->thaw dilute 9. Dilute to Final Concentration in Pre-warmed Media thaw->dilute add_to_cells 10. Add to Experimental Assay dilute->add_to_cells

Caption: Workflow for preparing and using this compound in experiments.

Troubleshooting_Logic Troubleshooting this compound Precipitation in Media start Precipitate Observed After Adding this compound to Media check_stock Is the stock solution clear? start->check_stock check_temp Were stock and media at the same temp? check_stock->check_temp Yes solution_remake_stock Remake stock solution. Ensure complete dissolution. check_stock->solution_remake_stock No check_mixing Was stock added drop-wise to pre-warmed media with mixing? check_temp->check_mixing Yes solution_equilibrate_temp Equilibrate both to 37°C before mixing. check_temp->solution_equilibrate_temp No check_concentration Is the final concentration too high? check_mixing->check_concentration Yes solution_improve_mixing Improve mixing technique. check_mixing->solution_improve_mixing No solution_lower_concentration Perform a solubility test and use a lower final concentration. check_concentration->solution_lower_concentration Yes

References

Technical Support Center: Optimizing Fucoidan Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing fucoidan dosage in in vivo animal studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in in vivo animal studies?

A1: The effective dosage of this compound can vary significantly based on the animal model, the source and molecular weight of the this compound, the route of administration, and the therapeutic area being investigated. However, a general starting point for oral administration in rodents is often in the range of 50-300 mg/kg body weight per day.[1][2][3] For intraperitoneal injections, doses have ranged from 10 mg/kg to 100 mg/kg.[3][4] It is crucial to conduct a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q2: How does the source of this compound affect its optimal dosage?

A2: The bioactivity of this compound is highly dependent on its source, as the chemical structure, molecular weight, and degree of sulfation can differ significantly between species of brown algae.[5][6] For example, a study on Laminaria japonica found a no-observed-adverse-effect level (NOAEL) of 300 mg/kg/day in rats, while this compound from Cladosiphon okamuranus showed no significant toxicological changes up to 600 mg/kg/day.[2][7] Therefore, the optimal dosage must be determined empirically for the specific this compound extract being used.

Q3: What is the difference in bioavailability between oral and other routes of administration?

A3: Oral bioavailability of this compound, particularly high molecular weight this compound, is generally low.[8] However, it can still exert biological effects, possibly through interactions with the gut microbiota. Intravenous (i.v.) and intraperitoneal (i.p.) administration lead to higher systemic bioavailability.[3] Topical application has also been shown to result in skin penetration and systemic absorption.[9][10][11] The choice of administration route should be guided by the target organ and the desired systemic exposure.

Q4: What are the common signs of toxicity to monitor for at higher doses of this compound?

A4: While this compound is generally considered safe, high doses may lead to certain adverse effects.[1][12] The most commonly reported dose-limiting toxicity is prolonged blood clotting time due to its anticoagulant properties.[2][7] At very high doses (e.g., 900-2500 mg/kg/day orally in rats), this effect becomes significant.[2] Other potential, though less common, effects at high doses can include slight increases in plasma ALT levels.[1] It is essential to include hematological and biochemical analyses in toxicity assessments.

Q5: How does the molecular weight of this compound influence its in vivo activity and dosage?

A5: The molecular weight of this compound is a critical factor influencing its bioactivity. Low molecular weight this compound (LMWF) often exhibits different, and sometimes more potent, biological activities compared to high molecular weight this compound (HMWF).[5] LMWF may also have better bioavailability.[6] For instance, some studies suggest that LMWF has strong immunomodulatory effects.[13] The optimal dosage will therefore depend on the molecular weight of the specific this compound preparation being used.

Troubleshooting Guide

Issue: Inconsistent or no observable effect at the initial chosen dose.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: Conduct a dose-response study with a wider range of concentrations. Start with a low dose (e.g., 10-50 mg/kg) and escalate to higher doses (e.g., up to 500 mg/kg or higher, depending on the route of administration and known toxicity data) to identify the therapeutic window.

  • Possible Cause 2: Poor Bioavailability.

    • Solution: If using oral administration, consider the low bioavailability of HMWF.[8] You might explore using a low molecular weight this compound or consider alternative administration routes like intraperitoneal or intravenous injection for better systemic exposure.[3]

  • Possible Cause 3: this compound Characteristics.

    • Solution: The source, purity, and chemical composition (fucose content, sulfate (B86663) content) of your this compound can significantly impact its activity.[5] Ensure you are using a well-characterized this compound and consider testing extracts from different sources.

Issue: Observed signs of toxicity (e.g., excessive bleeding, lethargy).

  • Possible Cause: Dose is too high.

    • Solution: Immediately reduce the dosage. The most common dose-dependent side effect is prolonged clotting time.[2][7] Refer to toxicological studies to find the No-Observed-Adverse-Effect Level (NOAEL) for the specific this compound and animal model, if available. For instance, the NOAEL for this compound from Laminaria japonica in Wistar rats was determined to be 300 mg/kg body weight per day.[2]

  • Possible Cause: Interaction with other compounds.

    • Solution: If co-administering this compound with other therapeutic agents, consider potential synergistic anticoagulant effects. Reduce the this compound dosage and monitor coagulation parameters closely.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Toxicity Studies

This compound SourceAnimal ModelRoute of AdministrationDosage RangeKey FindingsReference
Laminaria japonicaWistar RatsOral300 - 2500 mg/kg/dayNOAEL: 300 mg/kg. Prolonged clotting time at ≥ 900 mg/kg.[2]
Undaria pinnatifidaSprague-Dawley RatsOralUp to 2000 mg/kg/dayNo significant toxicity up to 1000 mg/kg. Slight increase in plasma ALT at 2000 mg/kg.[1]
Cladosiphon okamuranusWistar RatsOral600 - 1200 mg/kg/dayNo significant changes at 600 mg/kg. Prolonged clotting time at ≥ 1200 mg/kg.[7]
Turbinaria conoidesWistar Albino RatsOral2000 mg/kg (acute)No morbidity or mortality.[12]

Table 2: Summary of this compound Dosages in Efficacy Studies

Therapeutic AreaAnimal ModelRoute of AdministrationEffective Dosage RangeKey OutcomeReference
Anti-cancerBabl/c Mice (Breast Cancer)Intraperitoneal10 mg/kg (repeated)33% tumor growth inhibition[3]
Immune ModulationMiceOral200 - 1000 mg/kgEnhanced NK cell activity and T- and B-cell proliferation[13]
Anti-inflammatoryRatsOral100 - 200 mg/kg/dayRenoprotective activity[14]
Radiation ProtectionMiceIntraperitoneal100 mg/kgProtection against changes in blood cell counts[4]

Experimental Protocols

1. Protocol for an In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

  • Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.

  • Housing: House animals in standard conditions with controlled temperature, humidity, and light-dark cycle. Provide free access to standard laboratory diet and water.

  • Dosage Preparation: Prepare this compound in a suitable vehicle (e.g., distilled water or 0.9% saline). The concentration should be such that the required dose can be administered in a volume that is appropriate for the animal's size (typically not exceeding 10 mL/kg for rats).

  • Administration: Administer a single oral dose of this compound (e.g., starting at 2000 mg/kg) by gavage to a group of animals.[12] A control group should receive the vehicle only.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.

  • Data Analysis: Analyze mortality, clinical signs, body weight changes, and necropsy findings to determine the acute toxic potential of the this compound.

2. Protocol for a Pharmacokinetic Study of Orally Administered this compound

  • Animals: Male Sprague-Dawley rats.

  • Dosage and Administration: Administer a single oral dose of this compound (e.g., 100 mg/kg) dissolved in an appropriate vehicle via gavage.[14]

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[9] Collect blood in tubes containing an anticoagulant (e.g., sodium citrate).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect various tissues (e.g., liver, kidney, spleen) to assess tissue distribution.[14][15]

  • Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as an anti-activated factor X (anti-Xa) activity assay or ELISA.[14][15]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis This compound This compound Selection (Source, MW) DosePrep Dose Formulation (Vehicle, Concentration) This compound->DosePrep DoseAdmin Dose Administration (Oral, i.p., i.v.) DosePrep->DoseAdmin AnimalModel Animal Model Selection (Species, Strain, Sex) AnimalModel->DoseAdmin Efficacy Efficacy Assessment (Tumor volume, Biomarkers) DoseAdmin->Efficacy Toxicity Toxicity Monitoring (Clinical signs, Hematology) DoseAdmin->Toxicity PK Pharmacokinetic Analysis (Blood/Tissue Sampling) DoseAdmin->PK Data Data Interpretation & Statistical Analysis Efficacy->Data Toxicity->Data PK->Data Conclusion Conclusion & Dosage Optimization Data->Conclusion

Caption: Experimental workflow for optimizing this compound dosage.

PI3K_AKT_pathway This compound This compound Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) This compound->Receptor Inhibits PI3K PI3K This compound->PI3K Inhibits AKT Akt This compound->AKT Inhibits Receptor->PI3K Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Proliferation, Survival, Angiogenesis mTOR->CellSurvival Promotes MAPK_ERK_pathway This compound This compound GrowthFactor Growth Factor Receptor This compound->GrowthFactor Inhibits Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

References

Fucoidan Structural Elucidation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural elucidation of fucoidan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the complete structural elucidation of this compound so challenging?

A1: The structural elucidation of this compound is inherently complex due to its significant heterogeneity.[1][2][3] Fucoidans are a family of fucose-rich sulfated polysaccharides with variability in several key aspects:

  • Monosaccharide Composition: While L-fucose is the primary monosaccharide, fucoidans can also contain other sugars like galactose, mannose, xylose, glucose, and uronic acids.[1][4][5]

  • Glycosidic Linkages: The fucose backbone can consist of various linkages, most commonly α-(1→3) and α-(1→4) linkages, which can alternate.[1][2][6]

  • Sulfate (B86663) Content and Position: The degree and position of sulfation along the polysaccharide chain vary greatly, which significantly impacts biological activity.[7][8] Sulfate groups are often found at the C-2 and/or C-4 positions.[1][2][7]

  • Branching: this compound structures are often branched, adding another layer of complexity to their analysis.[1][9][10]

  • Molecular Weight: The molecular weight of fucoidans can range from tens to thousands of kilodaltons.[5]

  • Source and Extraction Method: The structure of this compound is highly dependent on the algal species from which it is extracted, as well as the extraction and purification methods employed.[1][2][6][10]

Q2: How do different extraction methods affect the final this compound structure?

A2: Extraction methods can significantly influence the yield, composition, and structure of the isolated this compound.[4][6][11] Harsh extraction conditions, such as high temperatures and extreme pH, can lead to desulfation, depolymerization, and the loss of acetyl groups, altering the native structure of the polysaccharide.[4][11] It is crucial to employ mild extraction techniques to preserve the integrity of the this compound structure.[11]

Q3: What are the most common contaminants in crude this compound extracts, and how can they be removed?

A3: The most common contaminants in crude this compound extracts are other polysaccharides like alginates and laminarin, as well as proteins and polyphenols.[6][9][12] Alginates, being anionic polysaccharides rich in uronic acids, often co-extract with fucoidans.[9][13]

  • Alginate Removal: Precipitation with divalent cations like Ca2+ or Ba2+ is a common method to remove alginates.[13] Acidic conditions can also precipitate alginic acid.[13]

  • Protein Removal: Proteins can be removed using enzymatic digestion (e.g., with proteases) or by precipitation.

  • Polyphenol Removal: Polyphenols can be removed using adsorbents like polyvinylpolypyrrolidone (PVPP) or through solvent partitioning.

  • Purification Techniques: Further purification is typically achieved through chromatographic methods such as anion-exchange chromatography, which separates molecules based on charge, and size-exclusion chromatography, which separates them based on size.[4][12][14]

Troubleshooting Guides

Issue 1: Inconsistent Monosaccharide Composition Analysis

Problem: You are observing significant batch-to-batch variation in the monosaccharide composition of your purified this compound.

Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Ensure complete hydrolysis of the polysaccharide into its constituent monosaccharides. Optimize hydrolysis conditions (acid type, concentration, temperature, and time). For example, 2M trifluoroacetic acid (TFA) at 121°C for 90 minutes is a common starting point.[15]
Monosaccharide Degradation Harsh hydrolysis conditions can lead to the degradation of some monosaccharides. Test milder hydrolysis conditions or use a two-step hydrolysis protocol.
Contamination The presence of other polysaccharides (e.g., alginates, laminarin) will affect the monosaccharide profile. Ensure the purity of your sample using techniques like anion-exchange chromatography.[14]
Derivatization Issues (for GC-MS or HPLC) Incomplete or inconsistent derivatization of monosaccharides can lead to inaccurate quantification. Ensure fresh reagents and optimized reaction conditions for derivatization (e.g., PMP derivatization for HPLC).[16]
Issue 2: Ambiguous NMR Spectra for Linkage and Sulfation Analysis

Problem: The 1H and 13C NMR spectra of your this compound are broad and poorly resolved, making it difficult to assign specific linkages and sulfate positions.

Possible Cause Troubleshooting Steps
High Molecular Weight and Heterogeneity The high molecular weight and structural heterogeneity of this compound lead to signal broadening.[9] Fractionate the sample by size-exclusion or anion-exchange chromatography to obtain more homogeneous fractions with lower molecular weights.[17]
Viscosity of the Sample High sample viscosity can also cause poor resolution. Prepare samples at a lower concentration or acquire spectra at a higher temperature to reduce viscosity.
Presence of Paramagnetic Ions Contaminating paramagnetic metal ions can cause significant line broadening. Treat the sample with a chelating agent like EDTA before NMR analysis.
Overlapping Signals The complexity of the this compound structure leads to many overlapping signals.[9] Consider chemical modifications like desulfation to simplify the spectra and aid in the assignment of the backbone structure.[8][9] However, be aware that this can alter the original structure.
2D NMR Experiments Utilize 2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC to help resolve overlapping signals and establish correlations between protons and carbons, which is crucial for linkage analysis.
Issue 3: Poor Ionization and Fragmentation in Mass Spectrometry

Problem: You are experiencing low signal intensity and extensive, uninformative fragmentation during ESI-MS or MALDI-TOF MS analysis of this compound oligosaccharides.

Possible Cause Troubleshooting Steps
Labile Sulfate Groups Sulfate groups are prone to dissociation during MS analysis, leading to desulfation rather than ionization of the parent molecule.[18][19] Optimize MS parameters, such as using a gentler ionization source or lower collision energies in MS/MS experiments.
Anionic Nature of this compound The highly anionic nature of this compound can make it challenging to analyze in positive ion mode. Negative ion mode ESI-MS is generally more suitable for sulfated oligosaccharides.[2]
Sample Preparation The presence of salts and other contaminants can suppress ionization. Ensure thorough desalting of the sample before MS analysis.
Matrix Selection (for MALDI-MS) The choice of matrix is critical for successful MALDI-MS of polysaccharides. Experiment with different matrices (e.g., 2,5-dihydroxybenzoic acid, super-DHB) and sample preparation methods.
Derivatization For certain analyses, derivatization of the oligosaccharides (e.g., permethylation) can improve ionization efficiency and provide more informative fragmentation patterns for linkage analysis.

Data Presentation

Table 1: Structural Diversity of Fucoidans from Different Brown Algae Species

Algal Species Order Predominant Backbone Linkages Common Sulfate Positions Other Monosaccharides Reference
Fucus vesiculosusFucalesAlternating α-(1→3) and α-(1→4)C-2-[6][9]
Ascophyllum nodosumFucalesRepeating α-(1→3)C-2-[2][6]
Sargassum siliquosumFucales(1→3)-linked or (1→4)-linkedC-2, C-4Galactose[1][2]
Laminaria japonicaLaminarialesα-(1→3) and α-(1→4)-Galactose[4]
Cladosiphon okamuranusChordarialesα-(1→3)C-4Glucuronic acid[4]

Experimental Protocols & Visualizations

General Workflow for this compound Structural Elucidation

The following diagram illustrates a typical experimental workflow for the structural characterization of this compound.

Fucoidan_Workflow cluster_extraction Extraction & Purification cluster_analysis Structural Analysis Raw_Seaweed Raw Seaweed Extraction Extraction (e.g., Hot Water, Acid) Raw_Seaweed->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Purification (Alginate/Protein Removal, Chromatography) Crude_Extract->Purification Purified_Fuoiden Purified_Fuoiden Purification->Purified_Fuoiden Purified_this compound Purified this compound Hydrolysis Acid Hydrolysis Purified_this compound->Hydrolysis Depolymerization Partial Hydrolysis / Enzymatic Digestion Purified_this compound->Depolymerization NMR_Analysis NMR Spectroscopy (1D & 2D NMR) Purified_this compound->NMR_Analysis Methylation Methylation Analysis Purified_this compound->Methylation Monosaccharide_Analysis Monosaccharide Composition (HPLC, GC-MS) Hydrolysis->Monosaccharide_Analysis Oligosaccharides This compound Oligosaccharides Depolymerization->Oligosaccharides MS_Analysis Mass Spectrometry (ESI-MS, MALDI-TOF MS/MS) Oligosaccharides->MS_Analysis Linkage_Sulfation Linkage & Sulfation Pattern MS_Analysis->Linkage_Sulfation NMR_Analysis->Linkage_Sulfation Glycosidic_Linkage Glycosidic Linkage Analysis Methylation->Glycosidic_Linkage

Caption: A generalized workflow for the extraction, purification, and structural analysis of this compound.

Detailed Protocol: Monosaccharide Composition Analysis by HPLC

This protocol outlines the steps for determining the monosaccharide composition of this compound using high-performance liquid chromatography (HPLC) with pre-column derivatization.

  • Acid Hydrolysis:

    • Accurately weigh 5-10 mg of purified, dried this compound into a screw-cap tube.

    • Add 2 mL of 2 M trifluoroacetic acid (TFA).

    • Seal the tube tightly and heat at 121°C for 2 hours.

    • Cool the sample to room temperature.

    • Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the hydrolyzed sample in 1 mL of deionized water.

  • PMP Derivatization:

    • To 100 µL of the hydrolyzed sample, add 100 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol (B129727) and 100 µL of 0.3 M NaOH.

    • Mix and incubate at 70°C for 30 minutes.

    • Cool to room temperature and neutralize with 100 µL of 0.3 M HCl.

    • Extract the derivatized monosaccharides with 1 mL of chloroform (B151607) three times to remove excess PMP.

    • Collect the aqueous phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.7).

    • Detection: UV at 245 nm.

    • Quantification: Use a standard curve prepared with known concentrations of monosaccharide standards (fucose, galactose, mannose, xylose, glucose, etc.) that have undergone the same hydrolysis and derivatization process.

Troubleshooting Logic for Contaminant Removal

This diagram illustrates the decision-making process for identifying and removing common contaminants from this compound extracts.

Contaminant_Troubleshooting Start Crude this compound Extract Analysis Check_Uronic_Acid High Uronic Acid Content? Start->Check_Uronic_Acid Alginate_Contamination Potential Alginate Contamination Check_Uronic_Acid->Alginate_Contamination Yes Check_Protein Protein Contamination? (e.g., Bradford Assay) Check_Uronic_Acid->Check_Protein No Remove_Alginate Precipitate with CaCl2 or Acidify to pH < pKa Alginate_Contamination->Remove_Alginate Remove_Alginate->Check_Protein Protein_Present Protein Detected Check_Protein->Protein_Present Yes Final_Purification Final Purification by Anion-Exchange/Size-Exclusion Chromatography Check_Protein->Final_Purification No Remove_Protein Enzymatic Digestion (Protease) or Precipitation Protein_Present->Remove_Protein Remove_Protein->Final_Purification

Caption: A troubleshooting flowchart for the systematic removal of common contaminants in this compound extracts.

References

Fucoidan Bioactivity Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the biological activity of fucoidan through chemical modification. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical modifications used to enhance this compound's bioactivity?

A1: The two most common chemical modifications to enhance this compound's bioactivity are depolymerization and sulfation. Depolymerization reduces the molecular weight of this compound, which can improve its solubility and bioavailability.[1] Sulfation increases the sulfate (B86663) content of this compound, which has been shown to be crucial for many of its biological activities.[2]

Q2: How does molecular weight affect this compound's bioactivity?

A2: The molecular weight of this compound is a critical factor influencing its biological effects. Lower molecular weight fucoidans often exhibit enhanced antioxidant and anti-inflammatory activities.[3][4] However, the optimal molecular weight can vary depending on the specific bioactivity being investigated. For example, some studies suggest that a molecular weight range of 20-30 kDa is critical for anti-angiogenic activity.[4]

Q3: Why is the degree of sulfation important for this compound's bioactivity?

A3: The sulfate groups on the this compound backbone are key to its biological functions. A higher degree of sulfation is often correlated with increased anticoagulant, antiviral, and anticancer activities.[2][5] The position of the sulfate groups also plays a significant role in determining the specific bioactivity.[2]

Q4: Can chemical modifications negatively impact this compound's structure and activity?

A4: Yes, harsh chemical modification conditions can lead to the degradation of the this compound structure and a loss of bioactivity. For instance, excessive acid hydrolysis can remove essential sulfate groups, while overly aggressive sulfation can alter the native structure and reduce its efficacy.[6][7] It is crucial to use controlled and optimized modification protocols.

Q5: What are the signs of this compound degradation during storage?

A5: Signs of this compound degradation include a decrease in the viscosity of a solution, a change in color or odor, and a loss of biological activity in your experiments. To confirm degradation, you can perform analytical tests such as High-Performance Gel Permeation Chromatography (HPGPC) to determine molecular weight changes and measure the sulfate and fucose content.[8]

Troubleshooting Guides

Issue 1: Low Yield of Chemically Modified this compound
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure proper dissolution of this compound before adding modifying reagents. - Optimize the molar ratio of the modifying reagent to this compound.[9] - Extend the reaction time or increase the reaction temperature within a validated range.
Loss during precipitation - Use a higher volume of ethanol (B145695) or isopropanol (B130326) for precipitation. - Perform precipitation at a lower temperature (e.g., 4°C) for an extended period (e.g., overnight).
Loss during dialysis - Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to prevent the loss of low molecular weight fractions. - Ensure the dialysis tubing is properly sealed.
Issue 2: Inconsistent Bioactivity Results
Possible Cause Troubleshooting Steps
Variability in this compound source - The bioactivity of this compound can vary depending on the seaweed species, harvest location, and season.[4] - Use this compound from the same batch for a series of experiments to ensure consistency.
Degradation of this compound sample - Store this compound as a lyophilized powder in a cool, dark, and dry place.[8] - Avoid repeated freeze-thaw cycles of this compound solutions by preparing single-use aliquots.[8]
Assay-specific issues - For antioxidant assays like DPPH, ensure the reagent is fresh and protected from light.[10] - In cell-based assays, ensure consistent cell passage numbers and seeding densities. - For anti-inflammatory assays using LPS, verify the potency of the LPS batch.
Issue 3: Difficulty in Characterizing Modified this compound
Possible Cause Troubleshooting Steps
Inaccurate molecular weight determination - Use appropriate standards for calibration in size-exclusion chromatography. - Be aware that modifications can affect the hydrodynamic volume, potentially leading to inaccurate estimations.
Interference in sulfate content measurement - Ensure complete hydrolysis of the this compound sample before sulfate analysis.[11] - Use a reliable method like the barium chloride-gelatin method for quantification.[9]
Complex NMR spectra - The heterogeneous nature of this compound can lead to complex NMR spectra. - Compare spectra with well-characterized this compound standards. - Consider using 2D NMR techniques for better structural elucidation.

Data Presentation

Table 1: Impact of Chemical Modification on this compound Properties and Antioxidant Activity

Modification Method Starting Material (Source) Molecular Weight (kDa) Sulfate Content (%) DPPH Radical Scavenging Activity (IC50 µg/mL) Reference
Native this compoundSargassum filipendula-23.5>1000[9]
SulfonationSargassum filipendula-26.5850[9]
Native this compound (F>30K)Undaria pinnatifida26231.7-[5]
OversulfationUndaria pinnatifida-41.2-[5]
Native this compound (F5-30K)Undaria pinnatifida5.635.5-[5]
OversulfationUndaria pinnatifida-56.8-[5]
Crude this compoundSargassum sp.--341.44[12]
Crude this compoundTurbinaria sp.--312.01[12]

Table 2: Effect of Depolymerization on this compound's Anticancer Activity

This compound Fraction Source Molecular Weight (kDa) Cell Line Anticancer Activity (% inhibition at 1 mg/mL) Reference
Native (F>30K)Undaria pinnatifida262Colon (HT-29)20.6 - 35.8[5]
Native (F5-30K)Undaria pinnatifida5.6Colon (HT-29)37.3 - 68.0[5]
F1Sargassum hemiphyllum32.9Liver (HepG2)Higher than F2[13]
F2Sargassum hemiphyllum562.4Liver (HepG2)Lower than F1[13]
DF1 (degraded F1)Sargassum hemiphyllum14.9Liver (HepG2)Higher than F1[13]
DF2 (degraded F2)Sargassum hemiphyllum21.3Liver (HepG2)Higher than F2[13]

Experimental Protocols

Protocol 1: Sulfation of this compound

This protocol describes the sulfation of this compound using a sulfur trioxide-pyridine complex.

Materials:

  • Crude this compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sulfur trioxide-pyridine complex

  • Ethanol (75%)

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Suspend crude this compound in dry DMSO (e.g., 10 mg/mL).

  • Stir the suspension at 60°C for 30 minutes to ensure complete dissolution.

  • Add the sulfur trioxide-pyridine complex to the this compound solution. The molar ratio of the complex to the this compound repeating unit can be varied (e.g., 2:1, 3:1, 4:1) to achieve different degrees of sulfation.[9]

  • Continue stirring at 60°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the sulfonated this compound by adding 3 volumes of 75% ethanol and incubate at 4°C for 24 hours.

  • Centrifuge the mixture to collect the precipitate.

  • Wash the precipitate three times with distilled water.

  • Redissolve the precipitate in a minimal amount of distilled water and neutralize the solution with 1 M NaOH.

  • Dialyze the solution against tap water for 48 hours and then against distilled water for 24 hours, changing the water frequently.

  • Lyophilize the dialyzed solution to obtain the dried sulfonated this compound.

Protocol 2: Depolymerization of this compound by Mild Acid Hydrolysis

This protocol outlines the depolymerization of this compound using mild acid hydrolysis to obtain lower molecular weight fractions.[7][14]

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 0.01 M

  • Sodium hydroxide (NaOH) for neutralization

  • Dialysis tubing with various MWCOs

  • Lyophilizer

Procedure:

  • Dissolve this compound in the mild acid solution (e.g., 0.01 M HCl) to a desired concentration (e.g., 10 mg/mL).

  • Heat the solution in a boiling water bath for a specific duration (e.g., 15, 30, 60 minutes). The hydrolysis time will determine the extent of depolymerization.[6]

  • Stop the reaction by placing the container in an ice bath.

  • Neutralize the solution with NaOH.

  • To separate different molecular weight fractions, perform sequential dialysis using membranes with decreasing MWCOs.

  • Lyophilize the fractions to obtain dried, depolymerized this compound.

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.[10]

Materials:

  • This compound samples

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Keep the solution in the dark.

  • Prepare a series of dilutions of your this compound samples in a suitable solvent (e.g., water).

  • In a 96-well plate, add a specific volume of each this compound dilution.

  • Add the DPPH solution to each well.

  • For the control, add the solvent without this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualization

experimental_workflow cluster_modification Chemical Modification cluster_characterization Characterization cluster_bioactivity Bioactivity Assays native_this compound Native this compound depolymerization Depolymerization (e.g., Acid Hydrolysis) native_this compound->depolymerization sulfation Sulfation (e.g., SO3-Pyridine) native_this compound->sulfation modified_this compound Modified this compound depolymerization->modified_this compound sulfation->modified_this compound mw_analysis Molecular Weight Analysis (HPGPC) modified_this compound->mw_analysis sulfate_analysis Sulfate Content Analysis modified_this compound->sulfate_analysis structural_analysis Structural Analysis (NMR, FT-IR) modified_this compound->structural_analysis antioxidant Antioxidant Assays (DPPH, FRAP) modified_this compound->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) modified_this compound->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) modified_this compound->anticancer

Caption: Experimental workflow for improving this compound bioactivity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound dr4 DR4 Activation This compound->dr4 ros ROS Generation This compound->ros caspase8 Caspase-8 Activation dr4->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax_bcl2 ↑ Bax / ↓ Bcl-2 ros->bax_bcl2 mito Mitochondrial Dysfunction bax_bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis signaling pathways.

troubleshooting_logic start Inconsistent Bioactivity Results check_this compound Check this compound Integrity start->check_this compound check_assay Review Assay Protocol start->check_assay degraded Degradation Suspected check_this compound->degraded Yes source_variability Source Variability check_this compound->source_variability No reagent_issue Reagent/Cell Issues check_assay->reagent_issue Yes protocol_error Procedural Error check_assay->protocol_error No solution1 Use Fresh Sample/ Aliquot Properly degraded->solution1 solution2 Standardize this compound Source/Batch source_variability->solution2 solution3 Validate Reagents/ Cell Culture reagent_issue->solution3 solution4 Strict Protocol Adherence protocol_error->solution4

References

Navigating the Complexities of Fucoidan: A Technical Guide to Standardization for Reproducible Research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for the standardization of fucoidan preparations. Ensuring the consistency and characterization of this compound is paramount for achieving reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound preparation yielding inconsistent results in biological assays?

A1: Inconsistent results are a common challenge due to the inherent heterogeneity of this compound. The structure, molecular weight, purity, and composition of this compound can vary significantly based on several factors:

  • Source Material: The species of brown seaweed, its geographical origin, and even the season of harvest can dramatically alter the this compound's properties.[1][2][3]

  • Extraction and Purification Methods: Different extraction techniques (e.g., hot water, acid-based) and purification steps will yield this compound with varying characteristics.[1][2][4] The presence of co-extracted impurities such as alginates, polyphenols, and proteins can also interfere with biological assays.[5][6]

To mitigate this, it is crucial to thoroughly characterize each batch of this compound and use a consistent source and extraction method.

Q2: What are the critical quality attributes of this compound that I should analyze for standardization?

A2: For reproducible research, the following parameters of your this compound preparation should be determined and documented:

  • Molecular Weight (Mw): The molecular weight of this compound is known to influence its biological activity.[1][7]

  • Sulfate (B86663) Content: The degree of sulfation is a key determinant of this compound's bioactivity.[2][3][6]

  • Fucose Content: As the primary monosaccharide, the fucose content is a measure of the this compound's main structural component.

  • Monosaccharide Composition: Besides fucose, other monosaccharides like galactose, mannose, xylose, and uronic acids can be present and influence activity.[2][3][8]

  • Purity: The absence of contaminants like proteins, polyphenols, and alginates is essential for accurate biological assessment.[5][6]

Q3: How can I remove common impurities from my this compound extract?

A3:

  • Alginates: Alginate can be removed by precipitation with calcium chloride (CaCl2). The addition of CaCl2 to a this compound solution will cause the alginate to precipitate, which can then be separated by centrifugation.[5]

  • Polyphenols: Polyphenols can be removed by treating the extract with polyvinylpyrrolidone (B124986) (PVPP) or through specific chromatographic techniques.

  • Proteins: Proteins can be removed using enzymatic digestion (e.g., with proteases) followed by dialysis, or by using specific protein precipitation methods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound Inefficient extraction method.Optimize extraction parameters such as temperature, time, and solvent. Consider using enzyme-assisted extraction for higher yields.
Inappropriate seaweed species or harvest time.Source seaweed from a reputable supplier and ensure consistency in species and harvest season.
High variability between batches Inconsistent raw material or extraction protocol.Standardize the source of seaweed and strictly adhere to the same extraction and purification protocol for every batch.[1][7]
Interference in colorimetric assays Presence of polyphenols or other pigments.Purify the this compound extract to remove interfering substances. Use analytical methods that are less prone to interference, such as HPLC for monosaccharide analysis.[5]
Unexpected biological activity Presence of bioactive contaminants (e.g., endotoxins, laminaran).Ensure the purification process effectively removes all potential contaminants. Test for endotoxins using a Limulus Amebocyte Lysate (LAL) assay.[5]
Poor solubility of this compound High molecular weight or aggregation.Prepare solutions in appropriate buffers and consider gentle heating or sonication to aid dissolution. For cell culture, dissolve in DMSO before diluting in media.[9]

Quantitative Data on this compound Variability

The following tables summarize the reported variations in key parameters of this compound from different sources and extraction methods. This data highlights the necessity of in-house characterization.

Table 1: Variation in this compound Composition by Seaweed Species

Seaweed Species Molecular Weight (kDa) Sulfate Content (%) Fucose Content (%) Other Monosaccharides Present
Fucus vesiculosus20 - 2007 - 1335 - 45Galactose, Xylose, Mannose
Undaria pinnatifida10 - 50020 - 3520 - 40Galactose, Glucose
Sargassum spp.50 - 10008 - 2025 - 50Galactose, Mannose, Xylose, Uronic Acid
Laminaria japonica10 - 15025 - 3530 - 60Galactose, Mannose

Note: The values presented are approximate ranges compiled from various studies and can vary further based on specific conditions.

Table 2: Influence of Extraction Method on this compound Characteristics

Extraction Method Typical Molecular Weight Typical Sulfate Content Advantages Disadvantages
Hot Water Extraction HighModerateSimple, inexpensiveCan lead to thermal degradation, lower yield
Acid Extraction LowerPotentially higherHigher yieldRisk of hydrolysis and loss of sulfate groups
Enzyme-Assisted Extraction VariablePreservedHigher yield, less degradationMore expensive, requires optimization

Experimental Protocols

Protocol 1: Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

Objective: To determine the average molecular weight and molecular weight distribution of a this compound sample.

Methodology:

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G4000SWxl), a refractive index (RI) detector, and a multi-angle light scattering (MALS) detector.

  • Mobile Phase: Prepare a mobile phase of 0.1 M sodium nitrate (B79036) (NaNO3) with 0.02% sodium azide (B81097) (NaN3). Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a series of dextran (B179266) standards of known molecular weights (e.g., 10, 40, 70, 150, 670 kDa) at a concentration of 1 mg/mL in the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatography: Inject the standards and the sample into the SEC system. Run the analysis at a flow rate of 0.5 mL/min.

  • Data Analysis: Use the data from the dextran standards to create a calibration curve of log(Molecular Weight) versus elution volume. Determine the molecular weight of the this compound sample by comparing its elution volume to the calibration curve. The MALS detector will provide a direct measurement of the molecular weight distribution.

Protocol 2: Determination of Sulfate Content by Barium Chloride-Gelatin Turbidimetric Method

Objective: To quantify the sulfate content of a this compound sample.

Methodology:

  • Reagent Preparation:

    • Barium Chloride-Gelatin Reagent: Dissolve 0.5 g of gelatin in 100 mL of hot water. Add 0.5 g of barium chloride and dissolve completely. Let the solution stand overnight at 4°C and then bring to room temperature before use.

    • Trichloroacetic Acid (TCA) Solution: Prepare a 4% (w/v) TCA solution in water.

    • Sulfate Standard: Prepare a stock solution of potassium sulfate (K2SO4) at 1 mg/mL. Create a series of standards ranging from 10 to 100 µg/mL.

  • Sample Hydrolysis:

    • Accurately weigh 5-10 mg of the this compound sample and place it in a glass tube.

    • Add 1 mL of 1 M hydrochloric acid (HCl).

    • Seal the tube and heat at 100°C for 2 hours to hydrolyze the this compound and release the sulfate groups.

    • Cool the tube and neutralize the solution with 1 M sodium hydroxide (B78521) (NaOH).

  • Assay:

    • To 0.2 mL of the hydrolyzed sample or standard in a test tube, add 3.8 mL of the 4% TCA solution.

    • Add 1 mL of the barium chloride-gelatin reagent and mix well.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 500 nm using a spectrophotometer.

  • Calculation: Create a standard curve using the absorbance values of the potassium sulfate standards. Determine the sulfate concentration in the sample from the standard curve and express it as a percentage of the initial dry weight of the this compound.

Protocol 3: Determination of Monosaccharide Composition by HPLC

Objective: To identify and quantify the monosaccharide composition of a this compound sample.

Methodology:

  • Sample Hydrolysis:

    • Accurately weigh 5-10 mg of the this compound sample into a screw-cap tube.

    • Add 2 mL of 2 M trifluoroacetic acid (TFA).

    • Heat at 121°C for 2 hours.

    • Cool the tube and evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the hydrolyzed sample in 1 mL of deionized water.

  • Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

    • To 100 µL of the hydrolyzed sample or monosaccharide standards (fucose, galactose, mannose, xylose, glucose, etc.), add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.

    • Incubate at 70°C for 30 minutes.

    • Cool to room temperature and neutralize with 100 µL of 0.3 M HCl.

    • Extract the PMP-derivatized monosaccharides with 1 mL of chloroform (B151607). Centrifuge and discard the aqueous (upper) layer. Repeat the extraction twice.

    • Evaporate the chloroform and re-dissolve the residue in 200 µL of the HPLC mobile phase.

  • HPLC Analysis:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase is typically a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH 6.7).

    • Detect the PMP-derivatized monosaccharides at 245 nm.

  • Quantification: Identify and quantify the monosaccharides in the sample by comparing their retention times and peak areas to those of the known standards.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. It can also modulate key signaling cascades like PI3K/Akt and MAPK/ERK to promote cell death.

Fucoidan_Apoptosis_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K This compound->PI3K DeathReceptor Death Receptor (e.g., DR4) This compound->DeathReceptor Activates Receptor->PI3K Inhibits Ras Ras Receptor->Ras JNK JNK Receptor->JNK Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Bax Bax (Pro-apoptotic) pERK->Bax Activates pJNK p-JNK (Active) JNK->pJNK pJNK->Bax Activates Bcl2->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor->Caspase8 Activates

Caption: this compound-induced apoptosis pathways.

This compound Anti-inflammatory Signaling Pathway

This compound exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

Fucoidan_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes NFkB_IkB->NFkB IκBα degradation This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for this compound Standardization and Biological Testing

This workflow outlines the logical steps from receiving a crude this compound extract to performing biological assays with a characterized and standardized preparation.

Fucoidan_Standardization_Workflow Start Crude this compound Extract Purification Purification (Removal of Alginates, Polyphenols, Proteins) Start->Purification Characterization Physicochemical Characterization Purification->Characterization MW_Analysis Molecular Weight (SEC-MALS) Characterization->MW_Analysis Sulfate_Analysis Sulfate Content Characterization->Sulfate_Analysis Mono_Analysis Monosaccharide Composition Characterization->Mono_Analysis Purity_Analysis Purity Assessment Characterization->Purity_Analysis Standardized_this compound Standardized this compound Preparation MW_Analysis->Standardized_this compound Sulfate_Analysis->Standardized_this compound Mono_Analysis->Standardized_this compound Purity_Analysis->Standardized_this compound Biological_Assay Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) Standardized_this compound->Biological_Assay Results Reproducible Results Biological_Assay->Results

Caption: this compound standardization workflow.

References

Factors affecting fucoidan biological activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Fucoidan in Cell Culture: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and practical protocols for using this compound in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: I am not observing any biological effect after treating my cells with this compound. What are the possible reasons?

A1: A lack of response can be attributed to several factors related to the this compound itself, the experimental setup, or the cell line used. Consider the following troubleshooting steps:

  • This compound Characteristics: The biological activity of this compound is not universal; it is highly dependent on its structural properties.[1][2][3][4][5][6][7] Key factors include:

    • Source Species: Fucoidans from different brown algae species (e.g., Fucus vesiculosus, Undaria pinnatifida, Saccharina japonica) have distinct structures and, consequently, different biological activities.[4][6][8][9][10]

    • Molecular Weight (MW): Both high and low molecular weight fucoidans have demonstrated bioactivity, but the optimal size can be application-specific.[1][11][12][13] For instance, some studies suggest that lower molecular weight fractions have greater anticancer activities.[11][12]

    • Degree and Position of Sulfation: The sulfate (B86663) content and where the sulfate groups are attached to the fucose backbone are critical for bioactivity.[1][9][10][11][13] Higher sulfation is often linked to greater activity.[11][14]

    • Purity: Contaminants such as polyphenols or endotoxins (lipopolysaccharides, LPS) can interfere with experiments. Endotoxins, in particular, can elicit strong inflammatory or cytotoxic responses in immune cells, masking the true effect of this compound.[15][16]

  • Experimental Conditions:

    • Concentration: The effective concentration of this compound can vary by several orders of magnitude (from µg/mL to mg/mL) depending on the cell line and the specific assay.[14][17] It is crucial to perform a dose-response study with a wide range of concentrations (e.g., 10, 50, 100, 200, 400 µg/mL).[8][17][18][19]

    • Incubation Time: The duration of treatment is critical. Effects may not be visible at early time points. Typical incubation times range from 24 to 72 hours.[8][17]

    • Storage and Handling: this compound is sensitive to temperature, pH, and light.[20] Improper storage can lead to degradation and loss of activity. It is best stored as a lyophilized powder in a cool, dark, and dry place.[20][21] Stock solutions should be sterile-filtered, aliquoted, and stored at -20°C to avoid repeated freeze-thaw cycles.[8][20]

  • Cell Line Specificity:

    • Variable Response: Not all cell lines respond to this compound in the same way. The effect can be highly cell-type specific.[8][17][22] For example, this compound may show selective cytotoxicity towards cancer cells while having minimal effect on normal cell lines.[8][18]

    • Receptor Expression: The cellular uptake and mechanism of action of this compound can depend on the presence of specific cell surface receptors, such as scavenger receptors.[9]

Q2: My this compound powder won't dissolve properly. What should I do?

A2: this compound is a water-soluble polysaccharide, but high molecular weight fractions can be challenging to dissolve.[1]

  • Use a sterile solvent like phosphate-buffered saline (PBS) or serum-free cell culture medium.[8]

  • Vortex the solution thoroughly.[8]

  • If it still doesn't dissolve, gentle warming (e.g., 37°C) can help.[8]

  • Always pass the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates before adding it to your cell cultures.[8]

Q3: I'm seeing unexpected cytotoxicity or cell activation, even in my control cell lines. What could be the cause?

A3: This is a classic sign of contamination, most likely with endotoxin (B1171834) (LPS).

  • Source of Contamination: Crude this compound extracts can co-purify endotoxins from the algal source.

  • Impact: Even at very low concentrations, endotoxins can trigger potent immune responses in cells like macrophages or certain cancer cell lines, leading to confounding results.[15][16]

  • Solution: Use high-purity, low-endotoxin this compound for cell culture experiments. If you suspect contamination, test your this compound stock solution using a Limulus Amebocyte Lysate (LAL) assay.

Q4: Can I use this compound in media containing serum?

A4: Yes, but be aware of potential interactions. This compound is known to interact with various proteins, including those found in fetal bovine serum (FBS).[23][24] This interaction could potentially sequester the this compound or alter its effective concentration and bioactivity. For some experiments, particularly those studying cell migration, using a serum-free or low-serum medium is recommended to minimize confounding effects from cell proliferation.[8]

Data Tables

Table 1: Influence of this compound Physicochemical Properties on Biological Activity

PropertyInfluence on Biological ActivityKey ConsiderationsReferences
Source Species The monosaccharide composition and backbone structure (e.g., α-(1→3) vs. alternating α-(1→3)/α-(1→4) linkages) vary significantly between species, leading to different activities.Fucus vesiculosus and Undaria pinnatifida are common sources with well-documented anti-cancer and anti-inflammatory effects.[4][6][9]
Molecular Weight (MW) Activity is MW-dependent, but the relationship is complex. Lower MW fucoidans (<30 kDa) are often reported to have higher anti-cancer and anti-angiogenic activity.Harsh extraction methods can degrade MW and reduce activity. Mild hydrolysis may enhance activity.[11][12][13][14]
Sulfate Content (%) Higher sulfate content generally correlates with increased biological activity (anticoagulant, antiviral, anti-cancer).The position of sulfate groups (e.g., at C-2, C-4) is also critical for specific protein interactions.[1][10][11][13]
Monosaccharide Composition While L-fucose is the primary component, the presence of other sugars like galactose, mannose, and uronic acid can modulate activity.Uronic acid-containing fucoidans may be more effective in activating dendritic cell responses.[1][2][25]

Table 2: Effective this compound Concentrations in Various In Vitro Cancer Cell Line Assays

Cell LineAssay TypeEffective Concentration (µg/mL)Incubation TimeOutcomeReference
MCF-7 (Breast Cancer)Cytotoxicity (MTT)115.21 (IC50)24 hoursDecreased cell viability[18]
A549 (Lung Cancer)Cytotoxicity (MTT)396.46 (IC50)24 hoursDecreased cell viability[18]
HepG2 (Liver Cancer)Cytotoxicity (MTT)40-71% viability at 50-200 µg/mL48 hoursConcentration-dependent decrease in viability[26]
HCT-116 (Colon Cancer)Cell Migration250 - 50024 hoursInhibition of migration by up to 30%[27]
PC-3 (Prostate Cancer)Apoptosis InductionDose-dependent (µg/mL)Not specifiedInduced intrinsic and extrinsic apoptosis pathways[25][28]
HL-60 (Leukemia)Cell Viability>10024 hoursNo significant inhibition observed[17]

Note: IC50 values and effective concentrations can vary significantly based on the specific this compound batch and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of high-purity, lyophilized this compound powder.

  • Dissolution: Reconstitute the powder in sterile, endotoxin-free PBS or serum-free cell culture medium to create a concentrated stock solution (e.g., 10-20 mg/mL).[8]

  • Solubilization: Vortex thoroughly to dissolve the powder. If necessary, gently warm the solution at 37°C for 10-15 minutes to aid dissolution.[8]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[8]

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[8][20]

  • Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in your complete cell culture medium.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[8]

  • Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0 to 400 µg/mL).[8] Include an "untreated" or "vehicle" control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to mix.[8]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.

Visual Guides & Diagrams

Fucoidan_Troubleshooting_Workflow Troubleshooting Flowchart for this compound Experiments start Start: No biological effect observed check_char Step 1: Verify this compound Characteristics start->check_char check_source Is the source species/ MW/sulfation appropriate for the expected activity? check_char->check_source check_purity Step 2: Check for Contaminants check_source->check_purity Yes solution_char Solution: Source a different, well- characterized this compound. check_source->solution_char No check_lps Is endotoxin (LPS) contamination possible? check_purity->check_lps check_exp Step 3: Review Experimental Conditions check_lps->check_exp No solution_lps Solution: Use low-endotoxin this compound. Perform LAL assay. check_lps->solution_lps Yes check_conc Was a broad dose-response (concentration & time) performed? check_exp->check_conc check_storage Was the this compound stock prepared and stored correctly? check_conc->check_storage Yes solution_exp Solution: Optimize concentration and incubation time. check_conc->solution_exp No check_cell Step 4: Consider Cell Line check_storage->check_cell Yes solution_storage Solution: Prepare fresh stock solution following proper protocol. check_storage->solution_storage No check_responsive Is the cell line known to be responsive? check_cell->check_responsive solution_cell Solution: Use a positive control cell line or test a different model. check_responsive->solution_cell No success Problem Resolved check_responsive->success Yes solution_char->success solution_lps->success solution_exp->success solution_storage->success solution_cell->success

Caption: A step-by-step flowchart to diagnose issues in this compound cell culture experiments.

Fucoidan_Preparation_Workflow Workflow for this compound Stock Solution Preparation start Start: Lyophilized this compound Powder weigh 1. Weigh Powder in Sterile Hood start->weigh dissolve 2. Dissolve in Sterile PBS or Serum-Free Medium (e.g., 10 mg/mL) weigh->dissolve solubilize 3. Vortex & Gentle Warming (if necessary) dissolve->solubilize sterilize 4. Sterile Filter (0.22 µm Syringe Filter) solubilize->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C aliquot->store end End: Ready-to-use Stock store->end

Caption: Standard protocol for preparing sterile this compound stock solutions for cell culture.

Fucoidan_Signaling_Pathway Simplified this compound-Induced Apoptosis Pathway This compound This compound receptor Cell Surface Receptor (e.g., Scavenger Receptor) This compound->receptor Binds pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt Activates mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk Activates bcl2 Regulate Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) pi3k_akt->bcl2 Inhibits mapk->bcl2 Modulates caspase8 Caspase-8 Activation (Extrinsic Pathway) mapk->caspase8 caspase9 Caspase-9 Activation (Intrinsic Pathway) bcl2->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Influence of seaweed source on fucoidan extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fucoidan Extraction from Seaweed

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data related to the extraction of this compound from various seaweed sources.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during this compound extraction, providing insights and solutions in a user-friendly question-and-answer format.

Q1: Why is my this compound yield unexpectedly low?

A1: Low this compound yield is a frequent issue that can be attributed to several factors related to the seaweed source and the extraction process itself.

  • Seaweed Species and Quality: The this compound content varies significantly among different species of brown seaweed.[1][2][3] Factors such as the geographical location of the harvest, season, and the maturity of the seaweed can drastically affect polysaccharide content.[1][4] For instance, harvesting at the right time can increase yields by up to 2.6 times.[1]

  • Extraction Method: Traditional hot water and acid extractions can be inefficient.[5] Harsh conditions, such as high acid concentrations or excessively high temperatures, can lead to the degradation of this compound molecules, reducing the overall yield.[1][6]

  • Pre-treatment: Improper or skipped pre-treatment steps to remove interfering compounds like lipids, pigments, and polyphenols can hinder the efficiency of the extraction process.[1]

  • Precipitation Step: Inefficient precipitation, often done with ethanol (B145695), can lead to loss of this compound. The final concentration of ethanol and the precipitation temperature are critical parameters to control.

Q2: My this compound extract is highly viscous and difficult to handle. How can I reduce the viscosity?

A2: High viscosity in the crude extract is almost always due to co-extraction of alginates, another major polysaccharide in brown seaweed.[1][5][6]

  • Alginate Precipitation: The most common and effective method to remove alginates is to precipitate them as insoluble calcium salts.[1][6][7] This is typically achieved by adding calcium chloride (CaCl₂) to the extract, followed by centrifugation or filtration to remove the precipitated calcium alginate.[1][7][8]

  • Acidic Extraction: Using an acidic extraction method (e.g., with dilute HCl) can help minimize alginate co-extraction, as alginate is converted into its insoluble alginic acid form under acidic conditions.[7]

Q3: The final this compound powder has a dark brown color. What causes this and how can I fix it?

A3: A dark coloration in the final product is typically due to the presence of polyphenolic compounds and pigments that are co-extracted with the this compound.[1][9]

  • Solvent Pre-treatment: Before the main extraction, wash the dried seaweed powder with solvents like ethanol, methanol, or acetone.[1][6] This step effectively removes pigments (like chlorophylls) and a significant portion of polyphenols.[1][6]

  • Formaldehyde Treatment: While effective at removing phenols by polymerization, this method should be used with caution as it can sometimes interact with polysaccharides and decrease the final this compound yield.[6]

  • Activated Charcoal: Treatment of the this compound solution with activated charcoal can also help to adsorb pigments and polyphenols, leading to a lighter-colored product.

Q4: How can I confirm the purity of my this compound extract and identify contaminants?

A4: Assessing the purity of your extract is crucial. The main contaminants to look for are other polysaccharides (alginate, laminarin), proteins, and polyphenols.[1][6]

  • Compositional Analysis: Use colorimetric assays to quantify the fucose, sulfate (B86663), and uronic acid content. High uronic acid content is a strong indicator of alginate contamination.[1]

  • FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool to identify the characteristic functional groups of this compound, such as the sulfate ester groups (peaks around 1230 cm⁻¹) and glycosidic linkages.

  • Chromatography: Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of your extract and identify the presence of other polysaccharide contaminants.[10] Anion-exchange chromatography is another effective method for purification.[6]

Q5: Which extraction method should I choose for the highest yield and purity?

A5: The optimal extraction method depends on your specific research goals, available equipment, and the seaweed species.

  • Conventional Methods: Hot water and dilute acid extractions are simple and low-cost but can suffer from low yields and product degradation due to harsh conditions.[1][11]

  • Enzyme-Assisted Extraction (EAE): This method uses enzymes like cellulase (B1617823) or alginate lyase to break down the seaweed cell wall under mild conditions, preserving the this compound structure and often resulting in higher bioactivity.[10] However, the cost of enzymes can be a drawback.[10]

  • Ultrasound-Assisted Extraction (UAE): UAE uses cavitation to disrupt cell walls, which can significantly shorten extraction times and improve yields.[5][10] It can be used alone or in combination with enzymes.[5]

  • Microwave-Assisted Extraction (MAE): MAE provides rapid heating, reducing extraction time and solvent consumption.[12]

Section 2: Data Presentation and Comparative Tables

Quantitative data is summarized here to facilitate comparison between different seaweed sources and extraction methodologies.

Table 1: Influence of Seaweed Species and Extraction Method on this compound Yield

Seaweed SpeciesExtraction MethodKey ParametersThis compound Yield (% dry weight)Reference
Padina tetrastromaticaWater ExtractionNot specified9.46 ± 0.18[13]
Turbinaria ornataWater ExtractionNot specified5.83 ± 0.07[13]
Sargassum wightiiWater ExtractionNot specified3.28 ± 0.04[13]
Padina tetrastromaticaAcid ExtractionNot specified1.63[13]
Sargassum sp.Alkaline Extraction65°C, 3 hours3.81 ± 0.73[14]
Sargassum sp.Acid (HCl) Extraction85°C, 5 hours0.13 ± 0.05[14]
Ecklonia maximaUltrasound-Assisted58.75°C, 88.75 W·cm⁻², pH 67.9[5]
Sargassum hystrix0.1 N HClRoom Temp, 24 hours2.46 ± 0.30[15]
Sargassum hystrix2% CaCl₂85°C, 4 hours0.68 ± 0.34[15]
Sargassum hystrix85% EthanolRoom Temp, 12 hours1.18 ± 0.15[15]

Table 2: Qualitative Comparison of Common this compound Extraction Techniques

MethodPrincipleAdvantagesDisadvantages
Hot Water Extraction Uses hot water (60-100°C) to break down cell walls and dissolve polysaccharides.[1]Simple, low-cost, and scalable.[10]Can cause thermal degradation of this compound; non-selective, leading to high impurity levels.[1][11]
Dilute Acid Extraction Uses dilute acid (e.g., HCl at pH 3-5) to hydrolyze cell wall components, enhancing release.[1]Can improve yield compared to water; helps precipitate alginates as alginic acid.[7]Risk of degrading this compound structure (desulfation); requires neutralization.[1][6]
Enzyme-Assisted (EAE) Specific enzymes (e.g., cellulases, carbohydrases) digest the cell wall matrix to release this compound.[10]Highly specific, gentle process that preserves this compound's bioactivity; high purity.[10][11]Enzymes can be expensive; process can be slower.[10]
Ultrasound-Assisted (UAE) High-intensity sound waves create cavitation bubbles that disrupt cell walls, enhancing mass transfer.[5]Reduces extraction time and temperature; can significantly increase yield.[10]Specialized equipment required; risk of polymer degradation if not controlled.[10]
Microwave-Assisted (MAE) Microwave energy directly heats the solvent and sample, causing rapid cell rupture.Very fast; reduces solvent consumption; can improve yield.[12]Requires specialized microwave equipment; potential for localized overheating.

Section 3: Detailed Experimental Protocols

The following are generalized protocols for common this compound extraction methods. Researchers should optimize parameters based on their specific seaweed species and experimental goals.

Protocol 1: Standard Hot Water Extraction with Alginate Removal

1. Pre-treatment (Depigmentation and Defatting): a. Weigh 100 g of dried, milled seaweed powder. b. Suspend the powder in 1 L of 85% ethanol. c. Stir the mixture for 12 hours at room temperature. d. Filter the mixture and discard the ethanol supernatant (which contains pigments and lipids). e. Air-dry the seaweed residue completely.

2. Extraction: a. Add the 1 L of deionized water to the dried seaweed residue (solid-to-liquid ratio of 1:10 w/v). b. Adjust the pH to 6.0-7.0. c. Heat the mixture to 70°C and maintain it with constant stirring for 3-4 hours. d. Cool the mixture to room temperature and centrifuge at 8,000 x g for 20 minutes to separate the solid residue. Collect the supernatant.

3. Alginate Precipitation: a. To the collected supernatant, slowly add 2% (w/v) calcium chloride (CaCl₂) solution while stirring. b. Continue stirring for 1 hour to allow for the complete precipitation of calcium alginate. c. Centrifuge at 8,000 x g for 20 minutes to pellet the alginate. Collect the supernatant containing the crude this compound.[8]

4. This compound Precipitation and Drying: a. Add 3 volumes of 95% ethanol to the supernatant (final ethanol concentration ~70%).[10] b. Allow the mixture to stand at 4°C overnight to precipitate the this compound. c. Collect the precipitate by centrifugation at 8,000 x g for 20 minutes. d. Wash the pellet twice with 85% ethanol to remove residual salts. e. Freeze-dry (lyophilize) the purified pellet to obtain crude this compound powder.

Protocol 2: Dilute Acid Extraction

1. Pre-treatment: a. Follow the same pre-treatment steps (1a-1e) as in Protocol 1.

2. Extraction: a. Suspend the pre-treated seaweed powder in deionized water (1:20 w/v). b. Adjust the pH to 2.0-3.0 using 0.1 M HCl. c. Heat the mixture to 60-70°C and maintain with constant stirring for 2-3 hours.[6] d. Cool the mixture and centrifuge at 8,000 x g for 20 minutes. Collect the acidic supernatant. The solid pellet contains alginic acid and can be discarded or used for alginate extraction.

3. Neutralization and Precipitation: a. Neutralize the collected supernatant to pH 7.0 using 1 M NaOH. b. Add 3 volumes of 95% ethanol and allow to precipitate at 4°C overnight. c. Collect the precipitate by centrifugation, wash with ethanol, and freeze-dry as described in Protocol 1 (steps 4c-4e).

Section 4: Visual Diagrams (Workflows and Logic)

The following diagrams illustrate key experimental workflows and logical relationships in this compound extraction.

Fucoidan_Extraction_Workflow raw_seaweed Dried & Milled Brown Seaweed pretreatment Pre-treatment (Ethanol Wash) raw_seaweed->pretreatment extraction Extraction (e.g., Hot Water, Acid, UAE) pretreatment->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant1 Crude Extract (this compound + Alginate) centrifuge1->supernatant1 Collect Supernatant residue1 Seaweed Debris (Discard) centrifuge1->residue1 Discard Pellet alginate_removal Alginate Removal (CaCl2 Precipitation) supernatant1->alginate_removal centrifuge2 Centrifugation alginate_removal->centrifuge2 supernatant2 This compound Solution centrifuge2->supernatant2 Collect Supernatant residue2 Calcium Alginate (Discard) centrifuge2->residue2 Discard Pellet fucoidan_precip This compound Precipitation (Ethanol Addition) supernatant2->fucoidan_precip purification Washing & Drying (Lyophilization) fucoidan_precip->purification final_product Purified this compound purification->final_product

Caption: General workflow for this compound extraction and purification.

Caption: Troubleshooting logic for common this compound extraction issues.

Caption: Key factors influencing this compound extraction efficiency and purity.

References

Technical Support Center: Endotoxin Reduction in Fucoidan Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing endotoxin (B1171834) contamination in fucoidan samples.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern for this compound research?

A1: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2] They are potent pyrogens, meaning they can induce fever and inflammatory responses if introduced into the bloodstream.[1][3] For this compound samples intended for in vivo studies or as pharmaceutical ingredients, minimizing endotoxin levels is critical to ensure safety and to avoid interference with the bioactivity of this compound itself, as this compound is known to have immunomodulatory effects.[4][5][6][7]

Q2: What are the common sources of endotoxin contamination in this compound samples?

A2: Endotoxin contamination can be introduced at various stages of this compound extraction and purification. Common sources include:

  • Raw Materials: The seaweed itself can have a natural bacterial load.

  • Water: Water used during extraction and purification, if not pyrogen-free, is a major source of contamination.

  • Reagents and Equipment: Non-sterile reagents, glassware, and plasticware can introduce endotoxins.[8]

  • Handling: Improper handling and a non-sterile laboratory environment can lead to contamination.[9]

Q3: How can I detect and quantify endotoxin levels in my this compound sample?

A3: The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[2][10] This assay is based on the clotting reaction of the blood lysate from the horseshoe crab (Limulus polyphemus) in the presence of endotoxins.[2][10] There are three main types of LAL tests:

  • Gel-clot: A qualitative method that determines if endotoxin levels are above a certain threshold.[11]

  • Turbidimetric: A quantitative method that measures the increase in turbidity as the lysate clots.[2]

  • Chromogenic: A quantitative method that measures a color change produced by an enzyme-linked reaction.[2][11]

It is important to validate the LAL test for your specific this compound sample, as high concentrations of this compound might interfere with the assay, leading to inaccurate results.[10]

Q4: What are the acceptable limits for endotoxin in this compound samples for preclinical and clinical use?

A4: Endotoxin limits are typically expressed in Endotoxin Units (EU) per milligram of product or per milliliter of solution. The acceptable limit depends on the intended application and the route of administration. For parenteral drugs, the United States Pharmacopeia (USP) and the FDA provide guidelines. For investigational drugs, these limits are often determined on a case-by-case basis, considering the dosage and route of administration.[12]

Troubleshooting Guides

Issue 1: High Endotoxin Levels in Purified this compound

Possible Causes:

  • Inefficient removal method for the type of this compound.

  • Re-contamination after purification.

  • Inaccurate endotoxin testing.

Troubleshooting Steps:

  • Review Your Purification Method:

    • For Polyanionic Polysaccharides: Since both this compound and endotoxins are negatively charged, simple ion-exchange chromatography might be challenging.[13] Consider methods that do not rely solely on charge.

    • Method Suitability: Ensure the chosen method is suitable for polysaccharides. Methods developed for proteins may not be as effective.[13]

  • Optimize the Chosen Method:

    • Two-Phase Extraction (Triton X-114): Ensure the correct concentration of Triton X-114 and appropriate temperature cycling for efficient phase separation.

    • Affinity Chromatography (Polymyxin B): Check the binding capacity and flow rate of the column. Regenerate or replace the column if necessary.

    • Alcohol Fractionation: This method precipitates molecules based on their solubility. Incremental addition of alcohol can selectively precipitate endotoxins.[3][14][15] The optimal alcohol concentration and salt (e.g., CaCl2) addition needs to be determined empirically.[3][14]

  • Prevent Re-contamination:

    • Use certified endotoxin-free labware and reagents.[8][9]

    • Work in a laminar flow hood to minimize airborne contamination.

    • Handle samples with care, using proper aseptic techniques.

  • Validate Endotoxin Assay:

    • Perform a spike and recovery experiment to ensure your this compound sample is not inhibiting or enhancing the LAL assay.[2]

    • If inhibition is observed, you may need to dilute your sample or use a different endotoxin detection method.

Issue 2: Significant Loss of this compound During Endotoxin Removal

Possible Causes:

  • Co-precipitation of this compound with endotoxins.

  • Non-specific binding of this compound to the chromatography resin.

  • Degradation of this compound during the removal process.

Troubleshooting Steps:

  • Modify Alcohol Fractionation:

    • Carefully titrate the alcohol concentration. A slight excess can lead to significant this compound loss.[3][14]

    • Analyze the precipitate to quantify the amount of co-precipitated this compound.

  • Adjust Chromatography Conditions:

    • Affinity Chromatography: If using a polymyxin (B74138) B column, try adjusting the buffer composition (e.g., pH, salt concentration) to minimize non-specific binding of this compound.

    • Size-Exclusion Chromatography: This can be a milder method, but resolution between this compound and endotoxin aggregates might be a challenge.

  • Evaluate Milder Removal Methods:

    • Consider methods like two-phase extraction which are generally less harsh than precipitation methods.

Experimental Protocols & Data

Method 1: Two-Phase Extraction with Triton X-114

This method utilizes the property of the non-ionic detergent Triton X-114 to separate from the aqueous phase at temperatures above its cloud point, taking the endotoxins with it into the detergent-rich phase.

Protocol:

  • Dissolve the this compound sample in pyrogen-free water to a concentration of 1-5 mg/mL.

  • Add Triton X-114 to a final concentration of 1% (v/v).

  • Stir the solution at 4°C for 1 hour to ensure complete mixing and binding of endotoxin to the detergent.

  • Incubate the solution at 37°C for 10-15 minutes to induce phase separation. The solution will become cloudy.

  • Centrifuge at 10,000 x g for 15 minutes at 37°C.

  • Carefully collect the upper aqueous phase containing the purified this compound. The lower, detergent-rich phase contains the endotoxins.

  • To remove residual Triton X-114, perform a second extraction by adding a fresh, pre-warmed aqueous buffer to the detergent phase, vortexing, and repeating the centrifugation. Combine the aqueous phases.

  • Repeat the process 2-3 times for optimal endotoxin removal.

  • Dialyze the final aqueous phase against pyrogen-free water to remove any remaining detergent.

Workflow for Two-Phase Extraction

Two_Phase_Extraction cluster_prep Sample Preparation cluster_extraction Extraction Cycle cluster_purification Final Purification Fucoidan_Sample This compound Sample in Pyrogen-Free Water Add_Triton Add Triton X-114 (1%) Fucoidan_Sample->Add_Triton Incubate_4C Incubate at 4°C Add_Triton->Incubate_4C Incubate_37C Incubate at 37°C (Phase Separation) Incubate_4C->Incubate_37C Centrifuge Centrifuge at 37°C Incubate_37C->Centrifuge Separate_Phases Separate Aqueous and Detergent Phases Centrifuge->Separate_Phases Repeat_Cycle Repeat Cycle 2-3x Separate_Phases->Repeat_Cycle Aqueous Phase Dialysis Dialysis Repeat_Cycle->Dialysis Purified_this compound Endotoxin-Reduced This compound Dialysis->Purified_this compound

Caption: Workflow of endotoxin removal using Triton X-114 two-phase extraction.

Method 2: Affinity Chromatography with Polymyxin B

Polymyxin B is a cyclic peptide antibiotic that specifically binds to the lipid A portion of endotoxins.

Protocol:

  • Equilibrate a polymyxin B affinity column with a pyrogen-free buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Dissolve the this compound sample in the equilibration buffer.

  • Load the sample onto the column at a low flow rate to allow for efficient binding of endotoxins.

  • Collect the flow-through fraction, which contains the this compound.

  • Wash the column with several column volumes of the equilibration buffer to elute any remaining this compound.

  • Pool the flow-through and wash fractions.

  • Regenerate the column according to the manufacturer's instructions (e.g., with a high salt buffer or a solution containing a detergent).

  • Concentrate and buffer-exchange the purified this compound sample as needed.

Workflow for Affinity Chromatography

Affinity_Chromatography cluster_setup Column Preparation cluster_loading Sample Processing cluster_elution Washing and Regeneration Equilibrate Equilibrate Polymyxin B Column Load_Sample Load this compound Sample Equilibrate->Load_Sample Collect_FT Collect Flow-Through (Contains this compound) Load_Sample->Collect_FT Wash_Column Wash Column Collect_FT->Wash_Column Pool_Fractions Pool this compound Fractions Wash_Column->Pool_Fractions Regenerate Regenerate Column Wash_Column->Regenerate Final_Product Endotoxin-Reduced This compound Pool_Fractions->Final_Product Method_Selection Start Start: High Endotoxin This compound Sample Purity_Req High Purity Required? Start->Purity_Req Yield_Req High Yield Critical? Purity_Req->Yield_Req No Affinity Affinity Chromatography Purity_Req->Affinity Yes Two_Phase Two-Phase Extraction Yield_Req->Two_Phase Yes Alcohol_Frac Alcohol Fractionation Yield_Req->Alcohol_Frac No End End: Purified this compound Affinity->End Two_Phase->End Alcohol_Frac->End

References

Technical Support Center: Enhancing Fucoidan Stability in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fucoidan-based pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in pharmaceutical formulations?

A1: this compound is a complex sulfated polysaccharide derived from brown seaweeds. Its wide range of biological activities, including anti-inflammatory, anticoagulant, antiviral, and anticancer effects, makes it a promising candidate for pharmaceutical applications.[1] However, this compound's complex structure is susceptible to degradation, which can lead to a loss of these therapeutic properties. The primary stability concerns are depolymerization (reduction in molecular weight) and desulfation (loss of sulfate (B86663) groups), as both are critical for its bioactivity.[2]

Q2: What are the primary factors that affect the stability of this compound in a solution?

A2: The main factors influencing this compound stability are:

  • pH: this compound is most stable in a pH range of 5.8 to 9.5.[3] Acidic conditions (pH below 5.8) can lead to the hydrolysis of glycosidic bonds, resulting in a reduction in molecular weight.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, leading to a decrease in its molecular weight.[1][2]

  • Oxidation: The presence of oxidizing agents can cause the breakdown of the polysaccharide chain.

  • Enzymatic Degradation: Certain enzymes, known as fucoidanases, can specifically break down the structure of this compound.

Q3: How can I enhance the stability of my this compound formulation?

A3: Several strategies can be employed to improve the stability of this compound formulations:

  • pH Control: Maintaining the pH of the formulation within the stable range of 5.8 to 9.5 is crucial.[3]

  • Temperature Control: Storing this compound solutions at lower temperatures can slow down degradation. For long-term storage, lyophilized (freeze-dried) powder is recommended.

  • Use of Antioxidants: Incorporating antioxidants can protect this compound from oxidative degradation. For instance, conjugating this compound with gallic acid has been shown to enhance its thermal stability and antioxidant capacity.[4][5][6][7][8]

  • Polymer Conjugation: Forming nanoparticles with cationic polymers like chitosan (B1678972) can improve stability. This compound-chitosan nanoparticles have shown good stability in phosphate-buffered saline at a pH range of 6.0-7.4 for over 25 days.[9][10][11][12]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of viscosity in the this compound solution over time. Depolymerization (reduction in molecular weight) due to acidic pH or high temperature.1. Verify the pH of your solution and adjust it to be within the 5.8-9.5 range.[3]2. Assess the storage temperature and consider refrigeration or freezing for long-term storage.3. Analyze the molecular weight of your this compound sample using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to confirm degradation.
Reduced biological activity of the this compound formulation. Degradation of the this compound structure, including loss of sulfate groups or a decrease in molecular weight.1. Perform a forced degradation study to understand the degradation profile of your formulation.2. Analyze the sulfate content of your this compound sample.3. Consider adding antioxidants or forming a complex with a stabilizing polymer like chitosan.[4][5][6][7][8][9][10][11][12]
Precipitation or instability when mixing this compound with other excipients. Electrostatic interactions between the negatively charged this compound and positively charged excipients.1. Review the chemical properties of all excipients in your formulation.2. Consider that interactions with cationic polymers like chitosan can be used to form stable nanoparticles, but uncontrolled precipitation may occur.[9][10][11][12]3. Adjust the pH to modulate the charge of the interacting molecules.

Data on this compound Stability

Table 1: Effect of Extraction Temperature on this compound Properties from Sargassum hystrix

Extraction Temperature (°C)Yield (%)Total Sugar (%)Sulfate Content (%)Antioxidant Activity (IC50, ppm)
501.18 ± 0.1538.05 ± 15.587.54 ± 1.911249.81
702.94 ± 1.0652.06 ± 8.1127.80 ± 3.592200.32
902.16 ± 0.4945.16 ± 5.2319.16 ± 1.871818.93

Data adapted from a study on the impact of temperature on this compound extraction and antioxidant activity.[13]

Table 2: Stability of this compound-Chitosan Nanoparticles

Chitosan/Fucoidan Ratio (w/w)pHParticle Size (nm)Zeta Potential (mV)Stability Note
1:17.4Swelled and discomposed-Unstable
3:16.0 - 7.4~250+35 to +45Stable for over 25 days
5:16.0 - 7.4230 - 250+40 to +50Stable for over 25 days

Data compiled from studies on the formulation and stability of this compound-chitosan nanoparticles.[9][10][11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study on a this compound formulation, based on ICH guidelines.[14][15][16][17][18]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in purified water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity UV-Vis light source

  • Temperature-controlled oven and water bath

  • pH meter

  • Analytical instrumentation (e.g., HPLC-SEC-MALS)

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of this compound solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of this compound solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of this compound solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the this compound solution in an oven at 70°C for 48 hours.

  • Photodegradation:

    • Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analysis:

  • For each condition, analyze the stressed sample along with an unstressed control.

  • Use a stability-indicating method, such as SEC-MALS, to detect changes in molecular weight and the formation of degradation products.

Protocol 2: Molecular Weight Determination by HPLC-SEC-MALS

This protocol provides a general procedure for determining the molecular weight distribution of this compound.

Objective: To measure the absolute molecular weight and size of this compound molecules in solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and degasser.

  • Size-Exclusion Chromatography (SEC) column suitable for polysaccharides (e.g., OHpak SB-806M HQ).

  • Multi-Angle Light Scattering (MALS) detector.

  • Refractive Index (RI) detector.

Procedure:

  • Mobile Phase Preparation:

    • Prepare an appropriate mobile phase, typically an aqueous buffer such as 0.1 M sodium nitrate (B79036) with 0.02% sodium azide.

    • Filter the mobile phase through a 0.22 µm filter and degas thoroughly.

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on both MALS and RI detectors.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of 1-2 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Acquisition:

    • Inject the prepared sample onto the equilibrated SEC-MALS system.

    • Collect data from both the MALS and RI detectors.

  • Data Analysis:

    • Use the software provided with the MALS detector to perform the analysis.

    • The software will use the light scattering and refractive index data to calculate the absolute molecular weight at each elution volume, providing the molecular weight distribution of the this compound sample.

Visualizations

Fucoidan_Degradation_Pathways cluster_stress Stress Factors This compound Native this compound (High Molecular Weight, Sulfated) Depolymerization Depolymerization (Reduced Molecular Weight) This compound->Depolymerization Glycosidic Bond Cleavage Desulfation Desulfation (Loss of Sulfate Groups) This compound->Desulfation Sulfate Ester Hydrolysis Loss_Activity Loss of Biological Activity Depolymerization->Loss_Activity Desulfation->Loss_Activity Acid Acidic pH (< 5.8) Acid->Depolymerization Acid->Desulfation Heat High Temperature Heat->Depolymerization Oxidation Oxidative Stress Oxidation->Depolymerization Stability_Workflow start Start: this compound Formulation stress Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->stress analysis Stability-Indicating Analysis (e.g., HPLC-SEC-MALS) stress->analysis data Evaluate Degradation Profile (Molecular Weight, Purity, Sulfate Content) analysis->data decision Is Stability Acceptable? data->decision reformulate Reformulate (Adjust pH, Add Stabilizers) decision->reformulate No end End: Stable Formulation Achieved decision->end Yes reformulate->stress

References

Validation & Comparative

A Comparative Analysis of Fucoidan from Diverse Seaweed Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of fucoidan derived from various seaweed species, tailored for researchers, scientists, and drug development professionals. It delves into the extraction methodologies, chemical composition, and biological activities of this compound, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a complex sulfated polysaccharide found in the cell walls of brown seaweeds.[1][2] Its structure primarily consists of L-fucose and sulfate (B86663) ester groups, but can also include other monosaccharides such as galactose, mannose, xylose, and uronic acid.[1][2] The specific composition and structure of this compound vary significantly depending on the seaweed species, geographical location, and extraction method employed.[3] These structural variations directly influence the diverse biological activities of this compound, which include antioxidant, anti-inflammatory, and anticancer properties.[1][4]

Comparative Analysis of this compound Characteristics

The properties of this compound are intrinsically linked to its species of origin. This section provides a comparative overview of the chemical composition and biological activities of this compound from several common brown seaweed species.

Chemical Composition

The monosaccharide composition, fucose content, and sulfate content are critical determinants of this compound's bioactivity. The following table summarizes these key chemical characteristics for this compound extracted from different seaweed species.

Seaweed SpeciesFucose Content (%)Sulfate Content (%)Other Monosaccharides PresentReference
Fucus vesiculosus4426Galactose, Xylose[5]
Sargassum elegansLower than F. vesiculosus9.7Mannose, Galactose, Glucose[6]
Ecklonia sp.Lower than F. vesiculosus7-8Glucose, Galactose, Mannose[6]
Dictyota dichotoma21.38.33Glucose, Galactose, Glucuronic acid, Mannose, Xylose[7]
Undaria pinnatifidaVariesVariesGalactose, Mannose, Xylose, Rhamnose, Glucose[5]
Biological Activities

The diverse chemical structures of fucoidans translate into a wide spectrum of biological activities. This section compares the antioxidant, anti-inflammatory, and anticancer effects of this compound from different species.

Antioxidant Activity:

The antioxidant capacity of this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Fucoidans from Fucus vesiculosus have demonstrated strong DPPH radical scavenging activity.[8] Similarly, crude this compound extracts from Turbinaria sp. and Sargassum sp. have shown significant antioxidant potential.[9]

Seaweed SpeciesAntioxidant Activity (IC50 µg/mL) - DPPH AssayReference
Fucus vesiculosus (FV1 and FV3)50[8]
Sargassum sp. (Batch I)>100 (73.33% scavenging at 100 µg/mL)[10]
Sargassum sp. (Batch II)>100 (69.30% scavenging at 100 µg/mL)[10]

Anti-inflammatory Activity:

The anti-inflammatory effects of this compound can be assessed by its ability to inhibit protein denaturation. A study comparing fucoidans from five different brown seaweeds found that a purified fraction from Fucus vesiculosus (FV2) exhibited the most promising activity, with an IC50 of 0.20 mg/mL, which was more potent than the standard drug diclofenac (B195802) sodium (IC50 = 0.37 mg/mL).[8] This activity showed a strong correlation with fucose and a moderate correlation with sulfate content.[8]

Seaweed SpeciesAnti-inflammatory Activity (IC50 mg/mL) - Protein Denaturation AssayReference
Fucus vesiculosus (FV2)0.20[8]
Saccharina japonica>0.75[8]
Fucus distichus>0.75[8]
Fucus serratus>0.75[8]
Ascophyllum nodosum>0.75[8]

Anticancer Activity:

This compound has been shown to exert cytotoxic effects on various cancer cell lines. For instance, this compound from Ecklonia sp. and Sargassum elegans inhibited the migration and long-term colony formation of HCT116 colorectal cancer cells.[6][11] The anticancer effects of this compound are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways.[12]

Seaweed SpeciesCancer Cell LineObserved EffectReference
Ecklonia sp.HCT116 (Colorectal)Inhibition of migration and colony formation[6][11]
Sargassum elegansHCT116 (Colorectal)Inhibition of migration and colony formation[6][11]
Fucus vesiculosusHT-29 (Colon)Inhibition of migration[11]
Padina boryanaDLD-1, HCT116 (Colorectal)Inhibition of colony formation[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in this guide.

This compound Extraction and Purification

This protocol describes a general method for the extraction and purification of this compound from brown seaweed.

Fucoidan_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification seaweed Dried Seaweed Powder mix Mix with Hot Water (60-90°C) seaweed->mix stir Stir for several hours mix->stir filter1 Filter to remove solid residue stir->filter1 Crude Extract precipitate Add Ethanol (B145695) to precipitate this compound filter1->precipitate filter2 Filter to collect this compound precipitate precipitate->filter2 dry Dry the precipitate (Freeze-drying) filter2->dry Purified this compound Purified this compound dry->Purified this compound Final Product

Caption: Workflow for this compound Extraction and Purification.

Protocol:

  • Preparation: Wash fresh seaweed to remove impurities and dry it thoroughly. Mill the dried seaweed into a fine powder.

  • Extraction: Mix the seaweed powder with hot water (typically at a ratio of 1:20 to 1:50 w/v) and heat at 60-90°C for 1-4 hours with constant stirring.[8]

  • Filtration: After extraction, centrifuge the mixture to remove the solid seaweed residue. Collect the supernatant, which contains the crude this compound extract.

  • Precipitation: Add ethanol to the supernatant (typically to a final concentration of 70-80%) and leave it overnight at 4°C to precipitate the this compound.

  • Collection and Drying: Centrifuge the mixture to collect the precipitated this compound. Wash the precipitate with ethanol and then dry it, preferably by freeze-drying, to obtain the purified this compound powder.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

Protocol:

  • Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the this compound sample in a suitable solvent (e.g., water or methanol).

  • Reaction: In a 96-well plate or test tubes, mix the this compound solution with the DPPH solution. A typical ratio is 1:1 (v/v).[13]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.

Inhibition of Protein Denaturation Assay (Anti-inflammatory Activity)

This in vitro assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit heat-induced protein denaturation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the this compound sample at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).[3] Adjust the pH to be slightly acidic.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[3]

  • Heat Denaturation: Heat the mixture at 70°C for 5 minutes to induce protein denaturation.[3]

  • Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.[3]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100 where Abs_control is the absorbance of the control (BSA solution without this compound) and Abs_sample is the absorbance of the sample.

MTT Assay (Anticancer Cytotoxicity)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways Modulated by this compound

This compound's anticancer activity is attributed to its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK pathways are two of the most important signaling cascades targeted by this compound.[12]

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_outcomes Cellular Outcomes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Angiogenesis Promotes This compound This compound This compound->PI3K Inhibits This compound->Ras Inhibits Fucoidan_effect_apoptosis Fucoidan_effect_proliferation Fucoidan_effect_angiogenesis Fucoidan_effect_apoptosis->Apoptosis Induces Fucoidan_effect_proliferation->Proliferation Inhibits Fucoidan_effect_angiogenesis->Angiogenesis Inhibits

Caption: this compound's Modulation of PI3K/Akt and MAPK Pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth.[12] this compound has been shown to inhibit the activation of PI3K and its downstream effector Akt, leading to the induction of apoptosis and suppression of tumor growth.[12] The MAPK pathway, which includes ERK, is also involved in cell proliferation and survival.[12] this compound can suppress the activation of the MAPK pathway, further contributing to its anticancer effects.

Conclusion

This compound from different seaweed species exhibits a remarkable diversity in its chemical structure and biological activities. This guide highlights the importance of considering the species of origin when investigating the therapeutic potential of this compound. The provided data and protocols serve as a valuable resource for researchers to design and conduct further studies aimed at harnessing the full potential of this promising marine biopolymer in drug development.

References

Validating the Anti-inflammatory Activity of Fucoidan Fractions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of various fucoidan fractions, offering supporting experimental data and detailed methodologies. Fucoidans, complex sulfated polysaccharides derived from brown seaweeds, have demonstrated significant potential in modulating inflammatory responses. Their bioactivity, however, is intrinsically linked to their structural characteristics, including molecular weight and sulfate (B86663) content. This document aims to objectively compare the performance of different this compound fractions, providing a valuable resource for researchers in the field of inflammation and drug discovery.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound fractions are commonly evaluated by their ability to inhibit key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. The following tables summarize the quantitative data from various studies, comparing the efficacy of different this compound fractions in inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.

This compound Source & FractionConcentration (µg/mL)NO Inhibition (%)IC50 (µg/mL)Reference
Chnoospora minima (Purified Fraction F2,4)--27.82 ± 0.88[1]
Fucus vesiculosus125~25-[2]
Undaria pinnatifida (Low Molecular Weight)100Significant-[3]

Table 1: Comparative Efficacy of this compound Fractions on NO Inhibition. Lower IC50 values indicate higher potency.

Inhibition of Prostaglandin E2 (PGE2) Production

Prostaglandin E2 is a principal mediator of inflammation, synthesized by the enzyme cyclooxygenase-2 (COX-2).

This compound Source & FractionConcentration (µg/mL)PGE2 Inhibition (%)IC50 (µg/mL)Reference
Fucus vesiculosus--4.3[4]
Undaria pinnatifida50Significant-[3]
Sargassum fusiforme100Significant-[5]

Table 2: Comparative Efficacy of this compound Fractions on PGE2 Inhibition. Lower IC50 values indicate higher potency.

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory response.

| this compound Source & Fraction | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Macrocystis pyrifera (5-30 kDa fraction) | 10-200 | Dose-dependent | Dose-dependent | Dose-dependent |[6] | | Undaria pinnatifida (UPF) | 10-200 | Dose-dependent | - | 10-25 |[6] | | Fucus vesiculosus (FVF) | 10-200 | Dose-dependent | Dose-dependent | - |[6] | | Sargassum horneri (High Molecular Weight) | 100 | Significant | Significant | - |[7] | | Sargassum hemiphyllum (Low Molecular Weight) | 100 | Significant | - | Significant |[7] | | Cystoseira crinita | 25 | Significant | No significant change | Significant |[8] |

Table 3: Comparative Efficacy of this compound Fractions on Pro-inflammatory Cytokine Production.

Key Signaling Pathways in this compound's Anti-inflammatory Action

This compound fractions exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes This compound This compound This compound->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 Nucleus Nucleus AP1->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes This compound This compound This compound->MAPKs inhibits phosphorylation

Caption: MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes are commonly used.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound fractions for 1-2 hours before stimulation with an inflammatory agent, typically 1 µg/mL of lipopolysaccharide (LPS), for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Collect cell culture supernatants.

    • Use commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the cell culture supernatants and standards to the wells.

      • Incubating to allow the analyte to bind to the capture antibody.

      • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength.

    • Calculate the concentrations of the analytes based on the standard curve.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture RAW 264.7 or THP-1 Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Fucoidan_Pretreatment Pre-treat with this compound Fractions Seeding->Fucoidan_Pretreatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Fucoidan_Pretreatment->LPS_Stimulation Incubate Incubate for 24 hours LPS_Stimulation->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant NO_Assay NO Assay (Griess) Collect_Supernatant->NO_Assay PGE2_Assay PGE2 Assay (ELISA) Collect_Supernatant->PGE2_Assay Cytokine_Assay Cytokine Assay (ELISA) Collect_Supernatant->Cytokine_Assay

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

The presented data indicates that the anti-inflammatory activity of this compound is significantly influenced by its molecular weight and potentially its sulfate content. Lower molecular weight fractions, such as the 5-30 kDa fraction from Macrocystis pyrifera, appear to be highly effective inhibitors of pro-inflammatory cytokine production.[6] The mechanism of action is largely attributed to the downregulation of the NF-κB and MAPK signaling pathways. This comparative guide provides a foundational resource for researchers to select and evaluate this compound fractions for their potential therapeutic applications in inflammatory diseases. Further research is warranted to elucidate the precise structure-activity relationships and to validate these in vitro findings in preclinical and clinical settings.

References

High vs. Low Molecular Weight Fucoidan: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of fucoidan based on its molecular weight is critical for harnessing its therapeutic potential. This guide provides an objective comparison of high molecular weight (HMW) and low molecular weight (LMW) this compound, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a sulfated polysaccharide extracted from brown seaweeds, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and antiviral activities.[1][2] The biological effects of this compound are intrinsically linked to its structural characteristics, most notably its molecular weight.[3] Generally, LMW this compound, often a result of the depolymerization of HMW this compound, is reported to exhibit enhanced bioavailability and, in many cases, superior bioactivity.[1][4]

Comparative Analysis of Bioactivities

The efficacy of this compound is often dependent on its molecular size, with LMW variants demonstrating enhanced activity in several key therapeutic areas.

Anticancer Activity

LMW this compound has consistently shown more potent anticancer effects compared to its HMW counterpart. Studies have demonstrated that LMW this compound exhibits greater cytotoxicity towards various cancer cell lines, including breast, stomach, and liver cancer cells.[5] For instance, at a concentration of 2 mg/mL, LMW this compound displayed significantly higher cytotoxicity (up to 66%) against MCF-7 human breast cancer cells compared to HMW this compound (42%).[5] This enhanced activity is attributed to the ability of LMW this compound to more effectively induce apoptosis and cell cycle arrest.[6][7] In some cases, hydrolyzed this compound with a molecular weight of 490 kDa showed a significant increase in anticancer activity (75.9%) compared to its native form (37.6%).[8][9]

BioactivityThis compound TypeCell LineConcentrationEffectReference
CytotoxicityHMW this compoundMCF-7 (Breast Cancer)2 mg/mL42% cytotoxicity[5]
CytotoxicityLMW this compoundMCF-7 (Breast Cancer)2 mg/mLUp to 66% cytotoxicity[5]
CytotoxicityHMW this compoundAGS (Stomach Cancer)Not specified35% cytotoxicity[5]
CytotoxicityLMW this compoundAGS (Stomach Cancer)Not specifiedUp to 47% cytotoxicity[5]
CytotoxicityHMW this compoundHepG-2 (Liver Cancer)Not specified35% cytotoxicity[5]
CytotoxicityLMW this compoundHepG-2 (Liver Cancer)Not specifiedUp to 57% cytotoxicity[5]
Tumor Growth InhibitionThis compound (Fucus evanescens)Lewis Lung Carcinoma (in vivo)25 mg/kg33% inhibition[6][9]
Antimetastatic ActivityThis compound (Fucus evanescens)Lewis Lung Carcinoma (in vivo)25 mg/kg29% reduction[6][9]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also influenced by its molecular weight, with LMW fractions often showing superior activity at lower concentrations.[10] LMW this compound has been shown to effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11][12] This is achieved through the inhibition of key signaling pathways like NF-κB and MAPK.[11][12] For example, LMW this compound from Sargassum siliquastrum dose-dependently decreased intracellular reactive oxygen species and the expression of iNOS and COX-2 in RAW 264.7 macrophages.[11]

BioactivityThis compound TypeModelKey FindingsReference
Inhibition of Pro-inflammatory MediatorsLMW this compound (Sargassum siliquastrum)LPS-stimulated RAW 264.7 macrophagesDose-dependent reduction of NO, PGE2, iNOS, COX-2, and intracellular ROS.[11]
Inhibition of Pro-inflammatory CytokinesLMW this compoundLPS-stimulated RAW 264.7 macrophagesDownregulation of NLRP3, ASC, caspase-1, IL-18, and IL-1β protein expression.[11]
Anti-inflammatory EffectHMW this compound (Saccharina longicruris)FibroblastsReduced fibroblast proliferation.[12]
Anti-inflammatory EffectLMW this compound (<10 kDa)FibroblastsNo effect on fibroblast cell growth.[12]
Anticoagulant Activity

The anticoagulant activity of this compound is a complex trait influenced by both molecular weight and sulfate (B86663) content. While HMW fucoidans are known to possess anticoagulant properties, LMW fucoidans have also demonstrated potent antithrombotic and anticoagulant effects.[13] A low molecular weight this compound (8 kDa) derived from chemical degradation of a high molecular weight fraction exhibited significant venous antithrombotic activity in rabbits, comparable to the low-molecular-weight heparin, dalteparin.[13][14] This LMW this compound was shown to decrease ex vivo thrombin generation.[13][14] Another study on a degraded this compound with a molecular weight of approximately 20,000 Da revealed potent antithrombin activity by potentiating heparin cofactor II.[15] However, it showed significantly less anti-factor IIa activity mediated by antithrombin III compared to heparin and no anti-factor Xa activity.[15]

BioactivityThis compound TypeMolecular WeightKey FindingsReference
Antithrombotic ActivityLMW this compound8 kDaDose-related venous antithrombotic activity (ED80 of ~20 mg/kg).[13][14]
Anticoagulant ActivityDegraded this compound~20,000 DaPotent antithrombin activity via heparin cofactor II potentiation.
Anti-factor IIa ActivityDegraded this compound~20,000 Da30 times less potent than heparin (mediated by antithrombin III).[15]
Anti-factor Xa ActivityDegraded this compound~20,000 DaNo activity detected.[15]
Antiviral Activity

Both HMW and LMW fucoidans have demonstrated significant antiviral activity, primarily by inhibiting the attachment and penetration of viruses into host cells.[16][17] In a study comparing native this compound from Fucus evanescens with its HMW and LMW enzymatic fractions against the Amur virus, both fractions showed higher anti-adsorption activity (Selective Index > 110) than the native this compound (SI ~70).[16][17][18] The LMW fraction also exhibited a greater virucidal effect.[16][17] It is suggested that sulfated polysaccharides with a lower molecular weight and a high degree of sulfation generally possess greater antiviral activity.[19]

BioactivityThis compound TypeVirusMetricValueReference
Anti-adsorption ActivityNative this compound (Fucus evanescens)Amur virus (AMRV)Selective Index (SI)~70[16][17][18]
Anti-adsorption ActivityHMW Fraction (Fucus evanescens)Amur virus (AMRV)Selective Index (SI)> 110[16][17][18]
Anti-adsorption ActivityLMW Fraction (Fucus evanescens)Amur virus (AMRV)Selective Index (SI)> 110[16][17][18]
Inhibition of PenetrationNative, HMW, and LMW this compoundAmur virus (AMRV)Selective Index (SI)~67[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A375 human melanoma cells) in 96-well plates at a desired density and incubate overnight to allow for attachment.[1]

  • Treatment: Treat the cells with various concentrations of HMW or LMW this compound for a specified period (e.g., 24, 48 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.[1]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).[1]

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated Bcl-2, PTEN, AKT) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Antithrombotic Activity Model (Rabbit)
  • Animal Model: Use healthy rabbits of a specific weight range.

  • Anesthesia and Catheterization: Anesthetize the rabbits and insert a catheter into the jugular vein for blood sampling.

  • This compound Administration: Administer LMW this compound or a control substance (e.g., dalteparin) subcutaneously at various doses.[13][14]

  • Thrombus Induction: Induce thrombosis by a standardized method, such as the Wessler model, which involves stasis and hypercoagulability.

  • Thrombus Evaluation: After a set period, isolate the thrombosed vein segment and weigh the formed thrombus.

  • Blood Coagulation Tests: Collect blood samples at different time points to perform coagulation tests such as activated partial thromboplastin (B12709170) time (APTT) and thrombin clotting time (TCT).[13][14]

  • Thrombin Generation Assay: Measure ex vivo thrombin generation in plasma samples to assess the overall coagulation potential.[13][14]

Signaling Pathways and Mechanisms of Action

The differential bioactivities of HMW and LMW this compound can be attributed to their distinct interactions with cellular signaling pathways.

LMW this compound has been shown to exert its anti-melanoma effects by modulating the PTEN/AKT pathway and reducing the phosphorylation of the anti-apoptotic protein Bcl-2.[1]

PTEN_AKT_Pathway LMW_this compound LMW this compound PTEN PTEN LMW_this compound->PTEN Activates Bcl2_p p-Bcl-2 (Inactive) LMW_this compound->Bcl2_p Reduces phosphorylation AKT_p p-AKT (Active) PTEN->AKT_p Inhibits dephosphorylation Bcl2 Bcl-2 (Anti-apoptotic) AKT_p->Bcl2 Phosphorylates Cell_Proliferation Cell Proliferation AKT_p->Cell_Proliferation Promotes AKT AKT Apoptosis Apoptosis Bcl2_p->Apoptosis Promotes Bcl2->Apoptosis

Caption: LMW this compound's Anticancer Mechanism.

In the context of inflammation, LMW this compound inhibits the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This leads to a reduction in the expression of pro-inflammatory enzymes and cytokines.[11]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_MAPK NF-κB & MAPK Pathways TLR4->NFkB_MAPK LMW_this compound LMW this compound LMW_this compound->NFkB_MAPK Inhibits Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_MAPK->Pro_inflammatory Induces Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: LMW this compound's Anti-inflammatory Action.

The antiviral activity of this compound, particularly its ability to block viral entry, is a critical first line of defense. Both HMW and LMW fucoidans can interfere with the initial stages of viral infection.

Antiviral_Workflow cluster_inhibition Inhibition Points Virus Virus Particle Binding Binding & Attachment Virus->Binding Host_Cell Host Cell Receptor Host_Cell->Binding This compound HMW/LMW this compound This compound->Binding Inhibits Penetration Penetration & Entry This compound->Penetration Inhibits Binding->Penetration Infection_Blocked Infection Blocked Replication Viral Replication Penetration->Replication

Caption: this compound's Antiviral Mechanism.

References

A Comparative Analysis of Fucoidan's Immunomodulatory Properties Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucoidan, a complex sulfated polysaccharide derived from brown seaweeds, has garnered significant attention for its diverse bioactive properties, particularly its ability to modulate the immune system.[1][2] Its potential as a therapeutic agent and vaccine adjuvant is an active area of research.[3][4] However, the immunomodulatory effects of this compound are not uniform and are significantly influenced by its structural characteristics, which vary depending on the seaweed species of origin, geographical location, and extraction methods used.[5][6] This guide provides a cross-species comparison of the immunomodulatory properties of this compound, supported by experimental data, to aid researchers in selecting the appropriate this compound for their specific applications.

Cross-Species Comparison of Immunomodulatory Activity

The biological activity of this compound is intrinsically linked to its chemical composition, including its molecular weight, sulfate (B86663) content, and the proportion of monosaccharides like fucose, galactose, and uronic acid.[3][7] These structural differences lead to varied immunological responses across different species and cell types.

A comparative study analyzing fucoidans from four different brown algae—Ascophyllum nodosum, Macrocystis pyrifera, Undaria pinnatifida, and Fucus vesiculosus—revealed significant differences in their ability to activate immune cells.[3][4] this compound from M. pyrifera demonstrated the most potent immunostimulatory effects on human neutrophils and mouse Natural Killer (NK) cells, dendritic cells (DCs), and T cells.[3][4]

Effects on Innate Immunity

The innate immune system is the body's first line of defense, and this compound has been shown to activate several of its key components.

  • Macrophages: this compound can stimulate macrophages, key players in the innate immune response, to produce nitric oxide (NO) and various pro-inflammatory cytokines.[5][7] For instance, this compound from Sargassum horneri has been shown to inhibit the production of NO and pro-inflammatory cytokines in RAW 264.7 macrophage cells by downregulating the NF-κB signaling cascade.[5] Similarly, fractions of this compound from Ecklonia cava significantly reduced NO production and the levels of TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells.[7][8]

  • Neutrophils: Fucoidans from M. pyrifera and U. pinnatifida have been found to strongly delay human neutrophil apoptosis at low concentrations, while those from A. nodosum and F. vesiculosus exhibited this effect at higher concentrations.[3]

  • Natural Killer (NK) Cells: NK cells are crucial for targeting and eliminating virally infected and cancerous cells. This compound from M. pyrifera has been shown to promote NK cell activation and enhance their cytotoxic activity against target cells.[3][4] Interestingly, while M. pyrifera this compound was more effective at activating NK cells, this compound from U. pinnatifida showed a stronger effect on NK cell expansion.[3]

  • Dendritic Cells (DCs): DCs are critical for initiating adaptive immune responses. This compound from M. pyrifera induced the strongest activation of spleen DCs compared to fucoidans from the other three tested species.[3]

Effects on Adaptive Immunity

This compound also influences the adaptive immune system, which provides long-lasting, specific immunity.

  • T Cells: T cells are central to adaptive immunity. Fucoidans from A. nodosum, M. pyrifera, and F. vesiculosus have been shown to function as adjuvants, promoting T helper 1 (Th1) type immune responses by increasing T cell proliferation and interferon-gamma (IFN-γ) production in mice immunized with ovalbumin (OVA).[3] this compound from F. vesiculosus has been well-documented for its effects on DC maturation and subsequent T cell activation.[3][8]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies on the immunomodulatory effects of this compound from different species.

Table 1: Effect of this compound from Different Species on Immune Cell Activation

This compound SourceTarget CellSpeciesKey FindingReference
Macrocystis pyriferaNeutrophilsHumanStrongly delayed apoptosis at low concentrations.[3]
Undaria pinnatifidaNeutrophilsHumanStrongly delayed apoptosis at low concentrations.[3]
Ascophyllum nodosumNeutrophilsHumanDelayed apoptosis at higher concentrations.[3]
Fucus vesiculosusNeutrophilsHumanDelayed apoptosis at higher concentrations.[3]
Macrocystis pyriferaNK CellsMouseStrongest promotion of activation and cytotoxic activity.[3][4]
Undaria pinnatifidaNK CellsMouseStrongest effect on NK cell expansion.[3]
Macrocystis pyriferaDendritic CellsMouseStrongest activation of spleen DCs.[3]
Macrocystis pyriferaT CellsMouseStrongest induction of OVA-specific immune responses.[3]
Ascophyllum nodosumT CellsMouseSignificantly greater cell proliferation and IFN-γ production.[3]
Fucus vesiculosusT CellsMouseSignificantly greater cell proliferation and IFN-γ production.[3]

Table 2: Effect of this compound on Pro-inflammatory Mediator Production in Macrophages (RAW 264.7)

This compound SourceMediatorEffectConcentrationReference
Sargassum horneriNOInhibition (IC50 = 87.12 µg/mL)>30 kDa fraction[5]
Sargassum swartziiNOInhibitionHigh sulfate content fraction[5]
Chnoospora minimaNOInhibition (IC50 = 27.82 µg/mL)Not specified[7]
Ecklonia cavaNO, TNF-α, IL-1β, IL-6Significant reduction12.5–100 μg/mL[7][8]
Fucus vesiculosusNO, PGE2, IL-1β, TNF-αSignificant decreaseNot specified[7]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are mediated through various signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to its mechanism of action.[5][7][9]

This compound This compound TLR Toll-like Receptors (TLRs) This compound->TLR binds MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: this compound-induced NF-κB and MAPK signaling pathways.

The following diagram illustrates a general experimental workflow for assessing the immunomodulatory effects of this compound in vitro.

start Start fucoidan_prep This compound Extraction & Characterization start->fucoidan_prep treatment This compound Treatment (various concentrations) fucoidan_prep->treatment cell_culture Immune Cell Culture (e.g., RAW 264.7) cell_culture->treatment incubation Incubation treatment->incubation assays Immunological Assays incubation->assays cytotoxicity Cytotoxicity Assay (e.g., MTT) assays->cytotoxicity no_assay Nitric Oxide Assay (Griess Reagent) assays->no_assay cytokine_assay Cytokine Assay (ELISA) assays->cytokine_assay western_blot Western Blot (NF-κB, MAPK) assays->western_blot data_analysis Data Analysis cytotoxicity->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro workflow for evaluating this compound's immunomodulatory effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is used to determine the effect of this compound on cell viability.[10]

  • Cell Seeding: Seed immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µg/mL).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol quantifies the production of NO, an inflammatory mediator.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound and/or LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

Protocol 3: Analysis of Cytokine Production by ELISA

This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cell Seeding and Treatment: Seed cells and treat with this compound and/or LPS as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength. A standard curve is used to quantify the cytokine concentration.

Conclusion

The immunomodulatory properties of this compound are highly dependent on the source species, which dictates its structural and chemical characteristics. This compound from Macrocystis pyrifera has demonstrated particularly strong immunostimulatory effects across a range of immune cells. The underlying mechanisms of action primarily involve the activation of the NF-κB and MAPK signaling pathways. For researchers and drug development professionals, a careful consideration of the this compound source is paramount to achieving the desired immunological outcome. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this versatile marine polysaccharide.

References

Fucoidan Shows Potent Antiviral Activity: A Comparative Analysis with Other Sulfated Polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of the antiviral efficacy of fucoidan against other sulfated polysaccharides. This guide synthesizes experimental data to highlight the potential of these marine- and plant-derived compounds in antiviral therapies. Sulfated polysaccharides, including this compound, carrageenan, heparan sulfate (B86663), and dextran (B179266) sulfate, have demonstrated significant inhibitory effects against a broad spectrum of enveloped and non-enveloped viruses.[1][2] Their mechanisms of action primarily involve blocking viral entry into host cells, a critical first step in the viral life cycle.[1][3]

Comparative Antiviral Efficacy

A review of in vitro studies reveals that this compound, a complex sulfated polysaccharide primarily extracted from brown seaweeds, exhibits potent antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses like SARS-CoV-2.[3][4] The antiviral function of this compound and other sulfated polysaccharides is largely attributed to their negatively charged sulfate groups, which interact with the positively charged glycoproteins on the viral envelope, thereby preventing viral attachment to host cell receptors.[5]

The efficacy of these polysaccharides can be influenced by several factors, including their molecular weight, degree of sulfation, and the specific monosaccharide composition.[3] For instance, some studies suggest that higher molecular weight and a greater degree of sulfation can enhance antiviral activity.[6]

Below is a summary of the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of this compound and other sulfated polysaccharides against various viruses, as reported in several key studies.

PolysaccharideVirusCell LineAssay TypeIC50 / EC50 (µg/mL)Reference
This compound (Adenocystis utricularis)HSV-1VeroNot Specified1.25 (IC50)[7]
This compound (Sargassum swartzii, FF2 fraction)HIV-1Not Specifiedp24 antigen & RT reduction1.56 - 6.25[4]
This compound (Cladosiphon okamuranus)Newcastle Disease Virus (NDV)VeroSyncytia reduction0.75 ± 1.6 (IC50)[8]
This compound (Cladosiphon okamuranus)Newcastle Disease Virus (NDV)VeroPlaque-forming unit inhibition58 ± 2 (IC50)[8]
This compound (Fucus vesiculosus & Undaria pinnatifida)SARS-CoV-2Not SpecifiedNot Specified15.6[3]
Rhamnan sulfateSARS-CoV-2Vero E6CPE inhibition8.3 ± 4.6 (EC50)[4]
Iota-CarrageenanSARS-CoV-2 (Wuhan type)Calu-3Not Specified0.12 - 1.66 (IC50)[9]
Iota-CarrageenanSARS-CoV-2 (Wuhan type)A549-ACE2/TMPRSS2Not Specified5.25 - 20.75 (IC50)[9]
Iota-Carrageenan & Kappa-CarrageenanSARS-CoV-2Vero E6Not Specified21 ± 13 (IC50) & 33 ± 28 (IC50)[10]
Heparan SulfateSARS-CoV-2A549-ACE2Not SpecifiedReduced viral entry by ~75% at 5.0 mg/mL[11]
Enoxaparin (LMW Heparin)SARS-CoV-2A549-ACE2Not SpecifiedReduced viral entry by 48% at 1.25 mg/mL[11]

Mechanisms of Antiviral Action

The primary antiviral mechanism of sulfated polysaccharides is the inhibition of viral attachment and entry into host cells.[1][5] This is achieved by the electrostatic interaction between the negatively charged sulfate groups of the polysaccharide and the positively charged amino acid residues on the viral surface glycoproteins, such as gp120 of HIV and the spike protein of SARS-CoV-2.[5] This binding competition with host cell receptors, like heparan sulfate proteoglycans (HSPGs), effectively neutralizes the virus before it can initiate infection.[11][12]

Beyond blocking viral entry, some studies suggest that sulfated polysaccharides may also interfere with later stages of the viral life cycle, such as replication and transcription.[1][4] Furthermore, these compounds can modulate the host's immune response, which may contribute to their overall antiviral effect.[4]

Antiviral_Mechanism cluster_virus Virus Particle cluster_host Host Cell V Virus VG Viral Glycoprotein (+ charge) V->VG expresses H Host Cell V->H Attachment & Entry (Infection) HR Host Cell Receptor (e.g., HSPG, - charge) H->HR presents SP Sulfated Polysaccharide (e.g., this compound, - charge) SP->VG Binds to (Inhibition)

Figure 1. Inhibition of viral attachment by sulfated polysaccharides.

Experimental Protocols

The evaluation of antiviral activity for sulfated polysaccharides typically involves several key in vitro assays. The following outlines a general methodology based on common practices reported in the literature.[8][13][14]

1. Cell Culture and Virus Propagation:

  • Cell Lines: Vero (African green monkey kidney) cells are commonly used for their susceptibility to a wide range of viruses, including HSV, NDV, and SARS-CoV-2.[8][13] MT-4 cells are often employed for HIV-1 studies.[13][14]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strains: Specific virus strains are propagated in susceptible host cells to generate viral stocks with known titers.

2. Cytotoxicity Assay:

  • Purpose: To determine the concentration range of the sulfated polysaccharide that is non-toxic to the host cells.

  • Method (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the polysaccharide and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[8][15]

3. Antiviral Activity Assays:

  • Plaque Reduction Assay:

    • Seed cells in multi-well plates to form a confluent monolayer.

    • Pre-incubate the virus with various concentrations of the polysaccharide before adding the mixture to the cells, or add the polysaccharide and virus to the cells simultaneously.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the polysaccharide.

    • Incubate until viral plaques (zones of cell death) are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques and calculate the IC50, the concentration of the polysaccharide that reduces the number of plaques by 50%.[8]

  • Cytopathic Effect (CPE) Inhibition Assay:

    • Seed cells in 96-well plates.

    • Infect the cells with a specific amount of virus in the presence of varying concentrations of the polysaccharide.

    • Incubate until CPE (e.g., cell rounding, detachment) is observed in the virus control wells.

    • Assess cell viability using methods like the MTT assay.

    • Calculate the EC50, the concentration of the polysaccharide that protects 50% of the cells from virus-induced death.[13]

  • Time-of-Addition Assay:

    • To elucidate the mechanism of action, the polysaccharide is added at different stages of the viral infection:

      • Pre-treatment of cells: Polysaccharide is added to cells and then washed away before viral infection.

      • Pre-treatment of virus: Polysaccharide is incubated with the virus before adding to the cells.

      • During infection (co-treatment): Polysaccharide and virus are added to the cells simultaneously.

      • Post-infection: Polysaccharide is added at various times after the initial viral infection.[13][14]

    • The level of viral inhibition at each stage provides insight into which part of the viral life cycle is being targeted.

Experimental_Workflow cluster_setup Initial Setup cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assay A Cell Culture (e.g., Vero, MT-4) C Treat cells with polysaccharide dilutions A->C F Infect cells with virus & treat with polysaccharide A->F B Virus Propagation (e.g., HSV, HIV) B->F D MTT Assay C->D E Calculate CC50 D->E K Results & Analysis E->K G Incubate and observe (Plaques or CPE) F->G J Time-of-Addition Assay F->J Elucidate Mechanism H Quantify viral inhibition G->H I Calculate IC50 / EC50 H->I I->K J->K

Figure 2. General workflow for in vitro antiviral assays.

Conclusion

This compound and other sulfated polysaccharides represent a promising avenue for the development of novel antiviral agents. Their broad-spectrum activity, coupled with a primary mechanism that targets the initial and essential step of viral entry, makes them attractive candidates for further research and development. The data presented in this guide underscore the potential of this compound, often demonstrating comparable or superior efficacy to other sulfated polysaccharides in various antiviral assays. Further in vivo studies and clinical trials are warranted to fully evaluate their therapeutic potential.[2]

References

Fucoidan and Heparin: A Comparative Analysis of Anticoagulant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anticoagulant compounds is paramount. This guide provides a detailed, objective comparison of the anticoagulant activities of fucoidan, a sulfated polysaccharide from brown seaweed, and heparin, a widely used clinical anticoagulant. The following analysis is supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and heparin are sulfated polysaccharides that exhibit significant anticoagulant activity. Heparin primarily acts by potentiating antithrombin III (ATIII), which in turn inhibits thrombin (Factor IIa) and Factor Xa. This compound demonstrates a more complex mechanism, primarily inhibiting the intrinsic coagulation pathway and also potentiating the activity of both heparin cofactor II (HCII) and, to a lesser extent, antithrombin. While heparin remains a more potent anticoagulant on a weight basis, fucoidans present a promising alternative with a potentially lower risk of certain side effects.

Data Presentation: Quantitative Comparison of Anticoagulant Activity

The anticoagulant effects of this compound and heparin are typically assessed using standard coagulation assays: Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT). The table below summarizes key quantitative findings from in vitro studies.

ParameterThis compoundHeparinKey Findings & Citations
APTT Significant, dose-dependent prolongation. Primarily affects the intrinsic and common pathways.Potent, dose-dependent prolongation.1 mg of this compound is equivalent to approximately 14.1 IU of heparin in APTT activity.[1] Some fucoidans show APTT activity up to 38 units/mg compared to heparin's 167 units/mg.[2]
PT Less pronounced effect compared to APTT. Prolongation is typically observed at higher concentrations.Minimal effect at therapeutic doses.1 mg of this compound is equivalent to approximately 2.7 IU of heparin in PT activity.[1]
TT Dose-dependent prolongation.Potent, dose-dependent prolongation.Fucoidans exhibit TT activity in the range of 0-35 units/mg.[2]
Mechanism Primarily inhibits the intrinsic pathway. Potentiates both Heparin Cofactor II (HCII) and Antithrombin III (ATIII).Potentiates Antithrombin III (ATIII) to inhibit Thrombin (Factor IIa) and Factor Xa.This compound's activity is largely attributed to its interaction with HCII.[3][4]

Experimental Protocols

Detailed methodologies for the key coagulation assays are provided below.

Activated Partial Thromboplastin Time (APTT) Assay

The APTT test evaluates the integrity of the intrinsic and common coagulation pathways.

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to activate the contact-dependent factors of the intrinsic pathway. The clotting time is measured after the addition of calcium chloride.

Procedure:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.

  • Reagent Preparation: Prepare APTT reagent containing a contact activator and phospholipids, and a 0.025 M calcium chloride solution.

  • Assay: a. Pre-warm the platelet-poor plasma and calcium chloride solution to 37°C. b. In a test tube, mix equal volumes of plasma and APTT reagent. c. Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C. d. Add an equal volume of the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer. e. Record the time taken for a fibrin (B1330869) clot to form.

Prothrombin Time (PT) Assay

The PT test assesses the extrinsic and common pathways of coagulation.

Principle: Thromboplastin (a source of tissue factor and phospholipids) is added to platelet-poor plasma in the presence of calcium, initiating the extrinsic pathway. The time to clot formation is measured.

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma as described for the APTT assay.

  • Reagent Preparation: Reconstitute the PT reagent (thromboplastin and calcium).

  • Assay: a. Pre-warm the platelet-poor plasma and PT reagent to 37°C. b. In a test tube, add a specified volume of plasma. c. Add a specified volume of the PT reagent to the plasma and simultaneously start a timer. d. Record the time taken for a fibrin clot to form.

Thrombin Time (TT) Assay

The TT assay evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.

Principle: A known concentration of thrombin is added to platelet-poor plasma, and the time required for a clot to form is measured. This test is sensitive to the concentration and function of fibrinogen and the presence of thrombin inhibitors.

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma as described for the APTT assay.

  • Reagent Preparation: Prepare a standardized thrombin solution.

  • Assay: a. Pre-warm the platelet-poor plasma to 37°C. b. In a test tube, add a specified volume of plasma. c. Add a specified volume of the thrombin solution to the plasma and simultaneously start a timer. d. Record the time taken for a fibrin clot to form.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the anticoagulant signaling pathways of this compound and heparin.

G cluster_collection Sample Preparation cluster_assays Coagulation Assays cluster_reagents Reagents WholeBlood Whole Blood CitratedBlood Citrated Blood WholeBlood->CitratedBlood Sodium Citrate PPP Platelet-Poor Plasma CitratedBlood->PPP Centrifugation APTT APTT Assay PPP->APTT PT PT Assay PPP->PT TT TT Assay PPP->TT Clot_Formation_APTT Intrinsic Pathway Evaluation APTT->Clot_Formation_APTT Measure Clotting Time Clot_Formation_PT Extrinsic Pathway Evaluation PT->Clot_Formation_PT Measure Clotting Time Clot_Formation_TT Common Pathway Evaluation TT->Clot_Formation_TT Measure Clotting Time This compound This compound This compound->APTT This compound->PT This compound->TT Heparin Heparin Heparin->APTT Heparin->PT Heparin->TT APTT_reagent APTT Reagent (Activator + Phospholipids) APTT_reagent->APTT CaCl2 Calcium Chloride CaCl2->APTT PT_reagent PT Reagent (Thromboplastin + Calcium) PT_reagent->PT Thrombin_reagent Thrombin Thrombin_reagent->TT

Caption: Experimental workflow for comparing anticoagulant activity.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitors & Anticoagulants XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa XIIa->XI XIa->IX X FX IXa->X + FVIIIa TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa V FV Va FVa V->Va Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Xa->Prothrombin + FVa Thrombin->XI Thrombin->VIII Thrombin->V Thrombin->Fibrinogen AT Antithrombin (AT) AT->Xa Inhibits AT->Thrombin Inhibits HCII Heparin Cofactor II (HCII) HCII->Thrombin Inhibits This compound This compound This compound->IXa Inhibits This compound->AT Potentiates (minor) This compound->HCII Potentiates Heparin Heparin Heparin->AT Potentiates

Caption: Anticoagulant mechanisms of this compound and Heparin.

Conclusion

This comparative study demonstrates that both this compound and heparin are effective anticoagulants, albeit with distinct mechanisms of action and potencies. Heparin's primary reliance on antithrombin for its activity contrasts with this compound's broader interaction with both heparin cofactor II and antithrombin, as well as its direct inhibition of the intrinsic pathway. While heparin exhibits stronger anticoagulant activity on a weight basis in standard assays, this compound's unique mechanism may offer a different safety and efficacy profile. Further research, particularly well-controlled comparative clinical trials, is necessary to fully elucidate the therapeutic potential of this compound as a clinical anticoagulant. This guide provides a foundational understanding for researchers and professionals in the field of drug development to inform future investigations into these complex molecules.

References

Fucoidan and Chemotherapy: A Comparative Analysis of Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that enhance treatment efficacy while mitigating toxicity. Fucoidan, a sulfated polysaccharide derived from brown seaweed, has emerged as a promising candidate for use alongside conventional chemotherapy. This guide provides a comprehensive comparison of this compound's efficacy relative to and in combination with standard chemotherapy agents, supported by experimental data, detailed methodologies, and visualizations of key molecular pathways.

Quantitative Analysis of Synergistic Effects

Preclinical evidence strongly suggests that this compound can act synergistically with traditional chemotherapeutic agents, leading to enhanced anti-cancer activity compared to monotherapy.[1] This synergy is often characterized by a significant reduction in the half-maximal inhibitory concentration (IC50) of chemotherapy drugs, indicating that a lower dose is required to achieve the same cancer-killing effect, potentially reducing dose-related side effects.[1]

In Vitro Cytotoxicity: Enhanced Efficacy in Combination

Studies on various cancer cell lines demonstrate that the co-administration of this compound with chemotherapy drugs like cisplatin, doxorubicin (B1662922), and paclitaxel (B517696) leads to a marked increase in cytotoxicity against cancer cells.[2][3]

Cancer TypeCell LineChemotherapeutic AgentThis compound CombinationKey FindingReference
Breast CancerMCF-7CisplatinYesSignificantly enhanced cytotoxicity[2]
Breast CancerMCF-7DoxorubicinYesSignificantly enhanced cytotoxicity[2]
Breast CancerMCF-7PaclitaxelYesSignificantly enhanced cytotoxicity[2]
Breast CancerMDA-MB-231CisplatinYesSignificantly enhanced cytotoxicity[1]
Breast CancerMDA-MB-231TamoxifenYesSynergistic inhibitory effects on cell growth[4]
Breast CancerMDA-MB-231PaclitaxelYesSynergistic inhibitory effects on cell growth[4]
Oral CancerSCC-25CisplatinYesEnhanced reduction of cell survival[5]
Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][6] When combined with chemotherapy, this compound has been shown to significantly increase the percentage of apoptotic cancer cells.[1][2] For instance, in MCF-7 breast cancer cells, this compound alone can cause cell cycle arrest at the G1 phase. When combined with agents like cisplatin, doxorubicin, and taxol, it leads to an accumulation of cells in the G2/M and sub-G1 phases, indicating enhanced induction of apoptosis.[2]

Cancer TypeCell LineTreatmentEffect on Apoptosis & Cell CycleReference
Breast CancerMCF-7This compound aloneCell cycle arrest at G1, accumulation in sub-G1, activation of caspases-3, -7, and -9[2]
Breast CancerMCF-7This compound + Cisplatin/Doxorubicin/TaxolEnhanced accumulation of cells in G2/M and sub-G1 phases, increased apoptosis[2]
Oral CancerSCC-25This compound + CisplatinIncreased expression of activated caspases-8, -9, -3, and cleaved PARP[5]

Attenuation of Chemotherapy-Induced Toxicity

A significant advantage of incorporating this compound into cancer treatment regimens is its potential to reduce the toxic side effects of chemotherapy on healthy cells.[6][7] Studies have shown that while this compound enhances the cytotoxicity of chemotherapy against cancer cells, it can simultaneously protect non-cancerous cells. For example, in non-cancerous MCF-12A breast epithelial cells, this compound was found to attenuate the toxicity of doxorubicin and cisplatin.[2] Clinical studies have also suggested that this compound supplementation can help manage chemotherapy-related fatigue, allowing patients to tolerate treatment for longer durations.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and chemotherapy.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound, a chemotherapeutic agent (e.g., cisplatin, doxorubicin), or a combination of both. Control cells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound, a chemotherapeutic agent, or a combination of both for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their fluorescence intensity.

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer and chemo-sensitizing effects are mediated through the modulation of several key signaling pathways.

PI3K/Akt and MAPK Signaling Pathways

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][10] By inhibiting this pathway, this compound promotes apoptosis.[5] In some cancer cell lines, this compound also modulates the MAPK pathway, including ERK and p38 MAPK, which are involved in cell proliferation and apoptosis.[10][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis promotes ERK ERK ERK->Proliferation promotes Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Bax->Apoptosis promotes This compound This compound This compound->PI3K inhibits This compound->p38 activates This compound->ERK inhibits Chemotherapy Chemotherapy (e.g., Cisplatin) DNA_damage DNA Damage Chemotherapy->DNA_damage induces DNA_damage->Apoptosis triggers

Caption: this compound's modulation of PI3K/Akt and MAPK pathways.

Caspase-Dependent Apoptosis

This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[11][12] It has been shown to activate initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3 and caspase-7, leading to the cleavage of cellular proteins and cell death.[2][12]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Caspase8 Caspase-8 This compound->Caspase8 activates Mitochondria Mitochondria This compound->Mitochondria induces stress Chemotherapy Chemotherapy Chemotherapy->Mitochondria induces stress Caspase37 Caspase-3, -7 Caspase8->Caspase37 activates CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase37 activates PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage leads to Apoptosis Apoptosis PARP_cleavage->Apoptosis results in

Caption: Caspase-dependent apoptosis induced by this compound.

General Experimental Workflow

The investigation of this compound's efficacy, alone or in combination with chemotherapy, typically follows a structured workflow from in vitro to in vivo studies.

cluster_invitro Cellular Assays cluster_invivo Animal Studies start Hypothesis: This compound enhances chemotherapy efficacy invitro In Vitro Studies (Cell Lines) start->invitro cytotoxicity Cytotoxicity (MTT Assay) invitro->cytotoxicity apoptosis Apoptosis (Flow Cytometry) invitro->apoptosis cellcycle Cell Cycle (Flow Cytometry) invitro->cellcycle westernblot Protein Expression (Western Blot) invitro->westernblot invivo In Vivo Studies (Animal Models) tumor_growth Tumor Growth Inhibition invivo->tumor_growth toxicity_eval Toxicity Evaluation invivo->toxicity_eval metastasis Metastasis Assessment invivo->metastasis clinical Clinical Trials (Human Subjects) end Conclusion: Efficacy & Safety Profile clinical->end cytotoxicity->invivo apoptosis->invivo cellcycle->invivo westernblot->invivo tumor_growth->clinical toxicity_eval->clinical metastasis->clinical

Caption: General workflow for evaluating this compound's efficacy.

Conclusion

The presented data strongly support the potential of this compound as a valuable adjunct to standard chemotherapy.[1] By enhancing the cytotoxic effects of conventional drugs, modulating key cancer-related signaling pathways, and potentially reducing treatment-related toxicity, this compound offers a promising avenue for improving cancer treatment outcomes.[1][2][7] Further in-depth research and well-designed clinical trials are warranted to translate these preclinical findings into effective therapeutic strategies for cancer patients.[1]

References

A Comparative Guide to the Proteomic Effects of Different Fucoidans on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Fucoidans, a class of sulfated polysaccharides derived from brown seaweeds, have garnered significant attention in biomedical research for their diverse biological activities, including potent anticancer effects.[1][2] These effects are mediated through the modulation of various cellular processes, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[1][2] The specific molecular mechanisms, however, can vary significantly depending on the fucoidan's source, its structural characteristics—such as molecular weight and degree of sulfation—and the type of cancer cell being treated.[3][4]

Comparative Analysis of Protein Expression Changes

The following table summarizes the observed changes in the expression of key proteins in cancer cells upon treatment with fucoidans from two common sources: Fucus vesiculosus and Undaria pinnatifida. It is important to note that these results are compiled from different studies and experimental conditions may vary.

Target ProteinProtein FunctionThis compound SourceCell Line(s)Observed EffectReference
Apoptosis Regulators
Caspase-3Executioner caspase in apoptosisUndaria pinnatifida (LMWF¹)MDA-MB-231 (Breast)Activation/Cleavage Increased[4]
Caspase-9Initiator caspase (intrinsic pathway)Undaria pinnatifida (LMWF¹)MDA-MB-231 (Breast)Activation/Cleavage Increased[4]
BaxPro-apoptotic Bcl-2 family proteinHT-29 (Colon)HT-29 (Colon)Expression Increased[5]
Bcl-2, Bcl-xLAnti-apoptotic Bcl-2 family proteinsHT-29 (Colon)HT-29 (Colon)Expression Decreased[5]
FasDeath receptor (extrinsic pathway)HT-29 (Colon)HT-29 (Colon)Expression Increased[5]
XIAPX-linked inhibitor of apoptosis proteinMCF7 (Breast)MCF7 (Breast)Expression Decreased[6]
Cell Cycle & Proliferation
pRb (phosphorylated)Retinoblastoma protein, G1/S transitionHT-29 (Colon)HT-29 (Colon)Expression Decreased[7]
E2FTranscription factor for S-phase entryHT-29 (Colon)HT-29 (Colon)Expression Decreased[7]
PCNAProliferating cell nuclear antigenES-2, OV-90 (Ovarian)ES-2, OV-90 (Ovarian)Expression Decreased[8]
Signaling Pathways
p-ERK1/2Phosphorylated ERK1/2 (MAPK pathway)MCF7 (Breast)MCF7 (Breast)Phosphorylation Decreased[6]
p-PI3K / p-AKTPI3K/AKT pathway componentsPC-3 (Prostate)PC-3 (Prostate)Phosphorylation Decreased[4]
Angiogenesis
VEGFVascular endothelial growth factor4T1 (Mouse Breast)4T1 (Mouse Breast)Expression Decreased[2][4]

¹LMWF: Low Molecular Weight this compound

Experimental Protocols

This section provides a generalized methodology for assessing the proteomic effects of this compound treatment on cancer cells, based on common practices cited in the literature.

Cell Culture and this compound Treatment
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: this compound extracts from different sources (e.g., Fucus vesiculosus, Undaria pinnatifida) are dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to create a stock solution. The solution is sterilized by filtration through a 0.22 µm filter.

  • Treatment: Cells are seeded and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the desired this compound (e.g., 0-500 µg/mL). A vehicle control (medium with PBS) is run in parallel. Cells are incubated for a specified period, typically 24 to 72 hours, before harvesting for proteomic analysis.

Protein Extraction and Quantification
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed using a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for subsequent analyses.

Proteomic Analysis (Example: Label-Free Quantitative Mass Spectrometry)
  • Sample Preparation: Equal amounts of protein from control and this compound-treated samples are taken. Proteins are typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer acquires high-resolution mass spectra of the peptides and their fragments.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). Peptides are identified by matching fragmentation patterns against a protein database. The relative abundance of proteins between samples is determined by comparing the signal intensities of their corresponding peptides. Statistical analysis is performed to identify proteins that are significantly differentially expressed between the control and this compound-treated groups.

Visualization of Cellular Mechanisms

The diagrams below illustrate key signaling pathways commonly modulated by this compound treatment and a typical experimental workflow for proteomic analysis.

Fucoidan_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Membrane PI3K PI3K Receptor->PI3K Inhibits MAPK MAPK (ERK1/2) Receptor->MAPK Inhibits AKT AKT PI3K->AKT Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) AKT->Bcl2 Activates Caspase9 Caspase-9 AKT->Caspase9 Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced signaling pathways leading to apoptosis.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture & This compound Treatment Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion LCMS 4. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 5. Database Search & Protein Identification LCMS->DataAnalysis Quantification 6. Quantitative Analysis & Bioinformatics DataAnalysis->Quantification

Caption: General workflow for quantitative proteomics analysis.

Conclusion

The available evidence strongly indicates that fucoidans from different algal sources exert their anticancer effects by modulating a complex network of proteins involved in apoptosis, cell cycle regulation, and survival signaling. Fucoidans from Undaria pinnatifida and Fucus vesiculosus both demonstrate the ability to downregulate survival pathways like PI3K/AKT and MAPK, while promoting apoptosis through the Bcl-2 family and caspase cascade.

However, the precise proteomic signatures and the magnitude of these effects can differ, likely due to variations in their molecular weight, fucose content, and sulfation patterns.[3] The development of standardized this compound extracts and the execution of direct, head-to-head quantitative proteomic studies are critical next steps. Such research will be invaluable for elucidating the specific structure-function relationships of these promising marine compounds and for advancing their potential application in oncology.

References

Assessing the Purity of Commercial Fucoidan Extracts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the purity of commercially available fucoidan extracts, offering researchers, scientists, and drug development professionals objective data to inform their selection process. The purity of this compound, a sulfated polysaccharide from brown seaweed, is paramount for reproducible and reliable research outcomes, as impurities can significantly impact its biological activity. This document outlines key analytical methods for purity assessment, presents comparative data on commercial products, and details the experimental protocols for these analyses.

Comparison of Commercial this compound Extracts

The purity of commercial this compound extracts can vary considerably between suppliers and even between batches. Key quality parameters include this compound content, sulfate (B86663) content, and the presence of impurities such as proteins, polyphenols, and endotoxins. The following table summarizes the reported purity of several commercial this compound extracts based on various analytical methods.

Commercial ExtractThis compound Content (%)Sulfate Content (%)Protein Content (%)Polyphenol Content (%)Endotoxin (B1171834) Level (EU/mg)Source of Data
Sigma-Aldrich (F8190) ≥95[1]Not specifiedNot specifiedNot specifiedNot specifiedCertificate of Analysis[1]
Sigma Crude 81.93 ± 5.64 (FT-IR)[2]Not specifiedNot specifiedNot specifiedNot specifiedResearch Publication[2]
63.07 ± 0.47 (Fucose-method)[1]
69.17 ± 0.37 (Dye-method)[1]
94.05 ± 0.24 (HPLC-RI)[2]
Commercial A 51.44 ± 4.61 (FT-IR)[2]Not specifiedNot specifiedNot specifiedNot specifiedResearch Publication[2]
34.97 ± 0.22 (Fucose-method)[1]
61.17 ± 0.37 (Dye-method)[1]
49.50 ± 0.03 (HPLC-RI)[2]
Commercial B 92.74 ± 8.05 (FT-IR)[2]Not specifiedNot specifiedNot specifiedNot specifiedResearch Publication[2]
75.85 ± 0.58 (Fucose-method)[1]
108.56 ± 0.13 (Dye-method)[1]
82.35 ± 0.12 (HPLC-RI)[2]
Commercial C 67.27 ± 6.34 (FT-IR)[2]Not specifiedNot specifiedNot specifiedNot specifiedResearch Publication[2]
35.06 ± 0.40 (Fucose-method)[1]
26.32 ± 0.22 (Dye-method)[1]
66.77 ± 0.85 (HPLC-RI)[2]
Marinova Claims of high purity, but specific quantitative data for direct comparison is not readily available in public documents. They state that many commercial fucoidans, particularly from some regions, are of poor quality and may contain as little as 4% this compound despite claims of 85%.[3]Not specifiedNot specifiedNot specifiedNot specifiedManufacturer's Website[3]
Vesta Ingredients (Ultrathis compound™) Claims a "very pure and highly stable product" due to an alcohol-free ultrafiltration manufacturing method. However, specific quantitative purity data is not provided on their website.[4]Not specifiedNot specifiedNot specifiedNot specifiedManufacturer's Website[4]

Note: The different analytical methods can yield varying results for this compound content. It is crucial to consider the methodology used when comparing data from different sources.

The Importance of Purity: Impact of Impurities on Signaling Pathways

Impurities within this compound extracts can have significant, unintended biological effects, potentially confounding experimental results. For instance, endotoxins, common contaminants from Gram-negative bacteria, are potent activators of inflammatory signaling pathways. They can bind to Toll-like receptor 4 (TLR4), triggering a cascade that activates both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines. Polyphenols, another class of common impurities, can also modulate these pathways. The following diagram illustrates how these impurities can influence cellular signaling.

G Influence of Impurities on Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes Induces AP1_n->Inflammatory_Genes Induces Endotoxin Endotoxin (LPS) Impurity Endotoxin->TLR4 Activates Polyphenol Polyphenol Impurity Polyphenol->IKK_complex May Inhibit Polyphenol->MAPKKK May Inhibit This compound Pure this compound This compound->TAK1 Inhibits

Caption: Impurity-mediated activation of inflammatory signaling.

Experimental Workflow for Purity Assessment

A systematic approach is required to accurately assess the purity of a commercial this compound extract. The following diagram outlines a general experimental workflow, from sample preparation to the analysis of key purity indicators.

G Experimental Workflow for this compound Purity Assessment cluster_analysis Purity Analysis cluster_methods Analytical Methods start Commercial this compound Extract Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep fucoidan_quant This compound Quantification prep->fucoidan_quant sulfate_quant Sulfate Content prep->sulfate_quant protein_quant Protein Impurity prep->protein_quant polyphenol_quant Polyphenol Impurity prep->polyphenol_quant endotoxin_quant Endotoxin Impurity prep->endotoxin_quant hplc HPLC-RI fucoidan_quant->hplc fucose_assay Fucose Content Assay fucoidan_quant->fucose_assay ftir FT-IR Spectroscopy fucoidan_quant->ftir dye_assay Cationic Dye Assay sulfate_quant->dye_assay bradford Bradford Assay protein_quant->bradford folin Folin-Ciocalteu Assay polyphenol_quant->folin lal LAL Assay endotoxin_quant->lal report Comprehensive Purity Report hplc->report fucose_assay->report dye_assay->report ftir->report bradford->report folin->report lal->report

Caption: A generalized workflow for assessing this compound purity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

This compound Quantification

a) Fucose Content Assay (Dische and Shettles Method)

This colorimetric assay estimates this compound content based on its fucose concentration.

  • Reagents:

    • Sulfuric acid solution (6:1, concentrated H₂SO₄:water)

    • L-cysteine hydrochloride solution (3% w/v in water)

    • L-fucose standard solutions (0.005 to 0.1 mg/mL)

  • Procedure:

    • Add 1 mL of the this compound sample or fucose standard to a glass test tube.

    • Carefully add 4.5 mL of the sulfuric acid solution and mix thoroughly.

    • Incubate the mixture in a boiling water bath for 10 minutes.

    • Cool the tubes to room temperature.

    • Add 0.1 mL of the L-cysteine hydrochloride solution and mix.

    • Incubate at room temperature for 60 minutes.

    • Measure the absorbance at 396 nm and 430 nm using a spectrophotometer.

    • The this compound content is estimated from the fucose concentration, often using a conversion factor of 2, assuming fucose constitutes approximately 50% of the this compound by weight.[1]

b) Cationic Dye Assay (Toluidine Blue Method) for Sulfated Polysaccharide Content

This assay quantifies sulfated polysaccharides based on their interaction with the toluidine blue dye.

  • Reagents:

    • Toluidine blue solution (0.06 mM toluidine blue in 0.02 M maleic acid, pH 1.0)

    • This compound standard solutions (0.1 to 1.5 mg/mL)

  • Procedure:

    • Pipette 16 µL of the this compound sample or standard into a microplate well or cuvette.

    • Add 1584 µL of the toluidine blue solution and mix thoroughly.

    • Measure the absorbance at 632 nm.[1]

    • Quantify the sulfated polysaccharide content by comparing the sample absorbance to a standard curve generated with known concentrations of this compound.

c) High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a robust method for the direct quantification of this compound.

  • Instrumentation:

    • HPLC system equipped with a refractive index (RI) detector.

    • Size-exclusion column (e.g., Ultrahydrogel™ 500).

  • Mobile Phase: Ultrapure water.

  • Procedure:

    • Prepare this compound standards and samples in the mobile phase.

    • Inject the samples into the HPLC system.

    • Elute with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).

    • Detect the this compound peak using the RI detector.

    • Quantify the this compound concentration by comparing the peak area of the sample to a standard curve.

Impurity Analysis

a) Protein Content (Bradford Assay)

This is a rapid and sensitive method for the quantification of total protein.

  • Reagents:

    • Bradford reagent (Coomassie Brilliant Blue G-250 in ethanol (B145695) and phosphoric acid)

    • Bovine serum albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL)

  • Procedure:

    • Add a small volume of the this compound sample or BSA standard to a microplate well or cuvette.

    • Add the Bradford reagent and mix.

    • Incubate at room temperature for at least 5 minutes.

    • Measure the absorbance at 595 nm.

    • Determine the protein concentration from a BSA standard curve.

b) Total Polyphenol Content (Folin-Ciocalteu Assay)

This assay measures the total phenolic content, a common impurity in seaweed extracts.

  • Reagents:

    • Folin-Ciocalteu reagent

    • Sodium carbonate solution (e.g., 7.5% w/v)

    • Gallic acid standard solutions

  • Procedure:

    • Mix the this compound sample with the Folin-Ciocalteu reagent.

    • Add the sodium carbonate solution to raise the pH.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at approximately 760 nm.

    • Express the total polyphenol content as gallic acid equivalents (GAE) based on a standard curve.

c) Endotoxin Level (Limulus Amebocyte Lysate - LAL - Assay)

The LAL assay is the standard method for detecting and quantifying bacterial endotoxins.

  • Principle: The assay is based on the coagulation cascade of the amoebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by bacterial endotoxins.

  • Methods:

    • Gel-clot method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin at or above a certain concentration.

    • Turbidimetric method: A quantitative kinetic assay that measures the increase in turbidity over time.

    • Chromogenic method: A quantitative kinetic assay where the endotoxin-activated enzyme cleaves a chromogenic substrate, resulting in a color change that is measured spectrophotometrically.

  • General Procedure (Kinetic Chromogenic Assay):

    • Reconstitute the LAL reagent and prepare endotoxin standards.

    • Add samples and standards to a 96-well microplate.

    • Add the LAL reagent to each well.

    • Incubate the plate at 37°C in a microplate reader.

    • Monitor the change in absorbance over time.

    • The endotoxin concentration in the sample is determined by comparing its reaction time to the standard curve.

Conclusion

The purity of commercial this compound extracts is a critical factor that can significantly influence research outcomes. This guide provides a framework for researchers to critically evaluate and compare different commercial this compound products. By employing the detailed analytical methods and understanding the potential impact of impurities, scientists can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible scientific findings. It is recommended that researchers request certificates of analysis from suppliers and, where possible, independently verify the purity of their this compound extracts using the methods outlined in this guide.

References

In Vivo Host Responses to Fucoidan and Alginate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo host response to biomaterials is paramount for predicting their safety and efficacy. This guide provides an objective comparison of the in vivo performance of two widely studied marine-derived polysaccharides, fucoidan and alginate, with a focus on their immunological and fibrotic responses. The information presented is supported by experimental data from peer-reviewed studies.

This comparative analysis reveals distinct in vivo host response profiles for this compound and alginate. While both materials are generally considered biocompatible, their interactions with the immune system can differ significantly. This compound has demonstrated notable anti-inflammatory and immunomodulatory properties, often leading to a reduction in inflammatory cell infiltration and pro-inflammatory cytokine secretion. In contrast, alginate, depending on its purity and composition, has been shown to elicit a more pronounced inflammatory response, which in some contexts can be leveraged for immunostimulatory applications.

Quantitative Comparison of In Vivo Host Responses

The following tables summarize quantitative data from in vivo studies, providing a direct comparison of key host response markers following implantation of this compound- and alginate-based biomaterials.

Table 1: Comparison of Cytokine and Chemokine Profiles

Biomaterial FormulationAnimal ModelKey Cytokine/Chemokine FindingsReference
This compound Alginate Microbeads C57BL/6JRj MiceHigh levels of MCP-1, IL-8, IFN-γ. Reduced levels of RANTES, Eotaxin, PDGF-BB, TGF-β isoforms.[1][2]
Sulfated Alginate Microbeads C57BL/6JRj MiceLower inflammatory potential compared to this compound alginate microbeads.[2]
Imine Crosslinked this compound Hydrogel C57BL/6 MiceSubcutaneous injection led to the creation of an anti-inflammatory environment. Increased expression of anti-inflammatory markers (CD-206 and arginase-I) compared to LPS control.[3]
Alginate Hydrogels (Cell-laden) Athymic RNU rats and immunocompetent Sprague Dawley ratsIn immunocompetent rats, alginate hydrogels are surrounded by a thicker fibrous capsule. The immune status of the animal model influences the cellular response and hydrogel degradation.[4][5]

Table 2: Comparison of Fibrotic and Inflammatory Cell Response

Biomaterial FormulationAnimal ModelKey Fibrosis/Immune Cell Infiltration FindingsReference
This compound Alginate Microbeads C57BL/6JRj MiceHigher pericapsular fibrotic overgrowth (PFO) compared to sulfated alginate microbeads.[1][2]
Sulfated Alginate Microbeads C57BL/6JRj MiceReduced pericapsular fibrotic overgrowth (PFO).[2]
Imine Crosslinked this compound Hydrogel C57BL/6J miceSubcutaneous injection demonstrated in vivo biocompatibility and an anti-inflammatory nature.[6]
Alginate Hydrogels (Cell-laden) Athymic RNU rats vs. Immunocompetent Sprague Dawley ratsImmunocompetent rats showed a higher number of lymphocyte-like cells at the defect site, while athymic rats had a higher number of total cells and cells with non-lymphocyte morphology.[4][5][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in this guide.

Subcutaneous Implantation of Hydrogels in a Murine Model

This protocol describes a general procedure for the subcutaneous implantation of biomaterial hydrogels in mice to evaluate the local host response.

  • Animal Model: C57BL/6 mice are commonly used for in vivo biocompatibility and inflammatory response studies.

  • Anesthesia: Mice are anesthetized using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).

  • Surgical Preparation: The dorsal area of the mouse is shaved, and the skin is disinfected with 70% ethanol (B145695) and povidone-iodine.

  • Implantation: A small incision (approximately 1 cm) is made through the skin. A subcutaneous pocket is created by blunt dissection. The hydrogel (typically 50-100 µL) is then injected into the pocket.

  • Wound Closure: The incision is closed using surgical sutures or staples.

  • Post-operative Care: Analgesics are administered to manage pain. The animals are monitored daily for signs of infection or distress.

  • Explantation and Analysis: At predetermined time points (e.g., 7, 14, or 28 days), the mice are euthanized. The implanted hydrogel and surrounding tissue are carefully excised for histological and immunohistochemical analysis.

Histological and Immunohistochemical Analysis of In Vivo Host Response

This protocol outlines the steps for processing and analyzing explanted tissues to assess the cellular response to an implanted biomaterial.

  • Tissue Fixation: The explanted tissue containing the biomaterial is fixed in 10% neutral buffered formalin for at least 24 hours.

  • Paraffin (B1166041) Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.

  • Sectioning: 5 µm thick sections are cut from the paraffin blocks using a microtome and mounted on glass slides.

  • Hematoxylin and Eosin (H&E) Staining: H&E staining is performed to visualize the general tissue morphology and identify the inflammatory cell infiltrate. The thickness of the fibrous capsule surrounding the implant is also measured.

  • Immunohistochemistry (IHC): IHC is used to identify specific immune cell populations.

    • Antigen Retrieval: Slides are treated with a retrieval solution (e.g., citrate (B86180) buffer) at high temperature to unmask antigens.

    • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., goat serum).

    • Primary Antibody Incubation: Slides are incubated with primary antibodies specific for immune cell markers (e.g., F4/80 for macrophages, CD3 for T-cells, Ly-6G for neutrophils).

    • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the target cells.

  • Image Analysis: The stained slides are imaged using a microscope. The number of positive cells and the thickness of the fibrous capsule are quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The host response to this compound and alginate is mediated by complex signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways and experimental workflows.

experimental_workflow cluster_preparation Material Preparation cluster_invivo In Vivo Implantation cluster_analysis Host Response Analysis This compound This compound Hydrogel Hydrogel Formulation This compound->Hydrogel Alginate Alginate Alginate->Hydrogel Implantation Subcutaneous Implantation (Mouse Model) Hydrogel->Implantation Explantation Explantation of Tissue & Implant Implantation->Explantation Histology Histology (H&E) Explantation->Histology IHC Immunohistochemistry (e.g., F4/80, CD3) Explantation->IHC Cytokine Cytokine Analysis (ELISA/Luminex) Explantation->Cytokine

General experimental workflow for in vivo comparison.

signaling_pathways cluster_this compound This compound Interaction cluster_alginate Alginate Interaction This compound This compound TLR TLR2/4 This compound->TLR Inhibit_NFkB Inhibition of NF-κB Activation TLR->Inhibit_NFkB Inhibit_MAPK Inhibition of MAPK Pathway TLR->Inhibit_MAPK Anti_Inflammatory Anti-inflammatory Response (↓ TNF-α, IL-6) Inhibit_NFkB->Anti_Inflammatory Inhibit_MAPK->Anti_Inflammatory Alginate Alginate TLR2 TLR2/4 Alginate->TLR2 Activate_NFkB Activation of NF-κB Pathway TLR2->Activate_NFkB Activate_MAPK Activation of MAPK Pathway TLR2->Activate_MAPK Pro_Inflammatory Pro-inflammatory Response (↑ TNF-α, IL-1β, IL-6) Activate_NFkB->Pro_Inflammatory Activate_MAPK->Pro_Inflammatory

Simplified signaling pathways for this compound and alginate.

Concluding Remarks

The choice between this compound and alginate for a specific biomedical application will depend on the desired host response. This compound's anti-inflammatory properties make it a promising candidate for applications where minimizing the foreign body response is critical, such as in drug delivery and tissue engineering scaffolds for sensitive tissues.[3] Conversely, the immunostimulatory potential of alginate can be advantageous in vaccine adjuvant development and in applications where a controlled inflammatory response is required to initiate tissue regeneration.[8][9]

It is important to note that the host response to these polysaccharides is influenced by numerous factors, including their molecular weight, degree of sulfation (for this compound), M/G ratio (for alginate), purity, and the specific formulation of the biomaterial. Therefore, careful characterization of the starting material and the final construct is essential for predictable in vivo performance. Further head-to-head in vivo studies using well-characterized, unmodified this compound and alginate are warranted to provide a more definitive comparative analysis.

References

Unraveling Fucoidan's Bioactivity: A Comparative Guide to Reproducibility in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variable bioactivity of fucoidan is critical for harnessing its therapeutic potential. This guide provides a comparative analysis of this compound's performance across different studies, focusing on the impact of its source and extraction methodology on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and a summary of quantitative data are presented to aid in the design and interpretation of future research.

This compound, a complex sulfated polysaccharide found in brown seaweeds, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, the reproducibility of these bioactivities across different studies has been a challenge, largely due to variations in the this compound source, extraction methods, and the resulting structural heterogeneity of the polysaccharide.[4][5] Key structural features that influence bioactivity include molecular weight, fucose content, sulfate (B86663) content, and the position of sulfate groups.[4] This guide aims to provide a clear comparison of this compound's bioactivity by summarizing quantitative data from various studies and detailing the experimental methodologies used.

Factors Influencing this compound Bioactivity

The biological properties of this compound are not uniform and are significantly influenced by several factors:

  • Seaweed Species: Fucoidans extracted from different brown seaweed species, such as Fucus vesiculosus, Laminaria japonica, and various Sargassum species, exhibit distinct structural characteristics and, consequently, varying degrees of bioactivity.[6][7]

  • Extraction Method: The technique used to extract this compound from the seaweed has a profound impact on the yield, purity, and structural integrity of the final product. Common methods include hot water extraction and acid extraction, each with its own advantages and disadvantages that affect the resulting bioactivity.[1][8][9]

  • Structural Characteristics: The molecular weight, fucose content, and the degree and position of sulfation are critical determinants of this compound's biological effects.[4] For instance, higher sulfate content has often been correlated with enhanced anticoagulant and antioxidant activities.[10]

Comparative Analysis of this compound Bioactivity

To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the antioxidant, anti-inflammatory, and anticancer activities of this compound from different sources and extracted using different methods.

Antioxidant Activity

The antioxidant potential of this compound is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) scavenging assay. The IC50 value, which represents the concentration of this compound required to inhibit 50% of the radical activity, is a key metric for comparison. A lower IC50 value indicates higher antioxidant activity.

This compound SourceExtraction MethodAssayIC50 Value (µg/mL)Reference
Sargassum hystrix0.1 N HCl, 24h, RTDPPH4336[1]
Sargassum hystrix2% CaCl2, 4h, 85°CDPPH5409[1]
Sargassum hystrix85% Ethanol (B145695), 12h, RTDPPH5617[1]
Sargassum hystrix0.5% EDTA, 3h, 70°CDPPH2200[1]
Sargassum sp.ConventionalDPPH195[11]
Sargassum sp.Microwave-assistedDPPH175[11]
Sargassum sp.Ultrasound-assistedDPPH230[11]
Fucus vesiculosusNot specifiedDPPH50[12]
Turbinaria conoidesSoaked water methodDPPHNot specified[13]
Ferula hermonisNot specifiedDPPH157.6[14]
Cystoseira compressaNot specifiedDPPH156.0[3]
Eucalyptus globulusNot specifiedDPPH4.1[3]

Table 1: Comparative antioxidant activity of this compound from various sources and extraction methods as measured by the DPPH assay.

This compound SourceExtraction MethodAssayIC50 Value (µg/mL)Reference
VariousNot specifiedNitric Oxide ScavengingVaries[15][16]

Table 2: Comparative antioxidant activity of this compound as measured by the nitric oxide scavenging assay. Note: Specific comparative IC50 values across different fucoidans in a single study were limited in the search results.

Anticancer Activity

The anticancer efficacy of this compound is frequently evaluated by its ability to inhibit the proliferation of cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method. The IC50 value here represents the concentration of this compound that reduces the viability of cancer cells by 50%.

This compound SourceCancer Cell LineIC50 Value (µg/mL)Reference
Turbinaria conoidesMCF7 (Breast)115.21[13][17]
Turbinaria conoidesA549 (Lung)346.49[13][17]
Undaria pinnatifida (LMWF)MCF-7 (Breast)19.09 (72h)[18]
Undaria pinnatifida (LMWF)MCF-7 (Breast)10.54 (96h)[18]
Fucus vesiculosusU-251MG (Glioblastoma)>300 kDa fraction showed lowest IC50[19]
Turbinaria decurrensA549 (Lung)250 (at 12h and 48h)[20]

Table 3: Comparative anticancer activity of this compound from various sources against different cancer cell lines.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are representative protocols for key bioactivity assays.

This compound Extraction

Hot Water Extraction:

  • Dried and powdered seaweed is mixed with distilled water (e.g., 1:20 w/v).[1]

  • The mixture is heated to a specific temperature (e.g., 85°C) for a defined period (e.g., 4 hours) with continuous stirring.[21]

  • The extract is then cooled and centrifuged to remove solid residues.

  • The supernatant is collected, and this compound is precipitated by adding ethanol (e.g., to a final concentration of 70% v/v).[22]

  • The precipitate is collected by centrifugation, washed, and then freeze-dried to obtain crude this compound.

Acid Extraction:

  • Dried and powdered seaweed is suspended in a dilute acid solution (e.g., 0.1 N HCl) at a specific ratio (e.g., 1:25 w/v).[22]

  • The mixture is incubated at a controlled temperature (e.g., room temperature or elevated) for a set duration (e.g., 24 hours) with stirring.[1]

  • The mixture is then neutralized (e.g., with 1 N NaOH) and filtered.[22]

  • This compound is precipitated from the filtrate using ethanol.

  • The precipitate is collected, washed, and lyophilized.

Antioxidant Assays

DPPH Radical Scavenging Assay:

  • A stock solution of DPPH in methanol (B129727) (e.g., 0.05 g/L) is prepared.[14]

  • Different concentrations of this compound are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[14]

  • The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm).

  • The percentage of scavenging activity is calculated relative to a control (DPPH solution without this compound). The IC50 value is then determined.[14]

Nitric Oxide Scavenging Assay:

  • Sodium nitroprusside in phosphate-buffered saline (PBS) is used to generate nitric oxide.

  • Various concentrations of this compound are mixed with the sodium nitroprusside solution and incubated.

  • After incubation, Griess reagent is added to the mixture.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite (B80452) formed.

  • The scavenging activity and IC50 value are calculated by comparing with a control.[14]

Anticancer Assay

MTT Cytotoxicity Assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[13]

  • After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan (B1609692) crystals by viable cells.[13]

  • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is read using a microplate reader (e.g., at 570 nm), and cell viability is calculated as a percentage of the untreated control. The IC50 value is then determined.[13]

Anti-inflammatory Assay

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages:

  • Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

  • The cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour).

  • Lipopolysaccharide (LPS) is then added to stimulate an inflammatory response, and the cells are incubated for a longer period (e.g., 24 hours).

  • The amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.

  • The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control without this compound treatment.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[23][24] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This compound can suppress the activation of key proteins in these pathways, thereby reducing the inflammatory response.[9][25]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits This compound->MAPK_cascade Inhibits IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->ProInflammatory_Genes Activates AP1 AP-1 MAPK_cascade->AP1 Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 Translocation Nucleus_AP1->ProInflammatory_Genes Activates anticancer_pathway This compound This compound GrowthFactorReceptor Growth Factor Receptor This compound->GrowthFactorReceptor Inhibits PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK) This compound->MAPK Inhibits Caspases Caspase Activation This compound->Caspases Induces GrowthFactorReceptor->PI3K GrowthFactorReceptor->MAPK Akt Akt PI3K->Akt CellProliferation Cell Proliferation & Survival Akt->CellProliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->CellProliferation Caspases->Apoptosis

References

Fucoidan's Bioactivity: A Comparative Guide to Structure-Function Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fucoidan, a complex sulfated polysaccharide found in brown seaweeds and some marine invertebrates, has garnered significant scientific interest for its diverse and potent biological activities. Its therapeutic potential, however, is intricately linked to its structural characteristics, which vary significantly depending on the source species. This guide provides a comprehensive comparison of this compound from different sources, correlating its structural attributes with its anticancer, anticoagulant, anti-inflammatory, antiviral, and immunomodulatory functions. Experimental data is summarized for objective comparison, and detailed methodologies for key experiments are provided to support further research.

Structural Diversity of this compound

The biological properties of this compound are largely dictated by its molecular weight, the degree and position of sulfation, and its monosaccharide composition. While L-fucose is the primary constituent, the presence of other sugars like galactose, mannose, xylose, and glucuronic acid, as well as the arrangement of the polysaccharide backbone, contributes to the functional specificity of this compound from different sources.[1][2]

Table 1: Structural Characteristics of this compound from Various Sources

Source SpeciesMajor Structural FeaturesMolecular Weight (kDa)Sulfate (B86663) Content (%)Key MonosaccharidesPrimary Glycosidic LinkagesReference
Fucus vesiculosusPrimarily a sulfated fucan with a backbone of alternating α(1→3) and α(1→4)-linked L-fucose residues. Sulfation mainly at C2 and C4 positions.112.826.3L-fucose, xylose, glucuronic acid, rhamnose, glucose, mannose, galactoseα(1→3) and α(1→4)[1][3]
Undaria pinnatifidaA sulfated galactofucan.5-100 (native)9.18 - 41.5L-fucose, D-galactose, mannose, xylose(1→3)-linked fucose; (1→3), (1→4), and (1→6)-linked galactose[4]
Laminaria japonicaComplex structure with a backbone of α(1→3)-linked L-fucopyranose residues and branches.30 - 90.833.2L-fucose, galactose, mannoseα(1→3)[5][6]
Sargassum sp.Can produce two types of fucoidans, one with higher glucuronic acid and lower sulfate, and another with high sulfate concentrated on fucose residues.92.7 (from H. fusiforme)21.8 (from H. fusiforme)Fucose, galactose, mannose, xylose, glucuronic acid(1→3)- and (1→4)-linked fucose[1]
Marine Invertebrates (e.g., sea cucumber)Regular, repeating oligosaccharide units. For example, some have a backbone of α-(1→3)-linked fucopyranose.VariesVariesL-fucoseα(1→3)[1]

Correlation of Structure with Biological Function

The structural variations outlined above have a profound impact on the biological activity of this compound.

Anticancer Activity

The anticancer effects of this compound are often associated with its ability to induce apoptosis and inhibit cell proliferation and angiogenesis.[7][8] Higher molecular weight fucoidans are often more effective.[8] The sulfate content and position are also crucial for bioactivity.[8] this compound from Fucus vesiculosus has been well-studied for its anticancer properties.[8]

Table 2: Anticancer Activity of this compound from Different Sources

Source SpeciesCancer Cell LineIC50 (µg/mL)Key Structural DeterminantsReference
Turbinaria decurrensHT29 (colon)5.41 - 73.52Lower molecular weight, rod-like structure with short branches[9]
Turbinaria conoidesMCF7 (breast)115.21Not specified[10]
Undaria pinnatifidaBreast cancer cell linesDose-dependent inhibition by low molecular weight fractionLow molecular weight
Anticoagulant Activity

This compound's anticoagulant activity is one of its most widely studied properties.[1] This activity is strongly influenced by the degree of sulfation, the position of sulfate groups, and the molecular weight.[1][3] Fucoidans with a molecular weight between 10 kDa and 300 kDa generally exhibit the strongest anticoagulant activity.[3] Specifically, sulfation at the C-2 and C-3 positions of the fucose residues is important for this bioactivity.[1]

Table 3: Anticoagulant Activity of this compound from Different Sources

Source SpeciesAnticoagulant AssayActivityKey Structural DeterminantsReference
Ecklonia kuromeAPTT, TTHighHigh sulfate content[1]
Laminaria saccharinaAPTTHighNot specified[11]
Fucus distichusAPTTHighNot specified[11]
Pelvetia canaliculataAnti-factor IIaPotent (low molecular weight fraction)Low molecular weight (approx. 20 kDa)[12]
Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by downregulating key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (TNF-α, IL-1β, IL-6).[13][14] Both high and low molecular weight fucoidans have demonstrated anti-inflammatory properties.[2]

Table 4: Anti-inflammatory Activity of this compound from Different Sources

Source SpeciesCell Line/ModelEffectKey Structural DeterminantsReference
Saccharina japonicaRAW 264.7 macrophagesDecreased NO, iNOS, COX-2, TNF-α, IL-1β, IL-6Not specified[13]
Fucus vesiculosusRAW 264.7 macrophagesDecreased PGE2, TNF-α, IL-1βNot specified[13]
Sargassum hemiphyllumCaco-2 cellsDecreased TNF-α, IL-1β; Increased IL-10, IFN-γLow molecular weight[13]
Chnoospora minimaRAW 264.7 macrophagesDose-dependent inhibition of NO productionNot specified[15]
Antiviral Activity

The antiviral activity of this compound is largely dependent on its sulfate content and molecular weight.[3][16] Higher molecular weight and higher sulfate content generally correlate with stronger antiviral effects.[3][17] this compound can inhibit viral entry and replication.[16]

Table 5: Antiviral Activity of this compound from Different Sources

Source SpeciesVirusMechanism of ActionKey Structural DeterminantsReference
Undaria pinnatifidaHerpes Simplex Virus-1 (HSV-1)Inhibits viral replication, stimulates immune defenseSulfation at C-4 of (1→3)-linked fucopyranosyl units[3][16]
Kjellmaniella crassifoliaInfluenza A Virus (IAV)Prevents viral replicationNot specified[16]
Fucus evanescensHerpes Simplex Virus (HSV)Inhibits viral replicationHigher molecular weight and sulfation[17]
Immunomodulatory Activity

This compound can modulate the immune system by activating various immune cells, including T cells, dendritic cells, macrophages, and natural killer (NK) cells.[18] The immunomodulatory effects are influenced by the this compound's structure, with different structures potentially stimulating different immune responses.[15] For instance, this compound from Ascophyllum nodosum, which is highly branched, has been shown to increase the production of several cytokines by neutrophils.[15]

Table 6: Immunomodulatory Activity of this compound from Different Sources

Source SpeciesImmune CellsEffectKey Structural DeterminantsReference
Ecklonia cavaT cellsActivationNot specified[18]
Ascophyllum nodosumT cells, NeutrophilsT cell activation, Increased IL-6, IL-8, TNF-α from neutrophilsHighly branched structure[15][18]
Undaria pinnatifidaT cells, NK cellsT cell activation, Increased NK cell levelsContains fucose and galactose[15][18]
Laminaria japonicaT cellsT cell activationNot specified[18]
Fucus vesiculosusT cells, Dendritic cells, MacrophagesT cell activation, DC maturation, Macrophage activationSimple structure with α-(1→3) and α-(1→4) linkages[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound's biological activities.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[10][19]

  • Treatment: Prepare various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µg/mL) in the culture medium.[10] Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[19]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can then be determined.

Anticoagulant Activity: Activated Partial Thromboplastin Time (APTT) Assay

This assay measures the time it takes for plasma to clot and is used to assess the intrinsic and common coagulation pathways.

  • Plasma Preparation: Collect blood samples in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood to separate the plasma.

  • Incubation: In a test tube, mix a small volume of patient plasma with a solution of phospholipids (B1166683) and a contact activator (e.g., silica).

  • This compound Addition: Add a specific concentration of the this compound solution to the plasma mixture. A control with saline or a known anticoagulant like heparin should be run in parallel.

  • Clotting Initiation: After a short incubation period, add calcium chloride to the mixture to initiate the clotting cascade.

  • Time Measurement: Measure the time it takes for a fibrin (B1330869) clot to form. This is the APTT. An extended APTT indicates anticoagulant activity.[11]

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm. A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples. A reduction in nitrite concentration in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.[15]

Visualizing the Mechanisms

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

Signaling Pathways in Anti-inflammatory and Anticancer Effects

This compound often exerts its anti-inflammatory and anticancer effects by modulating the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates This compound This compound IKK IKK This compound->IKK inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK inhibits TLR4->IKK activates TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->ProInflammatory induces transcription of AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to

Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for extracting, purifying, and analyzing the biological activity of this compound.

experimental_workflow Start Brown Seaweed Collection Extraction Extraction (e.g., Hot Water, Acid) Start->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Structural Characterization (FTIR, NMR, HPLC) Purification->Characterization Bioassays Biological Activity Assays Purification->Bioassays Data Data Analysis & Comparison Characterization->Data Anticancer Anticancer (MTT Assay) Bioassays->Anticancer Anticoagulant Anticoagulant (APTT Assay) Bioassays->Anticoagulant Antiinflammatory Anti-inflammatory (NO Assay) Bioassays->Antiinflammatory Anticancer->Data Anticoagulant->Data Antiinflammatory->Data

Caption: General experimental workflow for this compound research.

This guide provides a foundational understanding of the structure-function relationship of fucoidans from various sources. The presented data and protocols are intended to aid researchers in designing and interpreting their studies, ultimately contributing to the development of novel this compound-based therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.